molecular formula C10H20O2 B1670066 Decanoic Acid CAS No. 334-48-5

Decanoic Acid

Cat. No.: B1670066
CAS No.: 334-48-5
M. Wt: 172.26 g/mol
InChI Key: GHVNFZFCNZKVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid;  non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives.
This compound is a C10, straight-chain saturated fatty acid. It has a role as an antibacterial agent, an anti-inflammatory agent, a human metabolite, a volatile oil component, a plant metabolite and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a decanoate. It derives from a hydride of a decane.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Capric Acid...
This compound is a solid. This compound belongs to the straight chain fatty acids. These are fatty acids with a straight aliphatic chain. The proteins that this compound targets include furin, octanoyltransferase, 3-oxoacyl-[acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14.
Capric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Xerula pudens, Litsea glutinosa, and other organisms with data available.
Capric Acid is a saturated medium-chain fatty acid with a 10-carbon backbone. Capric acid is found naturally in the coconut and palm kernel oils as well as the milk of various mammals.
Capric acid is a member of the series of fatty acids found in oils and animal fats. The names of Caproic, Caprylic, and Capric acids are all derived from the word caper (Latin: 'goat'). These are colorless light yellowish transparent oily liquids with unconfortable smells. These are used in organic synthesis, manufacture of perfume, medicine, lubricating grease, rubber and dye.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1002-62-6 (hydrochloride salt)
Record name Decanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9021554
Record name Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline], Solid, white crystals/unpleasant, rancid odour
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Capric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Decanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268.7 °C, 268.00 to 270.00 °C. @ 760.00 mm Hg
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Capric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

235 °F (NTP, 1992)
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid, Very soluble in acetone, benzene, ethyl ether, ethanol, Soluble in most organic solvents and dilute nitric acid, In water solubility, 61.8 mg/L at 25 °C, 0.0618 mg/mL, soluble in most organic solvents; practically insoluble in water
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Capric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Decanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/10/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893 (USCG, 1999) - Less dense than water; will float, 0.890 at 40 °C/4 °C, Precipitates unchanged from dil nitric acid (density 1.14) by addition of water, Density/Specfific gravity: 0.88 kg/l at 4 °C
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992), 0.000366 [mmHg], 3.66X10-4 mm Hg at 25 °C
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Capric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid, White crystals, Needles, White crystals or needles, Pale yellow solid

CAS No.

334-48-5
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G9EDB6V73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88.7 °F (NTP, 1992), 31.5 °C, 31.9 °C
Record name DECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17804
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Capric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2751
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Capric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanisms of Decanoic Acid in the Ketogenic Diet: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ketogenic diet, a high-fat, low-carbohydrate regimen, has long been recognized for its therapeutic efficacy in refractory epilepsy and is gaining attention for its potential in a range of neurological and metabolic disorders. While the metabolic shift towards ketosis is a hallmark of this diet, emerging evidence highlights the direct and pleiotropic roles of specific medium-chain fatty acids (MCFAs), particularly decanoic acid (C10), in mediating its therapeutic effects. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, offering a valuable resource for researchers and drug development professionals seeking to understand and harness its therapeutic potential.

Core Mechanisms of Action

This compound exerts its effects through a variety of interconnected pathways, influencing mitochondrial function, neuronal excitability, and cellular signaling cascades. The following sections detail these mechanisms, supported by quantitative data and experimental methodologies.

Enhancement of Mitochondrial Biogenesis and Function

This compound has been shown to significantly enhance mitochondrial biogenesis and improve the function of the mitochondrial respiratory chain, key factors in cellular energy metabolism and resilience.

ParameterCell LineTreatmentChangeReference
Citrate Synthase ActivitySH-SY5Y250 µM this compound (6 days)+30% (p < 0.01)[1]
Complex I ActivitySH-SY5Y250 µM this compound (6 days)+42% (p < 0.01)[1]
Medium-Chain Acyl-CoA Dehydrogenase ActivitySH-SY5Y250 µM this compound (6 days)+31% (p < 0.05)[1]
Catalase ActivitySH-SY5Y250 µM this compound (6 days)+15% (p < 0.05)[1]

Citrate Synthase Activity Assay:

  • Principle: This colorimetric assay measures the activity of citrate synthase by detecting the production of CoA-SH, which reacts with DTNB to form a colored product.[2][3]

  • Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured in standard medium and treated with 250 µM this compound or vehicle control for 6 days.[4]

  • Sample Preparation: Cells are harvested, washed, and lysed. The protein concentration of the lysate is determined.[5][6]

  • Assay Procedure: The cell lysate is added to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB. The change in absorbance at 412 nm is measured over time using a spectrophotometer.[2][7]

  • Data Analysis: The rate of change in absorbance is used to calculate citrate synthase activity, which is then normalized to the total protein concentration.

Mitochondrial Respiratory Chain Complex I Activity Assay:

  • Principle: This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH by Complex I.[8][9]

  • Mitochondrial Isolation: Mitochondria are isolated from treated and control SH-SY5Y cells by differential centrifugation.[10]

  • Assay Procedure: Isolated mitochondria are incubated in a reaction buffer containing NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. The specificity of the reaction is confirmed by the addition of the Complex I inhibitor, rotenone.[11]

  • Data Analysis: Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation and is normalized to the mitochondrial protein content.

Modulation of PPARγ Signaling

This compound acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating mitochondrial biogenesis and fatty acid metabolism.[4][12]

ParameterAssayValueReference
Binding Affinity (Ki) for PPARγTR-FRET Competitive Binding Assay41.7 µM[13]

PPARγ Agonist Activity Assay (Cell-Based Reporter Assay):

  • Principle: This assay quantifies the ability of a compound to activate PPARγ by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPARγ response element.[13]

  • Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is co-transfected with a PPARγ expression vector and a reporter plasmid.[13]

  • Treatment: Transfected cells are treated with varying concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.[13]

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of the reporter gene by this compound is calculated relative to the vehicle control.

PPARγ Antagonist Treatment:

  • Principle: To confirm the involvement of PPARγ, cells are co-treated with this compound and a PPARγ antagonist, such as bisphenol A diglycidyl ether (BADGE).[1][14]

  • Procedure: SH-SY5Y cells are pre-incubated with BADGE before being treated with this compound. The effects on downstream targets, such as citrate synthase activity, are then measured.[1] A reduction in the this compound-induced effect in the presence of the antagonist indicates a PPARγ-dependent mechanism.

Inhibition of mTORC1 Signaling

This compound has been shown to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation, independent of glucose and insulin levels.[15][16][17]

ParameterModel SystemTreatmentChange in p-4E-BP1/Total 4E-BP1 RatioReference
mTORC1 ActivityRat Hippocampal Slices100 µM this compound (1 hr)Significant decrease (p ≤ 0.05)[16]
mTORC1 ActivityRat Hippocampal Slices300 µM this compound (1 hr)Significant decrease (p ≤ 0.01)[16]
mTORC1 ActivityHuman iPSC-derived Astrocytes300 µM this compound (24 hr)Significant decrease[15]

Western Blot Analysis of mTORC1 Signaling:

  • Principle: This technique is used to detect and quantify the phosphorylation status of key downstream targets of mTORC1, such as 4E-BP1, as a readout of its activity.[15][18]

  • Sample Preparation: Cells or tissue slices are treated with this compound and then lysed in a buffer containing phosphatase and protease inhibitors. Protein concentration is determined.[15]

  • Electrophoresis and Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[18]

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated 4E-BP1 (p-4E-BP1) and total 4E-BP1. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The ratio of p-4E-BP1 to total 4E-BP1 is calculated to determine the level of mTORC1 activity.[15]

Direct Inhibition of AMPA Receptors

A key mechanism underlying the anti-seizure effects of this compound is its direct, non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the brain.[19][20]

ParameterReceptor SubunitAssay SystemIC50Reference
AMPA Receptor InhibitionGluA2/3Xenopus Oocytes0.52 ± 0.02 mM[19]

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes:

  • Principle: This technique allows for the direct measurement of ion currents through AMPA receptors expressed in a heterologous system, enabling the characterization of drug-receptor interactions.[19][21]

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluA2 and GluA3).[19]

  • Electrophysiological Recording: After 2-3 days of expression, oocytes are voltage-clamped, and currents are evoked by the application of the AMPA receptor agonist, glutamate.[19]

  • Drug Application: this compound is co-applied with glutamate at various concentrations to determine its effect on the glutamate-evoked currents.[19]

  • Data Analysis: The concentration-response curve for this compound-mediated inhibition is generated, and the IC50 value is calculated.

Interaction with the Gut Microbiome

While direct studies on the specific effects of this compound on the gut microbiome are limited, research on ketogenic diets provides strong evidence for significant alterations in microbial composition. Ketogenic diets have been shown to decrease the abundance of certain beneficial bacteria, such as Bifidobacterium, while increasing others.[22][23] These changes in the gut microbiota can influence host metabolism and inflammation.

16S rRNA Gene Sequencing for Microbiome Analysis:

  • Principle: This method is used to profile the composition of the gut microbial community by sequencing the hypervariable regions of the 16S ribosomal RNA gene, which is present in all bacteria and archaea.[22][24]

  • Sample Collection and DNA Extraction: Fecal samples are collected from subjects before and after a dietary intervention with a ketogenic diet. Microbial DNA is extracted from these samples.[24]

  • PCR Amplification and Sequencing: The 16S rRNA gene is amplified using universal primers, and the amplicons are sequenced using a high-throughput sequencing platform.[24]

  • Data Analysis: The sequencing reads are processed to identify and classify the bacterial taxa present in each sample. The relative abundance of different taxa is compared between the baseline and post-intervention samples to identify diet-induced changes in the gut microbiome.[22]

Potential as a Histone Deacetylase (HDAC) Inhibitor

Some short-chain fatty acids are known to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. While the direct HDAC inhibitory activity of this compound is an area of ongoing investigation, its potential to act in this capacity warrants consideration.

HDAC Activity Assay:

  • Principle: This assay measures the activity of HDACs by detecting the deacetylation of a synthetic substrate.[25][26]

  • Procedure: A nuclear extract or purified HDAC enzyme is incubated with an acetylated substrate. In the presence of HDAC activity, the substrate is deacetylated. A developer is then added, which processes the deacetylated substrate to produce a fluorescent or colorimetric signal.[27]

  • Inhibitor Screening: To test for HDAC inhibition, the assay is performed in the presence of varying concentrations of this compound. A known HDAC inhibitor, such as Trichostatin A, is used as a positive control.[25]

  • Data Analysis: A decrease in the signal in the presence of this compound would indicate HDAC inhibitory activity.

Signaling Pathway and Workflow Diagrams

decanoic_acid_mitochondrial_biogenesis Decanoic_Acid This compound PPARg PPARγ Decanoic_Acid->PPARg Activates Mitochondrial_Biogenesis_Genes Mitochondrial Biogenesis Genes (e.g., PGC-1α) PPARg->Mitochondrial_Biogenesis_Genes Upregulates Transcription Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis Mitochondrial_Biogenesis_Genes->Mitochondrial_Biogenesis Complex_I_Activity Increased Complex I Activity Mitochondrial_Biogenesis->Complex_I_Activity Citrate_Synthase_Activity Increased Citrate Synthase Activity Mitochondrial_Biogenesis->Citrate_Synthase_Activity

decanoic_acid_mTORC1_inhibition Decanoic_Acid This compound mTORC1 mTORC1 Decanoic_Acid->mTORC1 Inhibits p4E_BP1 p-4E-BP1 mTORC1->p4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis p4E_BP1->Protein_Synthesis Promotes

decanoic_acid_AMPA_receptor_inhibition_workflow Inject_Oocytes Inject Xenopus Oocytes with AMPA Receptor cRNA Express_Receptors Incubate for 2-3 days to allow receptor expression Inject_Oocytes->Express_Receptors Voltage_Clamp Perform Two-Electrode Voltage Clamp Express_Receptors->Voltage_Clamp Apply_Glutamate Apply Glutamate to evoke current Voltage_Clamp->Apply_Glutamate Apply_DA Co-apply this compound with Glutamate Voltage_Clamp->Apply_DA Measure_Current Measure AMPA Receptor Current Apply_Glutamate->Measure_Current Apply_DA->Measure_Current Analyze_Data Analyze Data and Calculate IC50 Measure_Current->Analyze_Data

Conclusion

This compound, a key component of the medium-chain triglyceride ketogenic diet, possesses a remarkable array of molecular actions that contribute to its therapeutic effects. Its ability to enhance mitochondrial function, modulate PPARγ and mTORC1 signaling, and directly inhibit neuronal excitability through AMPA receptor antagonism underscores its potential as a standalone therapeutic agent or as a basis for the development of novel drugs. Further research into its interactions with the gut microbiome and its potential epigenetic regulatory roles will undoubtedly provide a more complete understanding of its pleiotropic benefits. This technical guide serves as a comprehensive resource to facilitate further investigation and drug discovery efforts centered on the multifaceted mechanisms of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Capric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capric acid, also known as decanoic acid, is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH.[1] As a medium-chain fatty acid (MCFA), it is characterized by a 10-carbon backbone.[2] Found naturally in coconut and palm kernel oils, as well as in the milk of various mammals, capric acid and its esters, known as caprates or decanoates, are of significant interest across various scientific and industrial fields.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of capric acid, detailed experimental protocols for their determination, and visualizations of its key biological pathways.

I. Physical and Chemical Properties

The physicochemical properties of capric acid are fundamental to its behavior and applications, from its role in chemical synthesis to its biological activity. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: General and Physical Properties of Capric Acid
PropertyValueReferences
IUPAC Name This compound[3]
Synonyms Caprinic acid, Decylic acid, n-Decanoic acid[2][3]
Chemical Formula C₁₀H₂₀O₂[2]
Molecular Weight 172.26 g/mol [2]
Appearance White crystalline solid[4]
Odor Rancid, unpleasant[5]
Melting Point 31.4 - 31.6 °C (88.5 - 88.9 °F; 304.5 - 304.7 K)[6]
Boiling Point 268-270 °C (514-518 °F) at 760 mmHg[1]
Density 0.893 g/cm³ at 25 °C[5]
Refractive Index (n_D) 1.4288 at 40 °C[5]
Viscosity 4.30 mPa·s (cP) at 50 °C[4]
Flash Point >113 °C (>235 °F)[4]
Table 2: Solubility and Partitioning Properties of Capric Acid
PropertyValueReferences
Solubility in Water 0.015 g/100 mL at 20 °C (practically insoluble)[5][7]
Solubility in Organic Solvents Soluble in alcohol, ether, chloroform, benzene, carbon disulfide, and acetone.[5]
pKa ~4.9[5]
Log P (Octanol-Water Partition Coefficient) 4.09[5]

II. Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of capric acid.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids like capric acid.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer calibrated against a NIST traceable thermometer[8]

  • Mortar and pestle

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the capric acid sample is dry and finely powdered using a mortar and pestle.[9]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[9]

  • Apparatus Setup (Mel-Temp):

    • Insert the capillary tube into the heating block of the melting point apparatus.[9]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]

    • Immerse the thermometer and attached capillary in the oil of the Thiele tube, with the oil level above the sample but below the rubber band.[9]

  • Heating and Observation:

    • Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point of capric acid (~31°C).

    • Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.[9]

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[9]

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. A pure sample should have a sharp melting range of 0.5-1°C.[9]

Determination of Boiling Point (Micro Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of liquid. Since capric acid is a solid at room temperature, it must first be melted.

Apparatus:

  • Thiele tube or a small beaker for an oil bath[2]

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin or other suitable high-boiling liquid

Procedure:

  • Sample Preparation: Gently melt a small amount of capric acid.

  • Assembly:

    • Add a few drops of the molten capric acid into the small test tube.

    • Place the capillary tube, with its sealed end up, into the test tube containing the liquid.[2]

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[10]

    • Suspend the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample.[2]

  • Heating:

    • Gently heat the side arm of the Thiele tube or the oil bath.[2]

    • As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.[10]

  • Observation and Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[10]

    • Record the temperature at this point. This is the boiling point of the liquid.

  • Repeat: For accuracy, allow the apparatus to cool and repeat the determination.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a substance in a given solvent.[11]

Materials:

  • Capric acid

  • Solvents of interest (e.g., water, ethanol, chloroform)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid capric acid to a known volume of the solvent in a glass flask. The presence of undissolved solid is crucial to ensure saturation.[12]

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a shaking incubator at a constant temperature and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the solution through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent to remove any undissolved particles.[12]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent.

    • Analyze the concentration of capric acid in the diluted solution using a pre-validated analytical method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of capric acid in that solvent at the specified temperature.

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the weak acid (capric acid) with a strong base and monitoring the pH change.[13]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers[13]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)[13]

  • Solution of capric acid of known concentration (dissolved in an appropriate solvent, e.g., a water-ethanol mixture, due to its low water solubility)[14]

  • Inert gas supply (e.g., nitrogen) to prevent CO₂ absorption[13]

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the capric acid solution into a beaker.

    • If necessary, add a co-solvent like ethanol to ensure the capric acid and its salt remain dissolved throughout the titration.[14]

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Titration Setup:

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Bubble an inert gas through the solution for a few minutes before and during the titration to displace dissolved carbon dioxide.[13]

    • Fill the burette with the standardized NaOH solution.

  • Titration:

    • Record the initial pH of the capric acid solution.

    • Add the NaOH solution in small, known increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[13]

    • As you approach the equivalence point (where the pH changes rapidly), add smaller increments of the titrant (e.g., 0.1 mL) to obtain a more detailed titration curve.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration data.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[15]

III. Biological Pathways and Mechanisms of Action

Capric acid is not only a building block for lipids but also an active signaling molecule with notable effects on cellular processes.

Beta-Oxidation of Capric Acid

As a medium-chain fatty acid, capric acid is readily metabolized in the mitochondria to produce energy. The process of beta-oxidation systematically shortens the fatty acid chain to generate acetyl-CoA, NADH, and FADH₂.[16][17]

beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Capric Acid Capric Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Capric Acid->Acyl-CoA Synthetase ATP -> AMP + PPi Capryl-CoA Capryl-CoA Acyl-CoA Synthetase->Capryl-CoA Beta_Oxidation_Cycle Beta-Oxidation Cycle Capryl-CoA->Beta_Oxidation_Cycle Capryl-CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl_CoA Beta_Oxidation_Cycle->Acetyl_CoA 4 cycles FADH2 FADH2 Beta_Oxidation_Cycle->FADH2 NADH NADH Beta_Oxidation_Cycle->NADH TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle ETC ETC FADH2->ETC NADH->ETC TCA_Cycle->ETC ATP ATP ETC->ATP

Caption: Beta-oxidation pathway of capric acid.

AMPA Receptor Antagonism

Capric acid has been shown to act as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system.[18] This antagonistic action is believed to contribute to the anti-seizure effects of the medium-chain triglyceride ketogenic diet.

ampa_antagonism Capric Acid Capric Acid AMPA_Receptor AMPA Receptor Capric Acid->AMPA_Receptor Non-competitive Antagonism Neuronal_Excitation Neuronal_Excitation AMPA_Receptor->Neuronal_Excitation Leads to Reduced_Excitation Reduced Neuronal Excitation AMPA_Receptor->Reduced_Excitation Glutamate Glutamate Glutamate->AMPA_Receptor Binds and Activates

Caption: Logical relationship of capric acid's antagonism of the AMPA receptor.

Experimental Workflow for Studying Mitochondrial Respiration

The effect of capric acid on mitochondrial function can be assessed by measuring oxygen consumption rates in isolated mitochondria or intact cells.

mitochondrial_respiration_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria or Culture Cells Load_Mitochondria Load Mitochondria/Cells into Respirometer Chamber Isolate_Mitochondria->Load_Mitochondria Prepare_Respiration_Buffer Prepare Respiration Buffer Prepare_Respiration_Buffer->Load_Mitochondria Add_Substrates Add Respiratory Substrates (e.g., pyruvate, malate) Load_Mitochondria->Add_Substrates Add_Capric_Acid Add Capric Acid (Treatment Group) Add_Substrates->Add_Capric_Acid Measure_OCR Measure Oxygen Consumption Rate (OCR) Add_Capric_Acid->Measure_OCR Compare_OCR Compare OCR between Control and Treatment Groups Measure_OCR->Compare_OCR Calculate_Parameters Calculate Respiratory Parameters (e.g., basal, maximal respiration) Compare_OCR->Calculate_Parameters

Caption: Experimental workflow for assessing capric acid's effect on mitochondrial respiration.

IV. Conclusion

Capric acid possesses a unique set of physical, chemical, and biological properties that make it a versatile molecule for scientific investigation and industrial application. Its well-defined melting and boiling points, coupled with its characteristic solubility profile, govern its behavior in various systems. The detailed experimental protocols provided herein offer a standardized approach for the accurate determination of these fundamental properties. Furthermore, its roles in cellular metabolism and neurotransmission highlight its potential as a modulator of biological function, warranting further exploration in the fields of nutrition, pharmacology, and drug development. This guide serves as a foundational resource for professionals seeking a deeper, technical understanding of capric acid.

References

An In-depth Technical Guide on the Metabolic Pathway of Decanoic Acid in the Liver

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoic acid (C10:0), a medium-chain fatty acid (MCFA), is metabolized predominantly in the liver through a network of pathways distributed across mitochondria, peroxisomes, and the endoplasmic reticulum. Unlike long-chain fatty acids, this compound's unique physicochemical properties facilitate rapid absorption and hepatic uptake, leading to efficient catabolism for energy production or conversion into other essential biomolecules. This technical guide provides a comprehensive overview of the principal metabolic fates of this compound within hepatocytes. It details the enzymatic steps of mitochondrial β-oxidation, peroxisomal β-oxidation, and microsomal ω-oxidation. Furthermore, this document outlines established experimental protocols for studying fatty acid metabolism and collates available quantitative data to support researchers in the fields of metabolic disease, pharmacology, and drug development.

Introduction

This compound, also known as capric acid, is a ten-carbon saturated fatty acid (C10:0) naturally found in coconut and palm kernel oils, as well as in the milk of various mammals. As a medium-chain fatty acid (MCFA), its metabolism is distinct from that of more common long-chain fatty acids (LCFAs). Following ingestion, MCFAs are rapidly absorbed from the gastrointestinal tract and transported directly to the liver via the portal vein as free fatty acids, largely bypassing lymphatic circulation and storage in adipose tissue. This rapid hepatic uptake makes the liver the primary site for this compound metabolism, where it serves as a readily available substrate for energy production. Its metabolic versatility and potential physiological effects, including roles in energy homeostasis and cellular signaling, have made it a subject of intense research, particularly in the context of ketogenic diets and metabolic therapies.

Hepatic Uptake and Cellular Activation

Upon reaching the liver, this compound readily crosses the hepatocyte plasma membrane. Inside the cytosol, it must be activated into its thioester derivative, decanoyl-CoA, to participate in metabolic reactions. This activation is catalyzed by acyl-CoA synthetases (ACS).

  • Activation Reaction : this compound + ATP + Coenzyme A → Decanoyl-CoA + AMP + PPi

While LCFAs require the carnitine palmitoyltransferase (CPT) shuttle to cross the inner mitochondrial membrane, the entry of MCFAs like this compound is less dependent on this system. This compound can diffuse across the inner mitochondrial membrane and be activated to decanoyl-CoA within the mitochondrial matrix by a medium-chain specific acyl-CoA synthetase. However, some studies suggest that a portion of decanoyl-CoA oxidation may still be carnitine-dependent, indicating a potential dual mechanism for mitochondrial entry.

Major Metabolic Pathways in the Liver

Once activated to decanoyl-CoA, this compound is catabolized through three main oxidative pathways located in different subcellular compartments: mitochondria, peroxisomes, and the endoplasmic reticulum (microsomes).

Mitochondrial β-Oxidation

The primary fate of decanoyl-CoA in the liver is β-oxidation within the mitochondrial matrix. This pathway systematically shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂.

The four core reactions of mitochondrial β-oxidation are:

  • Dehydrogenation : Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), a flavoprotein that uses FAD as a coenzyme. This reaction forms trans-Δ²-enoyl-CoA and FADH₂. MCAD is specialized for fatty acids with chain lengths of 6 to 12 carbons.[1][2]

  • Hydration : Enoyl-CoA hydratase adds a water molecule across the double bond of trans-Δ²-enoyl-CoA, yielding L-3-hydroxyacyl-CoA.

  • Dehydrogenation : L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming 3-ketoacyl-CoA. This step uses NAD⁺ as a cofactor, producing NADH.

  • Thiolysis : β-ketothiolase cleaves 3-ketoacyl-CoA by adding a new molecule of Coenzyme A. This releases a two-carbon acetyl-CoA unit and an eight-carbon acyl-CoA (octanoyl-CoA), which re-enters the β-oxidation spiral.

This cycle repeats four more times, ultimately converting one molecule of decanoyl-CoA into five molecules of acetyl-CoA.

Peroxisomal β-Oxidation

Peroxisomes also possess a β-oxidation pathway that can metabolize this compound. While structurally similar to the mitochondrial pathway, it has key differences. The first and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[3][4] ACOX1 exhibits optimal activity with decanoyl-CoA.[4] The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme. Peroxisomal β-oxidation is typically less complete than its mitochondrial counterpart and is crucial for metabolizing substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.

Microsomal ω-Oxidation

The endoplasmic reticulum (microsomes) houses the ω-oxidation pathway, a minor but important alternative route for fatty acid metabolism. This pathway involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid. The key enzymes are members of the cytochrome P450 family, specifically the CYP4A subfamily.[5]

The process for this compound involves:

  • Hydroxylation : this compound is hydroxylated at the ω-carbon (C10) to form 10-hydroxythis compound.

  • Oxidation : The hydroxyl group is further oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

The final product is a ten-carbon dicarboxylic acid, decanedioic acid. This dicarboxylic acid can then be transported to peroxisomes or mitochondria for further shortening via β-oxidation.[6] Studies in isolated hepatocytes have shown that ω-oxidation systems are highly active with this compound as a substrate.[6]

Integration with Central Metabolism

The acetyl-CoA generated from the β-oxidation of this compound is a central metabolic intermediate that can enter several key pathways in the liver:

  • Tricarboxylic Acid (TCA) Cycle : Under conditions of energy demand, acetyl-CoA condenses with oxaloacetate to form citrate, entering the TCA cycle for complete oxidation to CO₂. This process generates substantial amounts of NADH and FADH₂, which fuel oxidative phosphorylation to produce ATP. The liver's TCA cycle activity is tightly regulated and can be influenced by the influx of fatty acid-derived acetyl-CoA.[7][8][9][10]

  • Ketogenesis : When the rate of β-oxidation is high, such as during fasting or on a ketogenic diet, the hepatic production of acetyl-CoA can exceed the capacity of the TCA cycle. The excess acetyl-CoA is shunted into the ketogenesis pathway to produce ketone bodies (acetoacetate and β-hydroxybutyrate).[11][12][13][14] These water-soluble molecules are exported from the liver to serve as a vital energy source for extrahepatic tissues like the brain, heart, and skeletal muscle.

Visualization of Metabolic Pathways and Workflows

Diagram 1: Overview of this compound Metabolism in a Hepatocyte

G Overview of this compound Metabolism in a Hepatocyte cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_peroxisome Peroxisome cluster_er Microsome (ER) DA This compound DA_CoA Decanoyl-CoA DA->DA_CoA Acyl-CoA Synthetase ER_DA This compound DA->ER_DA Mito_DA_CoA Decanoyl-CoA DA_CoA->Mito_DA_CoA Carnitine-Independent Transport Pero_DA_CoA Decanoyl-CoA DA_CoA->Pero_DA_CoA BetaOx β-Oxidation Mito_DA_CoA->BetaOx MCAD etc. AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Energy (ATP) Energy (ATP) TCA->Energy (ATP) Export to Blood Export to Blood Ketones->Export to Blood Pero_BetaOx β-Oxidation Pero_DA_CoA->Pero_BetaOx ACOX1 H2O2 H2O2 Pero_BetaOx->H2O2 Short_AcylCoA Shortened Acyl-CoA Pero_BetaOx->Short_AcylCoA cluster_mito cluster_mito Short_AcylCoA->cluster_mito To Mitochondria OmegaOx ω-Oxidation ER_DA->OmegaOx CYP4A DCA Dicarboxylic Acid OmegaOx->DCA cluster_peroxisome cluster_peroxisome DCA->cluster_peroxisome To Peroxisome

Caption: Cellular trafficking and major metabolic fates of this compound in the liver.

Diagram 2: Mitochondrial β-Oxidation of Decanoyl-CoA

G Mitochondrial β-Oxidation Cascade for this compound start Decanoyl-CoA (C10) step1 Decanoyl-CoA Dehydrogenation FAD → FADH₂ start->step1:f0 step2 trans-Δ²-Enoyl-CoA Hydration H₂O step1:f1->step2:f0 enzyme1 MCAD enzyme1->step1:f1 step3 L-3-Hydroxyacyl-CoA Dehydrogenation NAD⁺ → NADH step2:f1->step3:f0 enzyme2 Enoyl-CoA Hydratase enzyme2->step2:f1 step4 3-Ketoacyl-CoA Thiolysis CoA-SH step3:f1->step4:f0 enzyme3 3-Hydroxyacyl-CoA Dehydrogenase enzyme3->step3:f1 end_acetyl Acetyl-CoA step4:f1->end_acetyl end_octanoyl Octanoyl-CoA (C8) (To next cycle) step4:f1->end_octanoyl enzyme4 β-Ketothiolase enzyme4->step4:f1

Caption: The four enzymatic steps of one cycle of mitochondrial β-oxidation.

Diagram 3: Experimental Workflow for Metabolomic Analysis

G Workflow: LC-MS Based Metabolomics for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Hepatocyte Culture or Liver Tissue Homogenate s2 Incubation with This compound (± Tracers) s1->s2 s3 Metabolite Extraction (e.g., with Methanol/Chloroform) s2->s3 a1 Liquid Chromatography (LC Separation) s3->a1 a2 Mass Spectrometry (MS Detection) a1->a2 d1 Feature Extraction & Peak Alignment a2->d1 d2 Metabolite Identification (Database Matching) d1->d2 d3 Statistical Analysis & Pathway Analysis d2->d3 Biological Interpretation Biological Interpretation d3->Biological Interpretation

Caption: A typical workflow for studying this compound metabolism using LC-MS.

Quantitative Data Summary

While comprehensive kinetic data for every enzyme involved in this compound metabolism is dispersed across literature, this table summarizes key findings and representative values. Kinetic parameters can vary significantly based on the species, tissue, and experimental conditions.

Enzyme/Process Substrate Parameter Value Organism/System Comment
Hepatic UptakeThis compoundRecovery in Portal Vein~54% of infused dosePigDemonstrates significant first-pass hepatic uptake and metabolism.[15]
Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)Decanoyl-CoARelative ActivityOptimum substrateHuman (recombinant)Shows highest activity with C10-CoA among medium-chain fatty acyl-CoAs.[4]
ω-OxidationThis compoundRelative ActivityHighRat HepatocytesActivity is highest with lauric (C12) and decanoic (C10) acids.[6]
β-Oxidation InhibitionDecanoate MetabolismInhibitionStrongRat Liver HomogenatesValproic acid and its metabolites strongly inhibit decanoate β-oxidation.[16]
KetogenesisOctanoate/OleateDevelopmental Increase6-fold increase post-birthNewborn Rat HepatocytesKetogenesis from MCFAs rapidly matures after birth.[14]

Note: Specific Km and Vmax values for many of these enzymes with decanoyl-CoA as the substrate are not consistently reported under standardized conditions.

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol is adapted from standard differential centrifugation methods. All steps should be performed at 4°C to maintain organelle integrity.

Materials & Reagents:

  • Freshly excised rat liver

  • Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Dounce homogenizer with loose (A) and tight (B) pestles

  • Refrigerated centrifuge

  • Standard protein assay kit (e.g., BCA)

Procedure:

  • Sacrifice the animal according to approved institutional protocols and immediately excise the liver.

  • Place the liver in a beaker containing ice-cold isolation buffer. Mince the tissue finely with scissors and wash several times with fresh buffer to remove excess blood.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with ~5 volumes of isolation buffer.

  • Homogenize the tissue with 10 gentle strokes of the loose 'A' pestle, followed by 10 strokes of the tight 'B' pestle. Avoid creating foam.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes to pellet nuclei and intact cells.

  • Carefully collect the supernatant and transfer it to a new tube. Centrifuge the supernatant at 10,000 - 12,000 x g for 15 minutes to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation (washing step).

  • After the final wash, discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of the desired experimental buffer.

  • Determine the mitochondrial protein concentration using a standard protein assay. The mitochondrial suspension is now ready for functional assays.

Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

This protocol measures the rate of β-oxidation by quantifying the production of acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate.

Materials & Reagents:

  • Freshly isolated primary mouse or rat hepatocytes in suspension

  • Incubation medium (e.g., M199 or Krebs-Henseleit buffer)

  • Bovine serum albumin (BSA), fatty acid-free

  • [1-¹⁴C]this compound (or other labeled fatty acid)

  • Perchloric acid (e.g., 1 M)

  • Scintillation fluid and counter

Procedure:

  • Prepare a stock solution of the ¹⁴C-labeled this compound complexed with BSA in the incubation medium.

  • In round-bottom tubes, prepare the reaction mixtures. Each tube should contain incubation medium and any experimental inhibitors or activators. Pre-warm tubes to 37°C in a shaking water bath.

  • Initiate the reaction by adding a known quantity of freshly isolated hepatocytes (e.g., 0.5-1.0 x 10⁶ cells) to the pre-warmed tubes.

  • Immediately add the ¹⁴C-decanoic acid-BSA complex to start the assay. Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a defined volume of the hepatocyte suspension to a microcentrifuge tube containing cold perchloric acid. This precipitates proteins and cell debris while leaving the small, acid-soluble metabolites (including ¹⁴C-acetyl-CoA and TCA cycle intermediates) in the supernatant.

  • Vortex the tubes vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitate.

  • Transfer a known volume of the clear supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the rate of β-oxidation by normalizing the measured radioactivity (counts per minute) to the incubation time and the amount of cellular protein in the assay.

Conclusion

The metabolism of this compound in the liver is a rapid and efficient process, primarily driven by mitochondrial β-oxidation to supply the cell with acetyl-CoA for energy generation or ketogenesis. The engagement of peroxisomal and microsomal pathways provides additional metabolic flexibility, particularly for the production of dicarboxylic acids. The distinct transport and activation mechanisms of this compound compared to LCFAs underscore its unique role as a readily available fuel source. Understanding the intricate details of these pathways, their regulation, and their quantitative contributions is essential for developing novel therapeutic strategies for metabolic disorders, including fatty acid oxidation defects, non-alcoholic fatty liver disease, and neurological conditions where energy metabolism is compromised. The experimental frameworks provided herein serve as a foundation for researchers to further investigate the nuanced roles of this important medium-chain fatty acid.

References

role of decanoic acid in neurodegenerative disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Decanoic Acid in Neurodegenerative Disorders

Executive Summary

This compound, a ten-carbon medium-chain fatty acid (MCFA) and a principal component of the medium-chain triglyceride (MCT) ketogenic diet, is emerging as a significant neuroprotective agent with multifaceted mechanisms of action. Traditionally investigated for its potent anticonvulsant properties in refractory epilepsy, recent research has illuminated its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Unlike the broader effects of ketosis, this compound exerts direct, ketone-independent effects within the central nervous system. Its primary mechanisms include the non-competitive antagonism of AMPA receptors, modulation of mitochondrial biogenesis and function via PPARγ agonism, and potent anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the current understanding of this compound's role in neurodegeneration, detailing its molecular pathways, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex interactions.

Introduction to this compound

This compound (IUPAC name: this compound; also known as capric acid) is a saturated fatty acid with the chemical formula CH₃(CH₂)₈COOH. It is naturally found in coconut and palm kernel oils, as well as the milk of various mammals. As a key component of MCT oil, it is readily absorbed and can cross the blood-brain barrier.[1] In the brain, this compound is metabolized more slowly than other MCFAs like octanoic acid, allowing it to accumulate and exert direct biological effects.[2][3] This unique metabolic profile underpins its therapeutic potential, which extends beyond simply providing an alternative energy source for the brain.[4][5]

Core Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple molecular mechanisms.

Receptor-Mediated Signaling

2.1.1 Direct AMPA Receptor Antagonism A primary mechanism underlying the potent anticonvulsant effects of this compound is its direct inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[6][7] This action is independent of ketone body production.[8] this compound acts as a non-competitive antagonist in a voltage- and subunit-dependent manner, binding to the M3 helix of the AMPA-GluA2 transmembrane domain.[6][8] By inhibiting these excitatory receptors, this compound reduces neuronal hyperexcitability, a common pathology in epilepsy and other neurodegenerative conditions.[6][9] This inhibitory effect is observed at therapeutically relevant concentrations (as low as 100 µM) found in patients on an MCT ketogenic diet.[1][6] In models of Alzheimer's disease, this compound has been shown to normalize aberrant AMPA-mediated calcium signaling in hippocampal neurons and astrocytes.[10][11]

2.1.2 PPARγ Agonism and Mitochondrial Biogenesis this compound is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][13] Activation of this nuclear receptor is a critical driver of mitochondrial biogenesis—the formation of new mitochondria.[13][14] This mechanism is crucial for neuroprotection, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[15][16] By activating PPARγ, this compound stimulates the expression of genes involved in mitochondrial proliferation, leading to an increased number of mitochondria and enhanced cellular respiratory capacity.[13][17]

Enhancement of Mitochondrial Function

Beyond increasing mitochondrial numbers, this compound directly improves their function. Studies have consistently shown that treatment with this compound, but not the shorter-chain octanoic acid, leads to a significant increase in the activity of mitochondrial respiratory chain Complex I and the mitochondrial matrix enzyme citrate synthase.[13][15][16] This enhancement of mitochondrial efficiency improves cellular energy metabolism and helps counteract the energy deficits characteristic of neurodegenerative states.[17]

Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative disorders. This compound exhibits potent anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Action: In models of ischemic injury, this compound treatment significantly reduced levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[18] A derivative, 10-hydroxythis compound, has also been shown to exert anti-neuroinflammatory effects by deactivating the NLRP3 inflammasome pathway.[19]

  • Antioxidant Action: this compound directly reduces oxidative stress by decreasing cellular hydrogen peroxide (H₂O₂) release and upregulating the activity of the antioxidant enzyme catalase.[20][21][22] In models of Alzheimer's and Parkinson's disease, it has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH).[20][23][24]

Modulation of Autophagy

Autophagy is the cellular process for degrading and recycling damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative diseases. This compound has been shown to promote autophagy by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[20][25] This action helps clear toxic protein aggregates, such as amyloid-β, and reduces cellular senescence, thereby protecting against neurotoxicity.[20]

Role in Specific Neurodegenerative Disorders

Epilepsy

The most well-established role for this compound is in the management of drug-resistant epilepsy through the MCT ketogenic diet.[12][26] Its efficacy is largely attributed to the direct, ketone-independent antagonism of AMPA receptors, which reduces neuronal hyperexcitability and seizure activity.[6][7][8] Clinical studies comparing a classic ketogenic diet to a this compound-enriched version found that the latter offered comparable or superior seizure control, highlighting its specific therapeutic contribution.[12][27]

Alzheimer's Disease (AD)

Emerging evidence points to a significant therapeutic potential for this compound in AD. In animal models of AD, this compound administration has been shown to:

  • Improve learning and memory performance.[20]

  • Reduce amyloid-β toxicity and the expression of amyloidogenic proteins like BACE1 and APP.[20][25]

  • Decrease cellular senescence in the brain.[20]

  • Restore normal AMPA receptor-mediated calcium signaling in the hippocampus.[10][11]

  • Enhance antioxidant enzyme activity and promote autophagy.[20]

Parkinson's Disease (PD)

Preclinical studies using C. elegans models of Parkinson's disease have demonstrated that this compound can provide significant neuroprotection.[23] In these models, this compound treatment was able to:

  • Attenuate the degeneration of dopaminergic neurons.[24]

  • Reduce the aggregation of α-synuclein, a pathological hallmark of PD.[24]

  • Improve dopamine-dependent behaviors.[24]

  • Decrease oxidative stress by upregulating antioxidant genes such as sod-3.[23] These effects appear to be mediated, in part, through the activation of the DAF-16/IIS signaling pathway.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Mitochondrial Function

Parameter Cell/Tissue Model Concentration Duration Result Citation
Citrate Synthase Activity SH-SY5Y Neuronal Cells 250 µM 6 days ~30% increase in activity [16]
Complex I Activity SH-SY5Y Neuronal Cells 250 µM 6 days ~42% increase in activity [16]
Citrate Synthase Activity Leigh Syndrome Fibroblasts Not specified Not specified Significant increase [17]

| Mitochondrial Content | SH-SY5Y Neuronal Cells | 250 µM | 6 days | Marked increase (via electron microscopy) |[13] |

Table 2: Effects of this compound on Seizure and Excitability Models

Model Preparation Concentration Effect Citation
AMPA-mediated currents Rat hippocampal slices 100 µM ~20% inhibition [6]
AMPA-mediated currents Xenopus oocytes (GluA2/3) 300 µM ~40% inhibition [6]
Epileptiform discharges Rat hippocampal slices Not specified Marked reduction [12]

| Picrotoxin-induced seizures | Mice (in vivo) | Not specified | Delayed onset |[6] |

Table 3: Effects of this compound on Oxidative Stress Markers

Parameter Model System Concentration Result Citation
Catalase Activity SH-SY5Y Neuronal Cells 250 µM Significant increase [13]
H₂O₂ Release Neuroblastoma cells Not specified Reduction in cellular H₂O₂ [21]
Antioxidant Enzymes (SOD, GSH, Catalase) D-galactose/AlCl₃ mouse model 1100 mg/kg Significant improvement in activity [20]

| Oxidative Stress (MDA levels) | MCAO rat model | 120 mg/kg | Significant reduction |[18] |

Key Experimental Protocols

In Vitro Model: Mitochondrial Biogenesis in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Treatment: Cells are treated with 250 µM this compound (or octanoic acid as a control) for a period of 6 days. The medium containing the fatty acid is replaced every 48 hours.

  • Mitochondrial Enzyme Assays: Following treatment, cells are harvested and lysed. The activity of citrate synthase and mitochondrial respiratory chain complexes (specifically Complex I) is measured spectrophotometrically using established enzyme kinetics assays.

  • Protein Quantification: Total protein content is determined using a Bradford or BCA assay to normalize enzyme activities.

  • Statistical Analysis: Data are analyzed using a Student's t-test or ANOVA to determine statistical significance between treatment groups.

  • Reference: This protocol is based on methodologies described in Hughes et al., 2014 and the doctoral thesis of Hughes, S.D., 2015.[13][16]

Animal Model: Neuroprotection in a Mouse Model of Alzheimer's Disease
  • Animal Model: Swiss Albino mice are used. Neurotoxicity mimicking Alzheimer's disease is induced by chronic administration of D-galactose (to induce accelerated aging) and aluminum chloride (AlCl₃).

  • Treatment Groups: Animals are divided into groups: control, disease model (D-galactose/AlCl₃), this compound-treated (1100 mg/kg, oral gavage), and octanoic acid-treated. Treatment is administered daily for a specified period (e.g., 8 weeks).

  • Behavioral Assessment: Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.

  • Biochemical Analysis: Following the behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus, cortex) are collected. Tissues are homogenized and used to measure:

    • Oxidative Stress Markers: Superoxide dismutase (SOD), reduced glutathione (GSH), and catalase activity.

    • Autophagy Markers: Western blot analysis for mTOR, Beclin-1, and LC3-II/LC3-I ratio.

    • Amyloid-β Levels: ELISA or Western blot for amyloid-β plaques and precursor proteins (APP, BACE1).

  • Reference: This protocol is adapted from the methodology described in Jain & Vohora, 2024.[20][25]

Signaling Pathways and Workflows

Visualizations (Graphviz)

Decanoic_Acid_Mechanisms cluster_direct Direct Molecular Actions cluster_cellular Cellular Outcomes cluster_therapeutic Therapeutic Effects DA This compound (C10) AMPA AMPA Receptor DA->AMPA Antagonism PPARg PPARγ Receptor DA->PPARg Agonism Autophagy ↑ Autophagy (mTOR Inhibition) DA->Autophagy Antioxidant ↑ Antioxidant Response DA->Antioxidant AntiInflammatory ↓ Neuroinflammation DA->AntiInflammatory Excitotoxicity ↓ Neuronal Hyperexcitability AMPA->Excitotoxicity Mito ↑ Mitochondrial Biogenesis & Function PPARg->Mito Neuroprotection Neuroprotection & Improved Cognition Excitotoxicity->Neuroprotection Mito->Neuroprotection Autophagy->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of this compound.

PPARg_Pathway cluster_nucleus Nuclear Events DA This compound Cytoplasm Cytoplasm DA->Cytoplasm Crosses Membrane Membrane Cell Membrane PPARg PPARγ Cytoplasm->PPARg Binds & Activates Nucleus Nucleus Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Binding Site) Complex->PPRE Binds to Transcription ↑ Gene Transcription PPRE->Transcription Mitochondrial Biogenesis Genes\n(e.g., PGC-1α) Mitochondrial Biogenesis Genes (e.g., PGC-1α) Transcription->Mitochondrial Biogenesis Genes\n(e.g., PGC-1α)

Caption: PPARγ signaling pathway activated by this compound.

Experimental_Workflow cluster_assays Post-Treatment Analysis start Select Model (e.g., SH-SY5Y cells or 5xFAD mice) treatment Administer Treatment (this compound vs. Control) start->treatment behavior Behavioral Tests (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Assays (Mitochondrial function, Oxidative stress) treatment->biochem molecular Molecular Analysis (Western Blot for Aβ, mTOR, PPARγ targets) treatment->molecular analysis Data Analysis & Interpretation behavior->analysis biochem->analysis molecular->analysis conclusion Conclusion on Neuroprotective Efficacy analysis->conclusion

Caption: General experimental workflow for assessing this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for a range of neurodegenerative disorders. Its pleiotropic effects—spanning direct receptor modulation, mitochondrial enhancement, and reduction of inflammation and oxidative stress—position it as a robust neuroprotective molecule. Crucially, many of these effects are independent of ketogenesis, suggesting that dietary strategies enriched with this compound may offer the benefits of a ketogenic diet with fewer dietary restrictions.[2][28]

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic applications for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

  • Dose-Response Studies: Determining the optimal therapeutic dosage and formulation of this compound for different disorders is critical.

  • Long-Term Effects: Investigating the long-term safety and efficacy of chronic this compound supplementation is necessary.

  • Synergistic Effects: Exploring the potential synergistic effects of this compound with other therapeutic agents could lead to more effective combination therapies.

References

The Ubiquitous Lauric Acid Counterpart: A Technical Guide to the Natural Occurrence and Analysis of Decanoic Acid in Plant Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid with a ten-carbon backbone (C10:0), also known as capric acid, is a medium-chain fatty acid (MCFA) of significant interest in various scientific and industrial fields. While less abundant than its twelve-carbon counterpart, lauric acid, this compound is a key component of several commercially important plant oils and possesses unique physicochemical and biological properties.[1][2][3] Its presence in natural sources, particularly certain plant-derived triglycerides, has positioned it as a valuable molecule for applications ranging from the food and fragrance industries to pharmaceuticals.[2][4][5] This technical guide provides a comprehensive overview of the natural occurrence of this compound in plant oils, detailed methodologies for its quantification, and an exploration of its known roles in relevant signaling pathways.

Natural Occurrence of this compound in Plant Oils

This compound is found as a constituent of triglycerides in a variety of plant oils, with its concentration varying significantly between different plant species and even between different varieties of the same species.[6][7] The primary commercial sources of this compound are coconut oil and palm kernel oil.[1][2][3] However, certain species of the genus Cuphea have been identified as exceptionally rich sources, with some varieties yielding oil containing over 90% this compound.[7][8]

Quantitative Data on this compound Content in Plant Oils

The following table summarizes the quantitative data for this compound content in various plant oils, compiled from multiple scientific sources. It is important to note that these values can be influenced by factors such as the plant's growing conditions, ripeness at harvest, and the extraction and processing methods used.[6]

Plant Oil SourceScientific NameThis compound Content (% of Total Fatty Acids)References
Coconut OilCocos nucifera4.5 - 10.0[1][2][3][6][9][10][11]
Palm Kernel OilElaeis guineensis2.4 - 4.0[1][2][3][6]
Cuphea koehneana OilCuphea koehneana~95.3[7]
Cuphea viscosissima OilCuphea viscosissima66.6 - 75.5[7][8]
Cuphea lanceolata OilCuphea lanceolata~87.5[7]
Cuphea carthagenensis OilCuphea carthagenensis~81.4 (Lauric Acid Dominant)[7]
Cuphea painteri OilCuphea painteri~20.4[7]
Babassu OilAttalea speciosa2.6 - 7.0[6]
Murumuru ButterAstrocaryum murumuru1.3 - 2.0[6]
Tucuma Kernel OilAstrocaryum vulgare1.0 - 2.5[6]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant oils is crucial for research, quality control, and various industrial applications. The standard methodology involves the conversion of fatty acids in triglycerides to their corresponding fatty acid methyl esters (FAMEs), followed by analysis using gas chromatography (GC).

Lipid Extraction

For most plant oils, direct analysis is possible after transesterification. However, for seeds or other plant tissues, a lipid extraction step is necessary. The Folch and Bligh & Dyer methods are the most commonly employed techniques for this purpose.

Folch Method (Modified)

  • Homogenization: Homogenize a known weight of the sample (e.g., 1 gram) with a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the sample volume.[12]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[12]

  • Filtration: Filter the homogenate to separate the liquid phase.[12]

  • Washing: Add 0.2 volumes of distilled water to the filtrate and vortex the mixture.[12]

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) to facilitate the separation of the chloroform (lower) and aqueous/methanol (upper) phases.[12]

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the lipid extract.[12]

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids from the triglyceride form into volatile methyl esters suitable for GC analysis.

Acid-Catalyzed Transesterification

  • Sample Preparation: Place a known amount of the extracted lipid or oil (e.g., 10-25 mg) into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of a 1-5% solution of sulfuric or hydrochloric acid in anhydrous methanol.[13]

  • Reaction: Securely cap the tube and heat it in a water bath or heating block at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours).

  • Extraction: After cooling, add 1-2 mL of hexane and 1 mL of distilled water to the tube and vortex thoroughly.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

Gas Chromatography (GC) Analysis

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to separate and quantify the individual FAMEs.

Typical GC-FID/MS Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/minute, hold for 5 minutes.

    • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen

  • Column: A polar capillary column, such as a DB-WAX or HP-88.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards.

  • Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly regulated by this compound in plants are not well-documented, its effects on key metabolic and signaling pathways in other biological systems are of significant interest to the target audience.

Experimental Workflow for this compound Quantification

The following diagram illustrates the typical workflow for the analysis of this compound in plant oil samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Plant Oil Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction For seeds/ tissues Transesterification Transesterification (Acid-Catalyzed) Sample->Transesterification Direct for oils Extraction->Transesterification GC_Analysis Gas Chromatography (GC-FID/MS) Transesterification->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

Fig. 1: Experimental workflow for this compound quantification.
This compound and the mTORC1 Signaling Pathway

This compound has been shown to inhibit the activity of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[9][14][15] This inhibitory effect appears to be independent of glucose and insulin signaling pathways.[14]

mTORC1_Pathway Decanoic_Acid This compound mTORC1 mTORC1 Decanoic_Acid->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits PPARg_Pathway Decanoic_Acid This compound PPARg PPARγ Decanoic_Acid->PPARg Binds & Activates Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPARg->Gene_Expression Regulates Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

References

Methodological & Application

Application Note and Protocol: Preparation of Decanoic Acid Sodium Salt Solution in Phosphate-Buffered Saline (PBS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a decanoic acid sodium salt (also known as sodium decanoate or sodium caprate) solution in Phosphate-Buffered Saline (PBS). This protocol is intended for research purposes.

Introduction

This compound sodium salt is the sodium salt of a 10-carbon saturated fatty acid.[1][2] Due to its amphiphilic nature, it can form micelles in aqueous solutions and is often used in research and pharmaceutical formulations to enhance the absorption and bioavailability of various molecules.[1][3] Proper preparation of sodium decanoate solutions is critical for experimental reproducibility. This protocol outlines the steps for dissolving sodium decanoate in PBS, a commonly used biological buffer.

Quantitative Data Summary

The solubility of this compound sodium salt can vary depending on the solvent and conditions such as temperature and pH.[2][4] The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityNotesSource(s)
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mLRecommended for direct preparation of aqueous solutions for biological experiments.[5]
Water 100 - 115 mg/mLYields a clear, colorless solution. Sonication may be required.[6][7]
Ethanol ~30 mg/mLCan be used to prepare a concentrated stock solution.[5][8]
Dimethyl Sulfoxide (DMSO) ~5 mg/mLCan be used to prepare a concentrated stock solution.[5][8]
Dimethylformamide (DMF) ~5 mg/mLCan be used to prepare a concentrated stock solution.[5][8]

Experimental Protocol

This section details two primary methods for preparing a sodium decanoate solution in PBS.

Method A: Direct Dissolution in PBS

This is the preferred method for preparing an organic solvent-free aqueous solution.

3.1. Materials

  • This compound sodium salt (crystalline solid)[5]

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, deionized water

  • 0.22 µm sterile syringe filter

3.2. Equipment

  • Analytical balance

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional, for pH verification)

  • Water bath or sonicator (optional, to aid dissolution)

  • Sterile syringes

3.3. Procedure

  • Preparation: Bring PBS buffer and this compound sodium salt to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound sodium salt powder using an analytical balance.

  • Dissolving:

    • Transfer the weighed powder to a sterile conical tube or flask.

    • Add the required volume of PBS (pH 7.2) to achieve the desired concentration (not exceeding 10 mg/mL)[5].

    • Add a sterile magnetic stir bar and place the container on a magnetic stirrer.

    • Stir the solution until the solid is completely dissolved. This may take some time.

  • Aiding Dissolution (Optional): If the compound does not dissolve readily, gentle warming in a water bath (e.g., 37°C) or sonication can be used to facilitate dissolution.[2][6] Avoid excessive heating.

  • Sterilization: For use in cell culture or other sterile applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[9]

  • Storage: It is strongly recommended to use the freshly prepared aqueous solution. Storage of the aqueous solution is not recommended for more than one day.[5]

Method B: Using an Organic Stock Solution

This method is useful for preparing various dilute concentrations or when a higher concentration stock is needed.

3.1. Materials

  • This compound sodium salt (crystalline solid)

  • Ethanol, anhydrous (or DMSO/DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Inert gas (e.g., nitrogen or argon)

  • 0.22 µm sterile syringe filter

3.2. Equipment

  • Analytical balance

  • Sterile glass vials or tubes

  • Pipettes

  • Vortex mixer

3.3. Procedure

  • Prepare Stock Solution:

    • Weigh the this compound sodium salt in a sterile glass vial.

    • Purge the vial and the solvent (e.g., ethanol) with an inert gas to prevent oxidation.[5]

    • Add the organic solvent to the vial to create a concentrated stock solution (e.g., 30 mg/mL in ethanol)[5].

    • Vortex until the solid is completely dissolved.

  • Storage of Stock Solution: Store the organic stock solution at -20°C or -80°C for long-term stability.[8][9]

  • Prepare Working Solution:

    • Thaw the stock solution.

    • Perform a serial dilution of the stock solution into PBS (pH 7.2) to achieve the final desired concentration.

    • Crucially, ensure that the final concentration of the organic solvent is insignificant in the working solution, as it may have physiological effects. [5]

  • Sterilization: If necessary, the final working solution can be sterile-filtered using a 0.22 µm filter, provided the solvent concentration does not damage the filter membrane.

Visualizations

The following diagrams illustrate the experimental workflows.

DissolutionWorkflow cluster_A Method A: Direct Dissolution cluster_B Method B: Using Organic Stock A1 Weigh Sodium Decanoate A2 Add PBS (pH 7.2) A1->A2 A3 Stir to Dissolve (Optional: Warm/Sonicate) A2->A3 A4 Sterile Filter (0.22 µm) A3->A4 A5 Freshly Prepared Solution (Use within 24h) A4->A5 B1 Weigh Sodium Decanoate B2 Dissolve in Organic Solvent (e.g., Ethanol) B1->B2 B3 Store Stock Solution (-20°C / -80°C) B2->B3 B4 Dilute Stock in PBS B3->B4 Thaw before use B5 Final Working Solution B4->B5

Caption: Workflow for preparing sodium decanoate solutions in PBS.

Important Considerations

  • Purity: Ensure the use of high-purity this compound sodium salt (≥95%) for reproducible results.[5]

  • pH: The pH of the final solution can be influenced by the addition of sodium decanoate.[10] Verify the pH if it is critical for the experiment.

  • Stability: Aqueous solutions of sodium decanoate are not stable for long periods and should be prepared fresh.[5] Organic stock solutions offer better long-term stability when stored properly.[8][9]

  • Safety: Handle this compound sodium salt in accordance with the safety data sheet (SDS) provided by the manufacturer. Wear appropriate personal protective equipment.

References

Application Notes and Protocols for the Preparation and Use of Decanoic Acid-d19 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a medium-chain saturated fatty acid, is a key molecule in various metabolic processes and is of significant interest in biomedical research and drug development.[1][2] Accurate quantification of endogenous this compound in complex biological matrices is crucial for understanding its physiological roles and for the pharmacokinetic analysis of related therapeutic agents.[1][3] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and specificity for this purpose.[4][5]

To ensure the accuracy and precision of quantitative analysis, the use of a stable isotope-labeled internal standard is the gold standard.[4][6] this compound-d19 is a deuterated form of this compound where 19 hydrogen atoms have been replaced with deuterium.[6][7] This isotopic labeling results in a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte by the mass spectrometer.[7][8] Since this compound-d19 is chemically and physically almost identical to its unlabeled counterpart, it can be added to a sample at the beginning of the workflow to account for variability in sample preparation, extraction efficiency, and instrument response.[4][6]

These application notes provide detailed protocols for the preparation and use of this compound-d19 as an internal standard for the quantitative analysis of this compound in biological samples by mass spectrometry.

Physicochemical Properties and Storage

Proper handling and storage of the this compound-d19 internal standard are critical for maintaining its integrity and ensuring accurate quantification.

Table 1: Physicochemical Properties of this compound-d19

PropertyValueReferences
Molecular Formula C₁₀HD₁₉O₂ / CD₃(CD₂)₈COOH[3][6][7]
Molecular Weight ~191.38 g/mol [3][6][7]
Appearance Solid, solid-liquid mixture, or oil[3][6]
Melting Point 30-32 °C[3][6][7]
Boiling Point 268-270 °C[3][6][7]
Solubility Soluble in organic solvents such as ethanol, methanol, DMF, and DMSO. Limited solubility in water.[7][9]
Isotopic Purity ≥98 atom % D[6][7]
Chemical Purity ≥98%[7]

Storage and Stability:

For long-term stability, this compound-d19 should be stored at -20°C or lower, protected from light, and under an inert atmosphere.[2][10] It is recommended to aliquot the standard into single-use vials to avoid repeated freeze-thaw cycles.[10] When stored properly, it is stable for at least 4 years.[2][9] Solutions of this compound-d19 in organic solvents should be stored at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound-d19 Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound-d19 in ethanol, which is suitable for use as an internal standard in mass spectrometry.

Materials:

  • This compound-d19

  • High-purity ethanol (≥99.8%)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Pipettes

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound-d19 using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.[9]

  • Dissolution: Transfer the weighed this compound-d19 to a volumetric flask. Add a small amount of ethanol to dissolve the compound. Gentle warming to 40-50°C and sonication can aid in complete dissolution.[9]

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final desired volume with ethanol.[9]

  • Homogenization: Cap the flask and vortex the solution for 30 seconds to ensure it is homogeneous.[9]

  • Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -20°C or -80°C.[10][11]

G Protocol 1: Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound-d19 dissolve 2. Dissolve in Ethanol weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust homogenize 4. Vortex to Homogenize adjust->homogenize store 5. Store in Amber Vial at -20°C or -80°C homogenize->store

Caption: Workflow for preparing this compound-d19 stock solution.

Protocol 2: Sample Preparation and Lipid Extraction using a Modified Folch Method

This protocol describes a general method for the extraction of total lipids from biological samples (e.g., plasma, serum, cells, or tissues) and the incorporation of the this compound-d19 internal standard.[8]

Materials:

  • Biological sample

  • This compound-d19 internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution or Phosphate-Buffered Saline (PBS)

  • Nitrogen gas stream

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Aliquoting: In a glass centrifuge tube, add a precise volume or weight of the biological sample (e.g., 50 µL of plasma).[8]

  • Internal Standard Spiking: Add a known amount of the this compound-d19 internal standard solution to each sample. The amount should be chosen to be within the linear range of the analytical method.[8]

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[8]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.[8]

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[8]

    • Vortex for another 30 seconds.[8]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[8]

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[8]

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.[8]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analysis (e.g., 100 µL of methanol for LC-MS or hexane for GC-MS).[8]

G Protocol 2: Sample Preparation and Extraction sample 1. Aliquot Biological Sample spike 2. Spike with this compound-d19 IS sample->spike extract 3. Add Chloroform:Methanol (2:1) spike->extract vortex1 4. Vortex Vigorously extract->vortex1 phase_sep 5. Add 0.9% NaCl vortex1->phase_sep vortex2 6. Vortex Briefly phase_sep->vortex2 centrifuge 7. Centrifuge to Separate Phases vortex2->centrifuge collect 8. Collect Lower Organic Layer centrifuge->collect dry 9. Evaporate Solvent under Nitrogen collect->dry reconstitute 10. Reconstitute in Analysis Solvent dry->reconstitute

Caption: Workflow for sample preparation and lipid extraction.

Protocol 3: Mass Spectrometry Analysis

The following are generalized conditions for GC-MS and LC-MS/MS analysis. These will need to be optimized for the specific instrument and application.

a) GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).[5]

Derivatization (using BF₃-Methanol):

  • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.[5]

  • Tightly cap the tube and heat at 60-80°C for 10-20 minutes.[5]

  • Cool to room temperature, then add 1 mL of water and 1 mL of hexane to extract the FAMEs.[5]

  • Vortex and centrifuge to separate the phases.[5]

  • Transfer the upper hexane layer containing the FAMEs to a GC-MS autosampler vial.[5]

Table 2: Typical GC-MS Conditions

ParameterSettingReference
Injector Temperature 250°C[8]
Oven Temperature Program Start at 100°C (hold 2 min), ramp to 230°C at 10°C/min (hold 5 min)[8]
Carrier Gas Helium at 1 mL/min[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM)[8]
SIM Ions for this compound Methyl Ester m/z 87, 143, 186[8]
SIM Ions for this compound-d19 Methyl Ester m/z 90, 152, 205[8]

b) LC-MS/MS Analysis of Free Fatty Acids

Table 3: Typical LC-MS/MS Conditions

ParameterSettingReference
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[8]
Mobile Phase A Water with 0.1% formic acid[13]
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% formic acid[13]
Flow Rate 0.3 mL/min[13]
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[13]
Acquisition Mode Multiple Reaction Monitoring (MRM)[6]
MRM Transition for this compound Specific precursor-to-product ion transition to be optimized[6]
MRM Transition for this compound-d19 Specific precursor-to-product ion transition to be optimized[6]

Data Analysis and Quantification

Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte (this compound) to the peak area of the internal standard (this compound-d19).[6][14] A calibration curve is generated by plotting the peak area ratio against the concentration of a series of calibration standards.[6] The concentration of this compound in the unknown samples is then determined from this calibration curve.[6]

Table 4: Representative Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of this compound in human plasma using this compound-d19 as an internal standard.[1]

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery 85-115%

Note: These values are representative and may vary depending on the instrumentation and laboratory conditions.[1]

Logical Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of this compound using this compound-d19 as an internal standard is a multi-step process designed to ensure accuracy and reproducibility.

G Logical Workflow for Quantitative Analysis cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound-d19 IS sample->spike extract Lipid Extraction spike->extract derivatize Derivatization (for GC-MS) extract->derivatize Optional analyze GC-MS or LC-MS/MS Analysis extract->analyze derivatize->analyze integrate Peak Area Integration analyze->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Overall workflow for quantitative analysis using a deuterated internal standard.

Conclusion

The use of this compound-d19 as an internal standard provides a robust and reliable method for the accurate quantification of this compound in complex biological matrices.[4][15] The protocols outlined in these application notes provide a framework for researchers, scientists, and drug development professionals to implement this methodology in their own laboratories. Adherence to proper preparation, storage, and analytical procedures is essential for obtaining high-quality, reproducible data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Decanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid with a 10-carbon chain, is of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and metabolic research. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of fatty acids. This application note provides detailed protocols for the separation and quantification of this compound using reversed-phase HPLC (RP-HPLC) with UV detection, including a method for derivatization to enhance sensitivity.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. Less polar compounds, like this compound, interact more strongly with the stationary phase and therefore have longer retention times. The elution of analytes is controlled by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile.

Experimental Protocols

Two primary methods are presented: direct analysis of underivatized this compound and analysis following pre-column derivatization for enhanced UV sensitivity.

Method 1: Direct Analysis of Underivatized this compound by RP-HPLC-UV

This method is suitable for samples where the concentration of this compound is relatively high.

3.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄) or Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Sample dissolution solvent: Acetonitrile/Water (50:50, v/v)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50, v/v) containing 0.2% Phosphoric Acid.[1] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3.1.3. Sample Preparation

  • Accurately weigh and dissolve the this compound standard in the sample dissolution solvent to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve them in the sample dissolution solvent. If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection. For complex matrices, such as plasma or tissue homogenates, a protein precipitation step with acetonitrile may be necessary.[2]

3.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Analysis of this compound with Pre-column Derivatization

For trace-level analysis, derivatization of this compound with a UV-absorbing agent like p-bromophenacyl bromide can significantly increase detection sensitivity.[3]

3.2.1. Materials and Reagents

  • All reagents from Method 1

  • p-Bromophenacyl bromide (derivatizing agent)

  • Triethylamine (catalyst)

  • Dichloromethane

3.2.2. Derivatization Protocol

  • For samples containing free fatty acids, extract them into an organic solvent like dichloromethane.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add a solution of p-bromophenacyl bromide in acetonitrile and a catalytic amount of triethylamine.

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to complete the reaction.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for HPLC analysis.

3.2.3. Instrumentation and Chromatographic Conditions

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is often used for separating derivatized fatty acids.

  • Detection Wavelength: 254 nm (corresponding to the absorbance maximum of the p-bromophenacyl group)

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of this compound.

Table 1: Chromatographic Parameters for Direct Analysis of Underivatized this compound

ParameterValueReference
ColumnC18 (4.6 x 150 mm, 5 µm)[1]
Mobile PhaseAcetonitrile/Water (50:50, v/v) + 0.2% H₃PO₄[1]
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Limit of Detection (LOD)~50 mg/L (underivatized)[3]

Table 2: Performance Data for Analysis with p-Bromophenacyl Derivatization

ParameterValueReference
Derivatizing Agentp-Bromophenacyl bromide[3]
DetectionUV at 254 nm
Limit of Detection (LOD)0.5 mg/L[3]
Inter-assay CV4.8% for this compound[3]
Intra-assay CV4.7% for this compound[3]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Processing Sample Sample Collection Extraction Extraction of this compound (if necessary) Sample->Extraction Derivatization Derivatization (Optional, for enhanced sensitivity) Extraction->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detector UV Detector HPLC->Detector Data Data Acquisition System Detector->Data Chromatogram Chromatogram Analysis Data->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC methods provide robust and reliable approaches for the separation and quantification of this compound. The choice between direct analysis and analysis with pre-column derivatization depends on the required sensitivity and the sample matrix. Proper method validation should be performed to ensure accuracy and precision for specific applications.

References

Application Notes and Protocols for the Use of Decanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of decanoic acid, a medium-chain fatty acid, in a variety of cell culture-based assays. This compound has garnered significant interest for its diverse biological activities, including anti-tumor, anti-inflammatory, and metabolic modulatory effects.[1][2] This document outlines detailed protocols for the preparation and application of this compound in cell culture, summarizes key quantitative data from published studies, and visualizes relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in different cell lines, providing a reference for experimental design.

Table 1: Effects of this compound on Cancer Cell Viability

Cell LineCancer TypeConcentration Range (µM)Incubation Time (hours)Observed Effect
HCCLM3, HepG2Hepatocellular Carcinoma20 - 8048Dose-dependent decrease in cell viability.[1]
U87MGGlioblastoma30024No significant change in cell viability.[3][4]
HTR8/SVneoHuman TrophoblastNot specifiedNot specifiedAnti-proliferative effects.[5]

Table 2: this compound in Functional Assays

Cell LineAssay TypeConcentration (µM)Incubation Time (hours)Key Findings
HCCLM3, HepG2Apoptosis (Annexin V, TUNEL, PI staining)8024Induction of apoptosis.[1]
U87MGFatty Acid Synthesis30024Stimulation of fatty acid synthesis.[3][4]
HTR8/SVneoMitochondrial FunctionNot specifiedNot specifiedDisruption of mitochondrial function, increased ROS.[5]
Rat Hippocampal SlicesmTORC1 ActivityNot specifiedNot specifiedReduction in mTORC1 activity.[6][7]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (powder)

  • Ethanol (≥99.8%, cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Serum-free cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

  • Sterile filter (0.22 µm)

Protocol:

  • Prepare a High-Concentration Stock in Ethanol:

    • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM).[8]

    • Gently warm the solution to 40-50°C and sonicate if necessary to ensure complete dissolution.[8]

  • Prepare a BSA Solution:

    • In a separate sterile conical tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium or PBS (e.g., 10% w/v).[8]

    • Dissolve the BSA by gently swirling or placing it on a shaker at 37°C.[8]

  • Complexation of this compound with BSA:

    • Warm the BSA solution to 37°C in a water bath.[8]

    • Slowly add the ethanolic stock solution of this compound dropwise to the warm BSA solution while gently swirling.[8] A common molar ratio of fatty acid to BSA is 4:1.[9]

    • Note: Keep the final concentration of ethanol in the cell culture medium low (typically <0.5%) to avoid solvent toxicity.[8]

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA.[8]

  • Sterilization and Storage:

    • Sterilize the this compound-BSA conjugate by passing it through a 0.22 µm sterile filter.

    • Store the stock solution at -20°C for long-term use.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-BSA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound-BSA stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 20, 40, 60, 80 µM).[1]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with BSA and the equivalent amount of ethanol, but no this compound).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. A lysis solution (10% SDS in 0.01 M HCl) can also be used.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the phosphorylation and expression of key proteins in cellular signaling pathways.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-BSA stock solution

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the specified time.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.[12]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.[12]

Visualizations of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_treat Treatment cluster_assay Assays prep_da Prepare this compound Stock treatment Treat Cells with this compound prep_da->treatment prep_cells Seed Cells prep_cells->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western metabolism Metabolic Analysis treatment->metabolism cMet_pathway Inhibition of c-Met Signaling by this compound DA This compound cMet c-Met Receptor DA->cMet Inhibits Phosphorylation HGF HGF HGF->cMet Activates PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Proliferation, Survival, Metastasis mTOR->Downstream mTORC1_pathway This compound-Mediated Inhibition of mTORC1 DA This compound p97 p97/VCP DA->p97 Inhibits mTORC1 mTORC1 p97->mTORC1 Activates fourEBP1 4E-BP1 Phosphorylation mTORC1->fourEBP1 Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis fourEBP1->Protein_Synthesis Inhibits

References

Application of Decanoic Acid in the Production of Pharmaceutical Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid, is a crucial intermediate in pharmaceutical sciences, primarily utilized in the synthesis of ester prodrugs. The esterification of a parent drug molecule with this compound significantly increases its lipophilicity. This chemical modification is a key strategy to enhance the therapeutic efficacy of drugs by altering their pharmacokinetic profiles. The resulting decanoate esters often exhibit prolonged absorption and a sustained release from fatty tissues, making them ideal for the development of long-acting injectable formulations, also known as depot injections. This approach improves patient compliance by reducing dosing frequency and maintains stable therapeutic drug concentrations over an extended period.

This document provides detailed application notes and experimental protocols for the synthesis and analysis of pharmaceutical esters derived from this compound, with a focus on nandrolone decanoate, fluphenazine decanoate, and haloperidol decanoate.

I. Rationale for this compound Ester Prodrugs

The primary motivation for creating decanoate ester prodrugs is to enhance the lipophilicity of the parent drug. This increased lipophilicity leads to:

  • Sustained Release: Following intramuscular injection of an oily depot, the highly lipophilic decanoate ester partitions into the adipose tissue. The slow release from the fatty tissue into the systemic circulation provides a sustained therapeutic effect.

  • Improved Patient Compliance: The long-acting nature of these formulations reduces the frequency of administration, which is particularly beneficial for patients with chronic conditions requiring long-term treatment.

  • Stable Plasma Concentrations: The slow and continuous release of the active drug from the ester prodrug helps to avoid the peaks and troughs in plasma concentration associated with more frequent dosing regimens, potentially reducing side effects.

II. Synthesis of Pharmaceutical Decanoate Esters

Both chemical and enzymatic methods are employed for the synthesis of decanoate esters of pharmaceutical agents.

Data Presentation: Synthesis Methods and Quantitative Data
Product Synthesis Method Reactants Catalyst/Enzyme Solvent Yield (%) Purity (%) Reference
Nandrolone Decanoate Chemical SynthesisNandrolone, Decanoic anhydridePyridine-Not specifiedNot specified[1]
Fluphenazine Decanoate Enzymatic SynthesisFluphenazine, this compoundLipase B Candida antarctica (CALB)Diethyl ether8999.93[2]
Haloperidol Decanoate Chemical SynthesisHaloperidol, Decanoyl chlorideTriethylamineNot specifiedNot specifiedHigh Purity[3]

Note: Specific yield and purity data for the chemical synthesis of Nandrolone Decanoate and Haloperidol Decanoate are not consistently reported in publicly available literature and can be process-dependent.

Experimental Protocols: Synthesis

Protocol 1: Enzymatic Synthesis of Fluphenazine Decanoate [2]

This protocol describes a green chemistry approach to synthesize fluphenazine decanoate with high purity.

Materials:

  • Fluphenazine

  • This compound

  • Lipase B Candida antarctica (CALB)

  • Diethyl ether

  • Silica gel (60-120 mesh) for column chromatography (for purification for analytical purposes)

Procedure:

  • To a reaction vessel, add fluphenazine (2 g, 0.00457 moles) and diethyl ether (30 mL) at 25-30°C.

  • Stir the mixture for 15 minutes at the same temperature until a clear solution is obtained.

  • Add this compound (0.79 g, 0.00457 moles) and CALB enzyme (1 g) to the solution.

  • Stir the reaction mixture at 25-30°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the enzyme. The enzyme can be washed with diethyl ether and reused.

  • The filtrate contains fluphenazine decanoate. For analytical purposes, the product can be further purified by column chromatography using silica gel.

  • The final product, a viscous oil, is obtained after solvent evaporation.

Protocol 2: General Chemical Synthesis of Nandrolone Decanoate [1]

This protocol outlines a general method for the acylation of nandrolone.

Materials:

  • Nandrolone

  • Decanoic anhydride

  • Pyridine

Procedure:

  • Dissolve nandrolone in pyridine.

  • Add decanoic anhydride to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the nandrolone decanoate. This typically involves extraction and purification steps to remove excess reagents and byproducts.

Protocol 3: General Chemical Synthesis of Haloperidol Decanoate [3]

This protocol describes the esterification of haloperidol.

Materials:

  • Haloperidol

  • Decanoyl chloride

  • Triethylamine (or another suitable base)

  • An appropriate solvent

Procedure:

  • Dissolve haloperidol in a suitable solvent.

  • Add triethylamine to the solution to act as a base.

  • Slowly add decanoyl chloride to the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • The reaction is then quenched, and the product is isolated through extraction and purified, often by recrystallization or chromatography, to yield high-purity haloperidol decanoate.

III. Analytical Methods for Decanoate Esters

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification, quantification, and purity assessment of pharmaceutical decanoate esters.

Data Presentation: HPLC Analytical Methods
Analyte Column Mobile Phase Detection Reference
Nandrolone Decanoate C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)Gradient elution with Mobile Phase A (0.1% orthophosphoric acid in water:methanol, 90:10 v/v) and Mobile Phase B (acetonitrile)UV at 240 nm[4]
Fluphenazine Decanoate C18 (e.g., Kinetex EVO C18)Isocratic or gradient elution with a mixture of methanol, acetonitrile, and 0.05 M ammonium acetateUV at 254 nm[5][6]
Haloperidol Decanoate C18 (e.g., Hypersil GOLD C18, 150 mm x 4.6 mm, 3 µm)Gradient elution with 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate and acetonitrileUV at 230 nm[7]
Experimental Protocols: Analysis

Protocol 4: HPLC Analysis of Nandrolone Decanoate [4]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% orthophosphoric acid in a water and methanol mixture (90:10, v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient program to separate nandrolone decanoate from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 nm.

  • Diluent: Water and acetonitrile mixture (20:80, v/v).

Procedure:

  • Standard Preparation: Prepare a stock solution of Nandrolone Decanoate reference standard in the diluent. Prepare working standards by diluting the stock solution to appropriate concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample containing nandrolone decanoate in the diluent to achieve a known concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the nandrolone decanoate peak based on the retention time of the standard. Quantify the amount and assess the purity by comparing the peak areas.

Protocol 5: HPLC Analysis of Fluphenazine Decanoate Injection [6]

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: A C18 column (e.g., 4.6-mm × 25-cm; 10-µm packing L1).

  • Mobile Phase: A filtered and degassed mixture of methanol, acetonitrile, and 0.05 M ammonium acetate (2:2:1).

  • Flow Rate: Approximately 2 mL per minute.

  • Detection Wavelength: 254 nm.

  • Injection Volume: About 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution containing a known concentration of USP Fluphenazine Decanoate Dihydrochloride RS.

  • Assay Preparation: Transfer an accurately measured volume of the Fluphenazine Decanoate Injection to a volumetric flask and dilute with a suitable solvent to obtain a known concentration.

  • Chromatography: Inject the standard and assay preparations into the chromatograph.

  • Analysis: Compare the peak response of the major peak in the chromatogram of the assay preparation with that of the standard preparation to determine the quantity of fluphenazine decanoate.

Protocol 6: HPLC Analysis of Haloperidol Decanoate [7]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: Hypersil GOLD C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Gradient elution using a mobile phase of 17 g·L⁻¹ Tetrabutylammonium Hydrogen Sulfate and acetonitrile.

  • Flow Rate: 1.5 mL·min⁻¹.

  • Column Temperature: 35°C.

  • Detection Wavelength: 230 nm.

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of haloperidol decanoate and its known impurities. Prepare the sample solution by dissolving the haloperidol decanoate substance or formulation in a suitable solvent.

  • Chromatography: Perform the chromatographic analysis using the specified conditions.

  • Analysis: The method is designed to separate haloperidol decanoate from its known related substances and degradation products, allowing for accurate purity determination.

IV. Mechanism of Action and Signaling Pathways

The therapeutic effect of decanoate esters is dependent on the in vivo hydrolysis of the ester bond to release the active parent drug. The parent drugs then exert their pharmacological effects through their specific mechanisms of action.

General Workflow of Decanoate Prodrug Action

G cluster_0 Administration and Release cluster_1 Activation and Action Prodrug Decanoate Ester Prodrug in Oily Vehicle Injection Intramuscular Injection Prodrug->Injection Depot Formation of Adipose Tissue Depot Injection->Depot Release Slow Release into Systemic Circulation Depot->Release Hydrolysis Enzymatic Hydrolysis (Esterases) Release->Hydrolysis ActiveDrug Active Parent Drug Hydrolysis->ActiveDrug Target Target Receptor (e.g., Androgen/Dopamine Receptor) ActiveDrug->Target Effect Pharmacological Effect Target->Effect

Caption: General workflow of decanoate ester prodrug administration, release, and activation.

Signaling Pathway of Nandrolone

cluster_Nucleus Nandrolone Nandrolone AR Androgen Receptor (AR) (Cytoplasm) Nandrolone->AR Binds to Complex Nandrolone-AR Complex AR->Complex Translocation Translocation Complex->Translocation Nucleus Nucleus Translocation->Nucleus ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Effect Anabolic Effects (e.g., Muscle Growth) Proteins->Effect Complex_n Nandrolone-AR Complex Complex_n->ARE Binds to

Caption: Simplified signaling pathway of nandrolone via the androgen receptor.[1][8]

Signaling Pathway of Fluphenazine and Haloperidol

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Response Reduced Neuronal Excitability Downstream->Response Drug Fluphenazine or Haloperidol Drug->D2R Blocks Dopamine->D2R Activates

Caption: Antagonistic action of fluphenazine and haloperidol at the dopamine D2 receptor.[9][10][11][12][13][14]

V. Conclusion

This compound is an indispensable tool in modern drug development, enabling the creation of long-acting pharmaceutical esters that offer significant clinical benefits. The esterification of active pharmaceutical ingredients with this compound is a well-established strategy to modify their pharmacokinetic properties, leading to improved therapeutic outcomes and patient adherence. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of pharmaceutical ester production. The continued exploration of both chemical and enzymatic synthesis routes, coupled with robust analytical methodologies, will further advance the development of innovative and effective long-acting drug delivery systems.

References

Application Notes and Protocols for the Quantification of Decanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of decanoic acid in various biological matrices, including plasma, urine, and tissue samples. The protocols described herein utilize state-of-the-art analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.

Introduction to this compound Analysis

This compound, also known as capric acid, is a medium-chain fatty acid involved in numerous metabolic processes.[1] Its accurate quantification in biological samples is crucial for research in lipid metabolism, neurological disorders, and the pharmacokinetics of medium-chain triglyceride-based therapies.[1] Due to its chemical properties, specialized analytical methods are required for reliable measurement.

Analytical Techniques

Two primary analytical techniques are widely employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of technique often depends on the required sensitivity, sample throughput, and available instrumentation.[2]

  • GC-MS: A robust and well-established technique for fatty acid analysis.[2] It offers excellent chromatographic resolution but typically requires a derivatization step to increase the volatility of this compound.[3][4]

  • LC-MS/MS: Offers high selectivity and throughput, often with simpler sample preparation as derivatization is not always necessary.[1][2]

A stable isotope-labeled internal standard, such as this compound-d19, is highly recommended for both techniques to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1][3]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a high-throughput method for quantifying this compound in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.[1]

Materials:

  • Solvents and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid.[1]

  • Internal Standard (IS): this compound-d19 solution.[1]

  • Biological Matrix: Human Plasma.[1]

Sample Preparation (Protein Precipitation): [1]

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound-d19 internal standard solution.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

LC-MS/MS Instrumentation and Conditions: [1]

  • LC System: Standard HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Data Analysis:

  • Integrate the peak areas for both this compound and the internal standard (this compound-d19).[1]

  • Calculate the peak area ratio of this compound to the internal standard.[1]

  • Quantify the concentration of this compound using a calibration curve prepared in a similar manner.[1]

Protocol 2: Quantification of Total Fatty Acids (including this compound) in Biological Samples by GC-MS

This protocol describes the analysis of fatty acids, including this compound, by GC-MS following extraction and derivatization to fatty acid methyl esters (FAMEs).[3]

Materials:

  • Solvents and Reagents: Methanol, Chloroform, Hexane, Isooctane (all HPLC grade), 0.9% NaCl solution, 12-14% Boron Trifluoride-Methanol (BF₃-Methanol) reagent, Anhydrous Sodium Sulfate.[3]

  • Internal Standard (IS): this compound-d19 solution.[3]

  • Biological Sample: Plasma, tissue homogenate, or urine.

Sample Preparation (Lipid Extraction and Derivatization): [3]

  • Place the biological sample (e.g., 50 µL of plasma) into a glass tube.

  • Add a precise volume of the this compound-d19 internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes for lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation and centrifuge.

  • Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.

  • Cap the tube tightly and heat at 60-80°C for 10-20 minutes to convert fatty acids to FAMEs.

  • Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane to extract the FAMEs.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer to a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions: [2][3]

  • GC System: Gas chromatograph with a capillary column suitable for FAME separation.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Mass spectrometer detector.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for FAMEs (e.g., m/z 74 and 87) and the methyl ester of this compound-d19.[3]

Data Analysis:

  • Construct a calibration curve using standards of the target fatty acids and a constant concentration of the this compound-d19 internal standard, processed through the same extraction and derivatization procedure.[3]

  • Calculate the peak area ratio of the target fatty acid to the internal standard for quantification.[3]

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the analytical methods described.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma [1]

ParameterTypical Value
Linear Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)Instrument dependent
Limit of Quantification (LOQ)Instrument dependent
Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%

Table 2: GC-MS Method Performance for Fatty Acid Analysis (General) [2]

ParameterGC-MS
Sample Volatility RequirementRequires volatile or semi-volatile analytes (derivatization needed)
SensitivityHigh, especially with Selected Ion Monitoring (SIM)
SelectivityHigh, based on chromatographic separation and mass analysis
Sample ThroughputGenerally lower due to longer sample preparation

Visualization of Workflows and Signaling Pathways

Experimental Workflows

cluster_lcmsms LC-MS/MS Workflow for this compound in Plasma plasma Plasma Sample is_add_lcms Add Internal Standard (d19) plasma->is_add_lcms ppt Protein Precipitation (Acetonitrile) is_add_lcms->ppt centrifuge_lcms Centrifuge ppt->centrifuge_lcms supernatant Collect Supernatant centrifuge_lcms->supernatant lcms_analysis LC-MS/MS Analysis (ESI-, MRM) supernatant->lcms_analysis

Caption: LC-MS/MS experimental workflow.

cluster_gcms GC-MS Workflow for Total Fatty Acids sample Biological Sample (Plasma, Tissue, etc.) is_add_gcms Add Internal Standard (d19) sample->is_add_gcms extract Lipid Extraction (Chloroform:Methanol) is_add_gcms->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (BF3-Methanol) dry->derivatize extract_fames Extract FAMEs (Hexane) derivatize->extract_fames gcms_analysis GC-MS Analysis (EI, SIM) extract_fames->gcms_analysis

Caption: GC-MS experimental workflow.

Signaling Pathways

cluster_mtorc1 This compound and mTORC1 Signaling DA This compound p97 p97/VCP DA->p97 inhibits mTORC1 mTORC1 p97->mTORC1 activates Growth Cell Growth mTORC1->Growth promotes

Caption: this compound inhibits mTORC1 signaling.

cluster_cmet This compound and c-Met Signaling DA_cmet This compound cMet c-Met Pathway DA_cmet->cMet modulates Tumor Tumor Growth & Apoptosis cMet->Tumor regulates

Caption: this compound targets c-Met signaling.

References

Application Notes and Protocols for Decanoic Acid in Disperse Phase Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid, a saturated fatty acid with a ten-carbon chain, is a versatile component in the preparation of various disperse phase solutions for drug delivery applications. Its amphiphilic nature, biocompatibility, and ability to enhance drug permeation make it a valuable excipient in the formulation of nanoemulsions, microemulsions, solid lipid nanoparticles (SLNs), and vesicles. These formulations can improve the solubility, stability, and bioavailability of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound-based disperse systems.

I. This compound-Based Vesicles

This compound can self-assemble into vesicles, which are bilayered structures capable of encapsulating both hydrophilic and lipophilic drugs. These vesicles are of interest for controlled drug release and targeted delivery.

Physicochemical Properties of this compound Vesicles
PropertyValueReference
Particle Size (PS) 191.9 ± 6.28 nm[1]
Zeta Potential (ZP) -59.60 ± 3.07 mV[1]
pH Range for Vesicle Existence 6.8 - 7.8[2][3][4]
Critical Vesicle Concentration (CVC) ~20 mM (at pH 7.0)[2][4]
Experimental Protocol: Preparation of this compound Vesicles

This protocol describes the preparation of this compound vesicles using a pH adjustment method.[5][6]

Materials:

  • This compound (98% purity)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Ultra-pure water or Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1 M solution of this compound in water.

  • While vortexing, add 1 M NaOH dropwise to the this compound solution at 30°C.

  • Continue adding NaOH until the solution reaches a pH of approximately 11, ensuring the formation of sodium decanoate micelles.

  • Slowly add 1 M HCl to the solution while continuously monitoring the pH.

  • Continue adding HCl until the pH reaches the pKa of this compound (approximately 4.9). At this point, the solution will exhibit a white turbidity, indicating the formation of vesicles.[5][6]

  • For vesicle sizing, the suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) to obtain unilamellar vesicles of a defined diameter.[2][4]

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using electrophoretic light scattering.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM).

II. This compound in Solid Lipid Nanoparticles (SLNs)

This compound can be utilized as a solid lipid matrix in the formulation of SLNs, which are colloidal carriers for lipophilic drugs. SLNs offer advantages such as controlled release and improved stability.

Experimental Protocol: Preparation of SLNs by Hot Homogenization

This protocol describes a general method for preparing SLNs that can be adapted for this compound.

Materials:

  • This compound (as the solid lipid)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar) at the same elevated temperature.[7]

  • Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature or below while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

Characterization:

  • Particle Size, PDI, and Zeta Potential: As described for vesicles.

  • Entrapment Efficiency (EE%): Determined by separating the unentrapped drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

  • Crystallinity and Lipid Modification: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

III. This compound in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This compound can act as the oil phase in these formulations.

General Formulation Approach for this compound-Based SEDDS
ComponentExamplePurpose
Oil Phase This compound, Caprylic/Capric TriglyceridesSolubilize the lipophilic drug
Surfactant Cremophor EL, Labrasol, Tween 80Reduce interfacial tension, promote emulsification
Co-surfactant/Co-solvent Transcutol P, Propylene glycol, EthanolImprove drug solubility and emulsification
Experimental Protocol: Formulation and Characterization of SEDDS

Procedure:

  • Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-solvents. Select the components that show the highest solubility for the drug.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying regions, prepare a series of formulations with varying ratios of oil (this compound), surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions. The regions that form clear or slightly bluish, stable emulsions are identified as the optimal self-emulsifying regions.

  • Preparation of SEDDS Formulation: Accurately weigh the selected amounts of this compound, surfactant, and co-surfactant into a glass vial. Heat the mixture gently (if required) to facilitate mixing. Add the API and mix until it is completely dissolved.

  • Characterization of the Emulsion:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a specified volume of aqueous medium (e.g., 0.1 N HCl) at 37°C with gentle agitation and measure the time taken for the formation of a stable emulsion.

    • Droplet Size and PDI: Dilute the SEDDS formulation with an aqueous medium and measure the droplet size and PDI using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

IV. Application Workflows and Signaling Pathways

Experimental Workflow for Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A Component Selection (this compound, Surfactant, API) B Preparation of Disperse System (e.g., Homogenization, pH adjustment) A->B C Particle Size & PDI (DLS) B->C D Zeta Potential B->D E Morphology (TEM) B->E F Entrapment Efficiency B->F H Cytotoxicity Assay (MTT) B->H G In Vitro Drug Release (Dialysis Method) F->G

Caption: General workflow for the preparation and evaluation of this compound-based disperse phase solutions.

Workflow for In Vitro Drug Release Study (Dialysis Method)

G A Preparation of Dialysis Bag (Soak and load with formulation) B Immersion in Release Medium (e.g., PBS at 37°C with stirring) A->B C Sample Collection (Withdraw aliquots at time intervals) B->C D Sample Analysis (e.g., HPLC, UV-Vis Spectroscopy) C->D E Data Analysis (Calculate cumulative drug release %) D->E

Caption: Workflow for conducting an in vitro drug release study using the dialysis bag method.[2][7][8]

Workflow for Cytotoxicity Assessment (MTT Assay)

G A Cell Seeding (Plate cells in 96-well plates) B Treatment (Add this compound formulation at various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Addition of MTT Reagent C->D E Incubation (Allow formazan crystal formation) D->E F Solubilization of Formazan (Add DMSO or other solvent) E->F G Absorbance Measurement (Microplate reader at ~570 nm) F->G H Calculation of Cell Viability (%) G->H

Caption: Step-by-step workflow for assessing the cytotoxicity of formulations using the MTT assay.[9][10]

This compound and the c-Met Signaling Pathway

This compound has been shown to exert anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling pathway. The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, activates downstream signaling cascades involved in cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Differentiation AKT AKT PI3K->AKT AKT->Transcription Cell Survival, Growth STAT3->Transcription Migration, Invasion DecanoicAcid This compound DecanoicAcid->cMet Inhibition

Caption: this compound can inhibit the HGF/c-Met signaling pathway, affecting downstream cascades like RAS/MAPK, PI3K/AKT, and STAT3.[5][11][12][13][14]

Conclusion

This compound is a highly adaptable component for the formulation of various disperse phase drug delivery systems. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of this compound in enhancing the delivery of therapeutic agents. Further optimization of formulations will depend on the specific physicochemical properties of the drug and the desired therapeutic outcome.

References

Application Notes and Protocols for the Synthesis of Decanoate Esters for Long-Acting Injectable Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of decanoate esters, a critical component in the formulation of long-acting injectable (LAI) drugs. The conversion of a parent drug molecule into a decanoate ester prodrug significantly increases its lipophilicity, enabling the formation of an intramuscular or subcutaneous depot from which the active drug is slowly released over weeks or months. This approach improves patient compliance and provides stable plasma concentrations of the active pharmaceutical ingredient (API).

Introduction to Decanoate Ester Prodrugs

Long-acting injectables are designed to release a drug substance in a controlled manner over an extended period. One common and successful strategy for developing LAIs is the formation of a lipophilic ester prodrug of a parent molecule that contains a hydroxyl group. The decanoate ester, derived from decanoic acid (a ten-carbon fatty acid), is frequently used for this purpose. Once injected, typically in a sterile oil-based vehicle such as sesame or castor oil, the decanoate ester forms a depot in the muscle or subcutaneous tissue. The high lipophilicity of the ester limits its diffusion into the aqueous environment of the bloodstream. Over time, endogenous esterases hydrolyze the ester bond, releasing the active parent drug into circulation at a slow and sustained rate.

Common classes of drugs formulated as decanoate esters include antipsychotics (e.g., haloperidol, fluphenazine), androgens (e.g., testosterone, nandrolone), and opioid antagonists (e.g., naltrexone).

General Synthesis Pathway

The synthesis of a decanoate ester from a parent drug typically involves an esterification reaction between the hydroxyl group of the API and this compound or a more reactive derivative, such as decanoyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products Parent Drug (API-OH) Parent Drug (API-OH) Esterification Esterification Parent Drug (API-OH)->Esterification This compound Derivative Decanoyl Chloride or This compound This compound Derivative->Esterification Solvent Solvent Solvent->Esterification Catalyst/Base Acid Catalyst or Organic Base Catalyst/Base->Esterification Temperature Temperature Temperature->Esterification Purification Purification Esterification->Purification Byproducts Byproducts Esterification->Byproducts Decanoate Ester (API-O-Decanoate) Decanoate Ester (API-O-Decanoate) Purification->Decanoate Ester (API-O-Decanoate)

Caption: General workflow for the synthesis of decanoate esters.

Experimental Protocols

Below are detailed protocols for the synthesis of decanoate esters of three different APIs: Naltrexone, Testosterone, and Haloperidol.

Protocol 1: Synthesis of Naltrexone Decanoate

This protocol is based on the esterification of naltrexone with decanoyl chloride in the presence of an organic base.[1][2]

Materials:

  • Naltrexone HCl

  • Decanoyl chloride

  • Triethylamine

  • Cyclopentyl methyl ether (CPME) or Dichloromethane (DCM)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a stirred solution of Naltrexone HCl (e.g., 25 g, 66 mmol) in cyclopentyl methyl ether at 0-5 °C, add triethylamine (e.g., 16.7 g, 165 mmol).[1]

  • To the above reaction mixture, add decanoyl chloride (e.g., 13.5 mL, 65.3 mmol) at 0-5 °C.[1]

  • Stir the reaction mixture at 0-5 °C for 30 minutes.[1]

  • After the reaction is complete, add water to the reaction mixture.

  • Separate the aqueous and organic layers. Extract the aqueous layer with the same organic solvent used in the reaction.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield naltrexone decanoate as a viscous oil.[1]

Purification (Optional, for higher purity):

  • Dissolve the crude naltrexone decanoate in a suitable solvent (e.g., methyl-tert-butyl ether and n-propanol).

  • Prepare a solution of an organic acid (e.g., oxalic acid or maleic acid) in the same solvent system.

  • Add the acid solution to the naltrexone decanoate solution to precipitate the acid addition salt.

  • Filter the precipitate and wash with the solvent.

  • To regenerate the free base, dissolve the acid addition salt in a solvent like dichloromethane and wash with an aqueous solution of a weak base (e.g., sodium bicarbonate) until the pH is around 8.0.[1]

  • Separate the organic layer, wash with water, dry over sodium sulfate, and evaporate the solvent to obtain pure naltrexone decanoate.

Protocol 2: Synthesis of Testosterone Decanoate (using Undecanoyl Chloride as a proxy)

This protocol describes the synthesis of a testosterone ester using an acyl chloride, which is analogous to the synthesis of testosterone decanoate.[3][4]

Materials:

  • Testosterone

  • Undecanoyl chloride (as a stand-in for decanoyl chloride)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF) or Acetone

  • Water

  • Acetone

Equipment:

  • Round-bottom flask under a nitrogen atmosphere

  • Stirring plate and stir bar

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Under a nitrogen atmosphere, thoroughly mix testosterone (e.g., 5 g) with DMF (e.g., 25 mL) and pyridine (e.g., 5 mL).[4]

  • At 0-10 °C, add undecanoyl chloride (e.g., 4.6 mL) and allow the reaction to proceed at room temperature for 1 hour.[4]

  • After the reaction is complete, add water (e.g., 5 mL) and stir for 1 hour to precipitate the product.[4]

  • Filter the precipitate and rinse with an aqueous acetone solution.

  • Dry the product under vacuum at room temperature to obtain testosterone undecanoate.

Recrystallization for Higher Purity:

  • Dissolve the crude testosterone ester in a minimal amount of a suitable solvent (e.g., acetone) with gentle heating.

  • Cool the solution to 10-15 °C and stir for 30 minutes to induce crystallization.

  • Filter the crystals and rinse with cold acetone.

  • Dry the purified crystals.

Protocol 3: Synthesis of Haloperidol Decanoate

The synthesis of haloperidol decanoate can be achieved through the esterification of haloperidol with decanoyl chloride.[5][6]

Materials:

  • Haloperidol

  • Decanoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve haloperidol in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution to act as a base to neutralize the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Add decanoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude haloperidol decanoate. The product is often a viscous liquid.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of decanoate and related long-chain esters.

Table 1: Reaction Conditions and Yields for Decanoate Ester Synthesis

Parent DrugAcylating AgentSolventBaseReaction Time (approx.)Yield (%)Purity (%)Reference
Naltrexone HClDecanoyl ChlorideCyclopentyl methyl etherTriethylamine30 min92-9898-99.9[1]
TestosteroneUndecanoyl ChlorideN,N-dimethylformamidePyridine1 hour9698.26[4]
TestosteroneUndecanoyl ChlorideAcetonePyridineNot Specified6997.59[3]
TestosteroneUndecanoyl ChlorideDMADIPEA5 hours8595.52[3]

Table 2: Purity Enhancement of Naltrexone Decanoate

Purification StepInitial Purity (%)Final Purity (%)Key Impurity RemovedReference
Formation and neutralization of acid addition salt98-99.9>99.6 - 99.9bis-decanoyl naltrexone[7]

Signaling Pathways of Parent Drugs

Understanding the mechanism of action of the parent drug is crucial for the overall drug development process. Below are simplified diagrams of the signaling pathways for naltrexone, testosterone, and haloperidol.

Naltrexone Signaling Pathway

Naltrexone is an opioid receptor antagonist, primarily acting on the μ-opioid receptor. In the context of alcohol and opioid dependence, it blocks the reinforcing effects of these substances in the brain's reward pathway.

G cluster_reward Reward Pathway cluster_naltrexone Naltrexone Action Opioids/Alcohol Opioids/Alcohol Endorphin Release Endorphin Release Opioids/Alcohol->Endorphin Release Opioid Receptor Opioid Receptor Endorphin Release->Opioid Receptor Activates Dopamine Release Dopamine Release Opioid Receptor->Dopamine Release Increases Euphoria/Reinforcement Euphoria/Reinforcement Dopamine Release->Euphoria/Reinforcement Naltrexone Naltrexone Naltrexone->Opioid Receptor Blocks

Caption: Naltrexone's mechanism of action in the reward pathway.

Testosterone Signaling Pathway

Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

G cluster_cell Target Cell cluster_classical Classical (Genomic) Pathway cluster_nonclassical Non-Classical (Non-Genomic) Pathway T1 Testosterone AR_cyto Androgen Receptor (Cytoplasm) T1->AR_cyto Binds AR_nuc Androgen Receptor (Nucleus) AR_cyto->AR_nuc Translocates ARE Androgen Response Element (DNA) AR_nuc->ARE Binds Gene Transcription Gene Transcription ARE->Gene Transcription T2 Testosterone AR_mem Androgen Receptor (Membrane) T2->AR_mem Binds Kinase Cascade MAPK/Src Kinase Cascade AR_mem->Kinase Cascade Activates Cellular Effects Cellular Effects Kinase Cascade->Cellular Effects

Caption: Testosterone's classical and non-classical signaling pathways.[8][9][10][11][12]

Haloperidol Signaling Pathway

Haloperidol is a typical antipsychotic that primarily functions by blocking D2 dopamine receptors in various pathways in the brain.[13][14][15][16][17]

G cluster_synapse Dopaminergic Synapse cluster_haloperidol Haloperidol Action Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds & Activates Postsynaptic Neuron Postsynaptic Neuron D2 Receptor->Postsynaptic Neuron Signal Transduction Psychotic Symptoms Psychotic Symptoms Postsynaptic Neuron->Psychotic Symptoms Leads to (in excess) Haloperidol Haloperidol Haloperidol->D2 Receptor Blocks

Caption: Haloperidol's antagonistic action at the D2 dopamine receptor.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Decanoic Acid Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of decanoic acid in stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound precipitation in stock solutions?

A1: this compound precipitation primarily occurs due to its low solubility in aqueous solutions.[1] Key factors include:

  • Solvent Choice: this compound is poorly soluble in water but readily soluble in most organic solvents.[1] Using an inappropriate solvent or an insufficient amount can lead to precipitation.

  • pH: The pKa of this compound is approximately 4.9.[2] At a pH below its pKa, it exists in its less soluble, protonated form.

  • Temperature: Solubility of this compound, like most compounds, is temperature-dependent. A decrease in temperature can reduce its solubility and cause it to precipitate.

  • Concentration: Exceeding the solubility limit of this compound in a particular solvent will inevitably lead to precipitation.

  • "Salting Out": When a stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the this compound to "crash out" of the solution.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: For preparing high-concentration stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[3][4] For cell culture experiments, it is common to first dissolve this compound in ethanol at a high concentration and then complex it with fatty acid-free bovine serum albumin (BSA) in the culture medium to enhance solubility and facilitate cellular uptake.[3]

Q3: How can I prevent my this compound stock solution from precipitating when I add it to my cell culture medium?

A3: To prevent precipitation upon addition to aqueous media, a common and effective method is to complex the this compound with BSA.[3] This involves preparing a concentrated stock in ethanol and then slowly adding it to a warm BSA solution. This process creates a more stable and bioavailable form of this compound for your cells. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What should I do if I observe precipitation in my this compound stock solution?

A4: If you observe a precipitate, you can try to redissolve it by gently warming the solution (e.g., in a 37°C water bath) and sonicating it.[3] However, if the precipitate does not readily dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder does not dissolve in the chosen solvent. The concentration is too high for the selected solvent.Try preparing a more dilute stock solution. Refer to the solubility data table below.
The solvent is not appropriate for this compound.Use a recommended organic solvent such as ethanol, DMSO, or DMF.[3]
Insufficient agitation or temperature.Gently warm the solution and use a vortex mixer or sonicator to aid dissolution.[3]
Precipitation occurs immediately upon adding the stock solution to an aqueous buffer or cell culture medium. Rapid change in solvent polarity ("salting out").Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
The pH of the aqueous medium is too low.Ensure the pH of the final solution is above the pKa of this compound (~4.9) to maintain it in its more soluble, deprotonated form.
The final concentration in the aqueous medium exceeds its solubility limit.Prepare a more dilute final solution. Consider using a carrier protein like BSA to increase its apparent solubility.[3]
The stock solution becomes cloudy or forms a precipitate after storage. The storage temperature is too low.Store the stock solution at the recommended temperature. For long-term storage, -20°C or -80°C is often recommended.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
Solvent evaporation from a loosely capped vial.Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined) to prevent solvent evaporation.

Data Presentation

Table 1: Solubility of this compound and its Derivatives

CompoundSolventSolubilityTemperature (°C)
This compound-d19Dimethylformamide (DMF)25 mg/mLNot Specified
This compound-d19Dimethyl sulfoxide (DMSO)10 mg/mLNot Specified
This compound-d19Ethanol25 mg/mLNot Specified
This compound (Sodium Salt)Ethanol~30 mg/mLNot Specified
This compound (Sodium Salt)DMSO~5 mg/mLNot Specified
This compound (Sodium Salt)Dimethylformamide (DMF)~5 mg/mLNot Specified
This compound (Sodium Salt)PBS (pH 7.2)~10 mg/mLNot Specified
2-hydroxy this compoundEthanol~2.5 mg/mLNot Specified
2-hydroxy this compoundDMSO~20 mg/mLNot Specified
2-hydroxy this compoundDimethylformamide (DMF)~20 mg/mLNot Specified
This compoundWater0.015 g/100 mL20

Data for this compound-d19 is considered a good proxy for non-deuterated this compound.[5] Data sourced from multiple references.[3][4][6][7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in Ethanol

Materials:

  • This compound (solid)

  • High-purity ethanol (≥99.8%)

  • Analytical balance

  • Volumetric flask

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a volumetric flask. Add a portion of the ethanol and swirl to dissolve. If necessary, gently warm the solution to 37°C or sonicate to ensure complete dissolution.[3]

  • Volume Adjustment: Once the this compound is fully dissolved, add ethanol to the final desired volume.

  • Homogenization: Cap the flask and vortex the solution for at least 30 seconds to ensure it is homogeneous.[3]

  • Storage: Aliquot the stock solution into single-use amber glass vials with PTFE-lined caps. Store at -20°C for short-term storage or -80°C for long-term storage to prevent degradation and solvent evaporation.[3]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

Materials:

  • High-concentration this compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • 37°C water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare BSA Solution: In a sterile conical tube, prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free cell culture medium. Dissolve the BSA by gently swirling or placing it on a shaker at 37°C. Do not vortex , as this can cause frothing and denaturation of the protein.[3]

  • Warm BSA Solution: Warm the BSA solution to 37°C in a water bath.[3]

  • Complexation: Slowly add the ethanolic stock solution of this compound dropwise to the warm BSA solution while gently swirling. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the complexation of the this compound to the BSA.[3]

  • Sterilization: Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm sterile filter.

  • Use in Experiments: The complex is now ready to be added to your cell culture experiments.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No reduce_conc Prepare a more dilute solution check_conc->reduce_conc Yes check_temp Was the dissolution temperature adequate? check_solvent->check_temp Yes change_solvent Use Ethanol, DMSO, or DMF check_solvent->change_solvent No check_dilution Precipitation upon dilution? check_temp->check_dilution Yes warm_sonicate Gently warm and/or sonicate check_temp->warm_sonicate No use_bsa Complex with BSA for aqueous solutions check_dilution->use_bsa Yes, into aqueous slow_dilution Add stock dropwise with vigorous stirring check_dilution->slow_dilution Yes, into aqueous

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway This compound as an AMPA Receptor Antagonist cluster_neuron Postsynaptic Neuron AMPA_R AMPA Receptor Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel opens Depolarization Neuronal Depolarization Ion_Channel->Depolarization leads to Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds and Activates Decanoic_Acid This compound (Antagonist) Decanoic_Acid->AMPA_R Binds and Inhibits (Non-competitive)

Caption: Simplified signaling pathway of this compound's effect on the AMPA receptor.

References

Technical Support Center: Optimizing Decanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of decanoic acid extraction from natural products. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

This compound, also known as capric acid, is a C10 straight-chain saturated fatty acid.[1][2] It is a naturally occurring substance found in various plant and animal lipids. The most significant commercial sources are tropical oils like coconut oil (up to 10%) and palm kernel oil (around 4%).[2][3] It is also present in the milk of different mammals, including goats, where along with caproic and caprylic acid, it can constitute up to 15% of the total fat content.[2][4]

Q2: What are the principal methods for extracting this compound from natural products?

Extraction methods for this compound range from conventional solvent-based techniques to modern, greener alternatives:

  • Conventional Solvent Extraction: These methods, such as Soxhlet and maceration, use organic solvents to dissolve and isolate lipids from the raw material.[5][6] The Folch and Bligh & Dyer methods are specifically designed for the complete extraction of lipids from biological samples.[4]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent.[7] It is considered a green technology because it avoids the use of hazardous organic solvents and allows for selective extraction by modifying temperature and pressure.[7][8][9]

  • Ultrasound-Assisted Extraction (UAE): This method applies high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances the penetration of the solvent into the plant matrix, thereby improving extraction efficiency and reducing processing time.[10][11]

  • Hydrophobic Deep Eutectic Solvents (HDES): A newer class of green solvents, HDES are mixtures of natural compounds that can be used for liquid-liquid extraction of fatty acids and other hydrophobic molecules.[12][13]

Q3: How is this compound typically purified and quantified after extraction?

After initial extraction, the crude lipid extract requires purification. Common methods include liquid-liquid extraction to remove water-soluble impurities, distillation (including molecular distillation for high purity), and crystallization.[14][15] For quantification, the most reliable and widely used method is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][16] Prior to GC analysis, the extracted fatty acids are typically converted into more volatile Fatty Acid Methyl Esters (FAMEs) through a derivatization process.[4][5] High-Performance Liquid Chromatography (HPLC) can also be used, sometimes requiring derivatization to enhance detection sensitivity.[17][18]

Data Presentation: Quantitative Information

Table 1: this compound Content in Common Natural Sources

Natural SourceTypical this compound Content (% of Total Fatty Acids)Reference(s)
Coconut Oil~10%[2]
Palm Kernel Oil~4%[2]
Goat Milk8.0 - 15.0%[4]
Cow Milk2.0 - 5.0%[4]
Sheep Milk2.5 - 4.0%[4]

Table 2: Comparison of Key Extraction Technologies

TechnologyPrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.[5]High extraction efficiency, well-established.Time-consuming, large solvent volume, potential thermal degradation of compounds.[19]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer and solvent penetration.[11]Reduced extraction time and solvent use, improved yield, suitable for heat-sensitive compounds at controlled temperatures.[10][20]High power can generate radicals and degrade compounds, requires specialized equipment.[21]
Supercritical Fluid Extraction (SFE) Uses a fluid above its critical temperature and pressure (e.g., CO2) as a solvent.[7]Environmentally friendly (no organic solvents), highly selective, pure extracts with no residue.[8][9]High initial equipment cost, high pressure operation.[19]

Troubleshooting Guide

Q4: Problem - My extraction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. Use the following logical workflow to diagnose the problem.

Low_Yield_Troubleshooting start Low Extraction Yield q1 Is the sample matrix properly disrupted? start->q1 a1_no No q1->a1_no No q2 Is the solvent choice optimal? q1->q2 Yes a1_yes Yes a2_no Re-evaluate Solvent: - Check polarity match with this compound - Consider solvent mixtures (e.g., Chloroform:Methanol) - Explore greener alternatives (SFE, HDES) q2->a2_no No q3 Are extraction parameters adequate? q2->q3 Yes a2_yes Yes a3_no Optimize Parameters: - Increase extraction time - Increase temperature (if compound is stable) - Increase solvent-to-solid ratio - For UAE, optimize power/frequency q3->a3_no No end_node If issues persist, consider compound degradation or re-evaluate quantification method. q3->end_node Yes a3_yes Yes

Caption: Troubleshooting logic for low this compound extraction yield.

Q5: Problem - A stable emulsion has formed during my liquid-liquid extraction for purification. How can I resolve this?

Emulsion formation is common, especially with samples high in fats, phospholipids, or proteins.[22] It is generally easier to prevent an emulsion than to break one after it has formed.[22]

  • Prevention: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while minimizing the agitation that causes emulsions.[22]

  • Disruption Techniques:

    • Time: Allow the funnel to stand undisturbed for a longer period.

    • Centrifugation: Transfer the mixture to centrifuge tubes. Spinning the sample can force the layers to separate.[22]

    • Filtration: Use phase separation filter paper, which is highly silanized and allows either the aqueous or organic phase to pass through while retaining the other.[22]

    • Solvent Addition: Add a small amount of a different organic solvent to alter the overall properties, which can help solubilize the emulsifying agent into one of the layers.[22]

Q6: Problem - My final this compound product is impure or discolored. What purification strategies should I employ?

Impurities often co-extract with the target analyte. A multi-step purification approach is often necessary.

  • Acid-Base Extraction: Dissolve the crude extract in an organic solvent and wash with a basic aqueous solution (e.g., sodium hydroxide).[15][23] this compound will convert to its sodium salt and move to the aqueous layer, leaving many neutral impurities behind. The aqueous layer can then be acidified to regenerate the pure this compound, which can be re-extracted into an organic solvent.[15][23]

  • Crystallization: This is an effective method for purifying solid compounds. Dissolve the impure acid in a minimum amount of a suitable hot solvent and allow it to cool slowly. The this compound should crystallize out, leaving impurities in the mother liquor.[15] If crystallization fails, try scratching the inside of the flask, adding a seed crystal, or boiling off some solvent to increase the concentration.[24]

  • Distillation: For liquid acids or to remove colored bodies, molecular distillation at reduced pressure is highly effective and minimizes thermal degradation.[14]

Experimental Protocols & Workflows

The following diagram illustrates a standard workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis prep1 Natural Product Source (e.g., Coconut Oil, Seeds, Milk) prep2 Homogenization & Pre-treatment (Grinding, Drying, etc.) prep1->prep2 ext Lipid Extraction (e.g., Folch, Soxhlet, SFE, UAE) prep2->ext purify Crude Lipid Extract ext->purify fames FAMEs Preparation (Transesterification) purify->fames gc GC-FID or GC-MS Analysis fames->gc quant Quantification (vs. Internal Standard) gc->quant

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Lipid Extraction via Folch Method

This method is a gold standard for total lipid extraction from a sample matrix.[4]

  • Homogenization: Homogenize the sample (e.g., 1 gram) in a 20 mL mixture of chloroform and methanol (2:1, v/v).

  • Phase Separation: After homogenization, add a salt solution (e.g., 5 mL of 0.9% NaCl) to the mixture to induce phase separation.

  • Collection: Centrifuge the mixture to clarify the layers. The lipids, including this compound, will be in the lower chloroform phase.

  • Drying: Carefully collect the lower chloroform layer and evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

Derivatization to FAMEs is crucial for the analysis of fatty acids by gas chromatography.[4]

  • Reagent Preparation: Prepare a methylation reagent. A common choice is 1-5% sulfuric acid in methanol (acid-catalyzed) or 0.5 M sodium methoxide in methanol (base-catalyzed).[4]

  • Reaction: Add 2 mL of the methylation reagent to the dried lipid extract obtained from Protocol 1.

  • Incubation: Seal the container and heat the mixture. For acid-catalyzed methylation, heat at 60-100°C for 1-2 hours. Base-catalyzed methylation is often faster and can be performed at room temperature.[4]

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water to the mixture. Vortex thoroughly.

  • Collection: Allow the layers to separate. The upper hexane layer contains the FAMEs. Collect this layer and it is ready for injection into the GC.

Protocol 3: General Procedure for Ultrasound-Assisted Extraction (UAE)

This protocol outlines the key steps for performing UAE, which can be optimized for specific materials.

  • Sample Preparation: Mix the dried, ground natural product with an appropriate extraction solvent (e.g., ethanol, hexane) in a vessel at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[21]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a set frequency (e.g., 28-45 kHz) and power (e.g., 100 W) for a specified duration (e.g., 25 minutes).[11][21] The temperature should be monitored and controlled, as excessive heat can degrade the sample.[10]

  • Separation: After sonication, separate the solid material from the solvent by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the collected liquid extract to yield the crude product containing this compound.

References

Technical Support Center: Quantifying Medium-Chain Fatty Acids in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of medium-chain fatty acids (MCFAs) in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying MCFAs in plasma?

A1: The two most prevalent and robust methods for the quantification of MCFAs in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a well-established technique that often requires a derivatization step to make the fatty acids volatile. LC-MS/MS can often analyze MCFAs directly, but may also utilize derivatization to improve sensitivity.

Q2: Why is derivatization necessary for GC-MS analysis of MCFAs?

A2: Derivatization is crucial for GC-MS analysis of MCFAs for two primary reasons. First, it increases the volatility of the fatty acids, allowing them to be vaporized in the GC inlet and travel through the analytical column. Second, it improves chromatographic peak shape and reduces tailing, leading to better separation and more accurate quantification.

Q3: What are the common sources of contamination in MCFA analysis?

A3: Contamination is a significant challenge in MCFA analysis due to their ubiquitous nature. Common sources include:

  • Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and plates.

  • Solvents and Reagents: Impurities in solvents and derivatization agents can introduce interfering peaks.

  • Glassware: Improperly cleaned glassware can harbor residual fatty acids.

  • Sample Handling: Contamination from skin (e.g., fingerprints) can introduce exogenous fatty acids.[1]

  • Blood Collection Tubes: Certain tubes can introduce contaminants that interfere with the analysis.[2][3]

Q4: Can I use either plasma or serum for MCFA analysis?

A4: Both plasma and serum can be used for fatty acid analysis, and studies have shown a strong correlation between the two matrices for many fatty acids.[4][5] However, the choice of blood collection tube and anticoagulant can impact the results.[2][3] It is crucial to be consistent with the chosen matrix throughout a study.

Troubleshooting Guides

GC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing) Incomplete derivatization or active sites in the GC system.1. Ensure derivatization reagent is fresh and not exposed to moisture. 2. Optimize derivatization reaction time and temperature. 3. Use a deactivated inlet liner and GC column. 4. Check for leaks in the GC system.
Ghost peaks or high background Contamination from the sample preparation process or carryover from previous injections.1. Run a solvent blank to check for solvent contamination. 2. Run a method blank (all steps without the sample) to identify contamination from reagents or glassware. 3. Thoroughly clean the injection port and replace the septum. 4. Bake out the GC column at a high temperature (within its limits).
Low recovery of MCFAs Inefficient extraction or incomplete derivatization.1. Optimize the liquid-liquid extraction solvent system and mixing time. 2. Ensure the pH of the sample is appropriate for extraction. 3. Verify the integrity of the derivatization reagent and optimize the reaction conditions.
Inconsistent results Variability in sample preparation or instrument performance.1. Use an internal standard to correct for variations in extraction and injection. 2. Ensure precise and consistent pipetting during sample preparation. 3. Perform regular maintenance and calibration of the GC-MS system.
LC-MS/MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Low signal intensity Poor ionization efficiency or matrix effects.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Consider using a derivatization agent to enhance ionization. 3. Improve sample cleanup to remove interfering matrix components (e.g., phospholipids). 4. Use an isotopically labeled internal standard for each analyte to compensate for matrix effects.
Ion suppression or enhancement Co-eluting matrix components interfering with the ionization of the target analytes.1. Modify the chromatographic gradient to better separate MCFAs from interfering compounds. 2. Employ more selective sample preparation techniques like solid-phase extraction (SPE). 3. Dilute the sample to reduce the concentration of interfering substances.
Retention time shifts Changes in the mobile phase composition or column degradation.1. Ensure the mobile phase is prepared accurately and is properly degassed. 2. Flush the column with a strong solvent to remove any adsorbed material. 3. Replace the column if it has reached the end of its lifetime.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MCFA analysis in plasma.

Table 1: Lower Limits of Detection (LOD) for MCFAs in Plasma using LC-MS/MS

Medium-Chain Fatty AcidLower Limit of Detection (µmol/L)
Octanoate (C8:0)≤1.85[6]
Decanoate (C10:0)≤1.85[6]
Dodecanoate (C12:0)≤1.85[6]

Table 2: Method Precision for Total Fatty Acid Analysis in Plasma by GC-MS

ParameterCoefficient of Variation (CV%)
Intra-assay Precision≤9.0%[7]
Inter-assay Precision≤13.2%[7]

Experimental Protocols

Protocol 1: Direct In Situ Transesterification for GC-MS Analysis

This protocol is a simplified method for the analysis of total plasma fatty acid composition.[8]

Materials:

  • Plasma sample (100 µL)

  • Internal standard solution

  • Methanolic HCl (3 N) containing 2 g/L 2,6-di-tert-butyl-p-cresol

  • Hexane containing 2 g/L 2,6-di-tert-butyl-p-cresol

  • Glass tubes with screw caps

Procedure:

  • Combine 100 µL of plasma, 100 µL of internal standard, and 1.5 mL of methanolic HCl in a glass tube.

  • Shake the tube for 30 seconds.

  • Heat the sample at 85°C for 45 minutes.

  • Cool the tube to room temperature.

  • Add 0.5 mL of hexane and shake for 30 seconds.

  • Allow the phases to separate (approximately 5 minutes).

  • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) for GC-MS analysis.

Protocol 2: Automated Sample Preparation for GC-FID Analysis

This protocol utilizes an autosampler for automated hydrolysis, transmethylation, and extraction.

Materials:

  • Plasma or blood sample (50 µL)

  • Derivatization reagent (5% acetyl chloride in methanol)

  • Iso-octane (extraction solvent)

  • 2 mL vials with 250 µL inserts and screw caps

Procedure (Automated):

  • Place 50 µL of the sample into a 250 µL insert within a 2 mL vial.

  • The autosampler adds the derivatization reagent.

  • The sample is heated and mixed at 75°C for 30 minutes (with three sequential 10-minute heating and mixing steps).

  • 100 µL of iso-octane is added for extraction.

  • The upper layer containing the FAMEs is injected into the GC-FID.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) mix_heat Shake (30s) Heat (85°C, 45 min) plasma->mix_heat is Internal Standard (100 µL) is->mix_heat reagent Methanolic HCl (1.5 mL) reagent->mix_heat extraction Add Hexane (0.5 mL) Shake (30s) mix_heat->extraction separation Phase Separation extraction->separation gcms GC-MS Analysis separation->gcms Hexane Layer

Caption: Workflow for Direct In Situ Transesterification of Plasma for GC-MS Analysis.

troubleshooting_logic start Poor Chromatographic Peak? incomplete_deriv Incomplete Derivatization? start->incomplete_deriv Yes good_peak Good Peak Shape start->good_peak No contamination Contamination Issue? incomplete_deriv->contamination No check_reagent Check Reagent Freshness & Optimize Reaction Conditions incomplete_deriv->check_reagent Yes run_blanks Run Solvent & Method Blanks contamination->run_blanks Yes contamination->good_peak No clean_system Clean GC Inlet & Column run_blanks->clean_system

Caption: Logic Diagram for Troubleshooting Poor Peak Shape in GC-MS Analysis.

References

Technical Support Center: Minimizing Solvent Toxicity of Decanoic Acid Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent toxicity when working with decanoic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound for cell culture experiments, and what are their typical non-toxic concentrations?

A1: The most common solvents for this compound are dimethyl sulfoxide (DMSO) and ethanol.[1][2] However, their use requires careful consideration of the final concentration in the cell culture medium to avoid toxicity.

  • DMSO: Generally, a final concentration of 0.1% (v/v) DMSO is considered safe for most cell lines, with some robust lines tolerating up to 0.5%.[3][4] It is recommended to keep the concentration below 0.05% for sensitive cells or long-term exposure (beyond 24 hours).[5]

  • Ethanol: For many cell lines, ethanol concentrations up to 2% have shown minimal toxic effects.[6] However, toxicity is dependent on exposure time and cell type.[7][8] For instance, a one-hour exposure to 10% ethanol can be lethal to F9 carcinoma cells and hepatocytes.[7][8]

Q2: My this compound solution is precipitating in the cell culture medium. What can I do?

A2: Precipitation of this compound is a common issue and can be caused by several factors, including exceeding its solubility limit, "solvent shock" when diluting a concentrated stock into an aqueous medium, and interactions with media components like salts and proteins.[9] Here are some solutions:

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.[9]

  • Slow, dropwise addition: Add the concentrated this compound stock solution to the pre-warmed medium slowly and with gentle swirling to facilitate mixing and prevent localized high concentrations.[1]

  • Use a carrier molecule: Complexing this compound with Bovine Serum Albumin (BSA) or cyclodextrins can significantly improve its solubility and delivery to cells.[1][10][11]

Q3: Are there alternatives to using DMSO or ethanol for delivering this compound to cells?

A3: Yes, several alternative methods can minimize or eliminate the need for organic solvents:

  • Bovine Serum Albumin (BSA) Conjugation: this compound can be complexed with fatty acid-free BSA.[1][11] This method mimics the physiological transport of fatty acids in vivo and is generally well-tolerated by cells.[12]

  • Cyclodextrins: Methyl-β-cyclodextrin (MβCD) can encapsulate this compound, forming a water-soluble inclusion complex that facilitates its delivery to cells with high efficiency.[10][13][14]

  • Saponification with NaOH: this compound can be converted to its sodium salt by reacting it with sodium hydroxide (NaOH). This increases its solubility in aqueous solutions. The solution is then typically complexed with BSA before being added to the cell culture medium.[11]

Q4: How can I differentiate between solvent-induced cytotoxicity and the specific effects of this compound?

A4: It is crucial to include proper controls in your experimental design:

  • Vehicle Control: Treat a set of cells with the highest concentration of the solvent (e.g., 0.1% DMSO or 0.5% ethanol) used in your experiment, but without this compound.

  • Untreated Control: This group of cells receives only the cell culture medium.

By comparing the results from your this compound-treated group to the vehicle control, you can attribute any observed effects beyond those seen in the vehicle control to the this compound itself.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cell death in both treated and vehicle control groups. The final solvent concentration is too high for your cell line.Perform a dose-response curve for your solvent to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[15] Consider lowering the solvent concentration or using an alternative delivery method.[16]
Precipitate forms in the culture medium upon adding the this compound stock. - "Solvent shock" from rapid dilution.- Exceeded solubility of this compound in the medium.- Temperature difference between stock and medium.- Add the stock solution dropwise to pre-warmed (37°C) medium while gently swirling.[1][9]- Use a carrier molecule like BSA or cyclodextrin to increase solubility.[1][10]- Ensure both the stock solution and the medium are at the same temperature before mixing.[9]
Inconsistent or not reproducible results. - Incomplete dissolution of this compound stock.- Precipitation of this compound in the medium over time.- Degradation of the this compound solution.- Ensure complete dissolution of the this compound stock by gentle warming (40-50°C) and sonication if necessary.[1]- Prepare fresh this compound-media solutions for each experiment.- Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Cloudy or hazy appearance of the this compound-BSA complex. - Improper complexation procedure.- Denaturation of BSA due to excessive heat or vigorous mixing.- Add the this compound stock slowly to the warmed BSA solution with gentle swirling.[1]- Avoid temperatures above 50°C and vigorous vortexing during the preparation of the BSA solution.[11]

Quantitative Data Summary

Table 1: Recommended Maximum Non-Toxic Solvent Concentrations in Cell Culture
SolventCell TypeMaximum Recommended Concentration (v/v)Exposure TimeReference(s)
DMSO Human RA FLSs0.05%24 hours[5]
Human RA FLSs0.01%> 24 hours[5]
Most cell lines0.1%General use[4]
Robust cell lines0.5%General use[3]
Ethanol MDA-MB-231, MCF-7, VNBRCA12%Not specified[6]
F9 carcinoma, Hepatocytes< 5%1 hour[8]

Note: These values are general guidelines. It is highly recommended to determine the specific toxicity threshold for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Ethanol
  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed this compound to a sterile tube. Add a small amount of high-purity ethanol (≥99.8%) to dissolve the compound.

  • Warming and Sonication (Optional): If necessary, gently warm the solution to 40-50°C and sonicate to ensure complete dissolution.[1]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with ethanol to achieve a high-concentration stock (e.g., 100 mM).

  • Homogenization: Vortex the solution for 30 seconds to ensure it is well-mixed.[1]

  • Storage: Store the stock solution in amber glass vials with PTFE-lined caps at -20°C.

Protocol 2: Preparation of this compound-BSA Complex
  • Prepare BSA Solution: In a sterile environment, dissolve fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., to a 10% w/v concentration). Gently swirl or use a shaker at 37°C to dissolve. Do not vortex.[1]

  • Warm BSA Solution: Warm the BSA solution to 37°C in a water bath.[1]

  • Complexation: Slowly add the ethanolic stock solution of this compound dropwise to the warm BSA solution while gently swirling.[1] The molar ratio of this compound to BSA is critical and should be optimized for your experiments (common ratios range from 1:1 to 5:1).

  • Incubation: Incubate the mixture at 37°C for at least one hour with gentle agitation to allow for complex formation.[17]

  • Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm filter.

  • Dilution: The complex can now be diluted to the final working concentration in your complete cell culture medium.

Visualizations

This compound Signaling Pathways

This compound has been shown to influence several key signaling pathways within the cell. One prominent mechanism is the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth and autophagy.[18][19] Additionally, this compound can modulate the c-Met signaling pathway, which is involved in cell proliferation, migration, and survival.[20] It has also been identified as a ligand for PPARγ, a nuclear receptor that plays a role in glucose and lipid metabolism.[21]

Decanoic_Acid_Signaling cluster_mTORC1 mTORC1 Pathway cluster_cMet c-Met Pathway cluster_PPAR PPARγ Pathway DA This compound p97 p97/VCP DA->p97 inhibits cMet c-Met Receptor DA->cMet modulates PPARg PPARγ DA->PPARg binds to mTORC1 mTORC1 p97->mTORC1 inhibition Growth Cell Growth & Proliferation mTORC1->Growth inhibition Autophagy Autophagy mTORC1->Autophagy activation Proliferation Proliferation cMet->Proliferation inhibition Migration Migration cMet->Migration inhibition Apoptosis Apoptosis cMet->Apoptosis induction Metabolism Glucose & Lipid Metabolism PPARg->Metabolism regulation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Treatment in Cell Culture

This workflow outlines the key steps for preparing and applying this compound to cell cultures while minimizing solvent toxicity.

Experimental_Workflow A Prepare High-Concentration This compound Stock (e.g., in Ethanol) B Choose Delivery Method A->B C1 Direct Dilution (with Vehicle Control) B->C1 Solvent-based C2 BSA Conjugation B->C2 Carrier-based C3 Cyclodextrin Encapsulation B->C3 Carrier-based D Prepare Working Solution in Pre-warmed Medium C1->D C2->D C3->D E Treat Cells D->E F Incubate for Desired Duration E->F G Assess Cellular Response (e.g., Viability, Signaling) F->G

Caption: Workflow for preparing and applying this compound.

References

Technical Support Center: Decanoic Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decanoic acid. The information is designed to address common challenges encountered during in vitro and in vivo experiments related to fat metabolism.

Troubleshooting Guides

This section addresses specific problems that may arise during this compound studies, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Bioavailability or Inconsistent Absorption in Oral Gavage Studies

  • Question: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What could be the underlying reasons, and how can we improve absorption?

  • Answer: Low oral bioavailability of this compound can be attributed to several factors. As a medium-chain fatty acid (MCFA), its absorption is generally efficient; however, formulation and physiological factors can present challenges.[1]

    Potential Causes & Troubleshooting Steps:

    • Poor Formulation: this compound's lipophilic nature can lead to poor dispersion in aqueous environments like the gastrointestinal tract.

      • Solution: Formulate this compound in a suitable vehicle such as corn oil or as part of a medium-chain triglyceride (MCT) emulsion.[1][2] Emulsification of MCTs has been shown to increase their ketogenic effect, suggesting enhanced absorption.[2]

    • Rapid Metabolism: this compound is quickly metabolized in the liver via β-oxidation.[1] This rapid clearance can result in low plasma concentrations.

      • Solution: Implement a more frequent dosing schedule or consider a continuous infusion model if your experimental design allows. For pharmacokinetic studies, ensure your blood sampling time points are frequent enough, especially in the initial hours post-administration, to capture the absorption peak.[1]

    • Gastrointestinal Distress: High concentrations of MCFAs can sometimes lead to gastrointestinal side effects, which may affect absorption.[3]

      • Solution: Start with a lower dose and gradually increase it.[2] Observe the animals for any signs of distress.

Issue 2: Cytotoxicity in Cell Culture Experiments

  • Question: Our in vitro experiments using this compound on glioblastoma cells are showing significant cell death, even at concentrations reported in the literature. What might be causing this toxicity, and how can we mitigate it?

  • Answer: this compound can exhibit cytotoxicity at certain concentrations, which can be influenced by the cell type and culture conditions.[4]

    Potential Causes & Troubleshooting Steps:

    • Concentration-Dependent Toxicity: this compound has been shown to be cytotoxic and can inactivate cells at concentrations as low as 0.4 g/L in some biological systems.[4]

      • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 250-300 µM) and titrate upwards.[3][5]

    • Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can also contribute to cytotoxicity.

      • Solution: Ensure the final concentration of the solvent in your culture medium is minimal and run a vehicle-only control to assess its specific effect.

    • Metabolic Overload: High levels of fatty acids can lead to cellular stress, including oxidative stress.[6]

      • Solution: Ensure your culture medium has adequate nutrients to support fatty acid metabolism. You might also consider co-treatment with antioxidants to see if this mitigates the toxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of this compound after absorption?

A1: Following absorption, this compound is transported to the liver via the portal circulation.[1] In the liver, it readily enters the mitochondria and undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of ketone bodies.[1]

Q2: How does the metabolism of this compound (C10) differ from octanoic acid (C8)?

A2: While both are medium-chain fatty acids, their metabolic effects can differ, particularly in the brain. Studies on U87MG glioblastoma cells have shown that octanoic acid (C8) primarily affects mitochondrial metabolism, leading to increased ketone body production.[5][7] In contrast, this compound (C10) tends to influence cytosolic pathways, stimulating fatty acid synthesis.[5][7] Furthermore, the oxidation rate of octanoic acid in the brain appears to be higher than that of this compound.[3]

Q3: Can this compound influence cellular signaling pathways?

A3: Yes, this compound is not just a metabolic fuel but also a signaling molecule. It has been identified as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARG), a key regulator of fatty acid storage and glucose metabolism.[8] This interaction can improve glucose sensitivity and lipid profiles.[8]

Q4: What are the expected ketogenic effects of this compound administration?

A4: this compound is a component of ketogenic medium-chain triglyceride (MCT) diets.[6] Its metabolism can lead to the production of ketone bodies. However, the ketogenic response can be influenced by the dose and formulation.[2] Interestingly, some studies have found that formulations with a high proportion of this compound can elevate plasma levels of the fatty acid without a corresponding significant rise in ketones, suggesting other therapeutic mechanisms may be at play.[3]

Data Presentation

Table 1: Comparative Ketogenic Effect of Medium-Chain Fatty Acids

Fatty AcidTypical Dose (g)Resulting Plasma Ketone Concentration (mmol/L)Key Observations
Octanoic Acid (C8)10 - 20Significantly increases plasma ketone levels.[2]More ketogenic than C10.[2]
This compound (C10)10 - 20Moderate increase in plasma ketone levels.May have therapeutic effects independent of ketosis.[3]
C8 + C10 mixture6g C8 + 4g C10Non-linear relationship between dose and ketone levels.[2]Emulsification can enhance the ketogenic effect.[2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol outlines the steps for determining the pharmacokinetic profile of this compound following oral administration.[1]

  • Objective: To measure the concentration of this compound in plasma over time after a single oral dose.

  • Animal Model: Male Sprague-Dawley rats (250-300g).[1]

  • Procedure:

    • Fasting: Fast animals overnight with free access to water.[1]

    • Formulation: Prepare a formulation of this compound in corn oil (e.g., 100 mg/kg).[1]

    • Dosing: Administer the formulation via oral gavage.[1]

    • Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]

    • Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.[1]

    • Sample Analysis:

      • Perform liquid-liquid extraction or protein precipitation on the plasma samples.[1]

      • Analyze the extracts for this compound concentrations using a validated LC-MS/MS or GC-MS method.[1]

Protocol 2: Assessment of Fatty Acid Synthesis in Cell Culture

This protocol is for measuring the rate of fatty acid synthesis in vitro following treatment with this compound.[5]

  • Objective: To determine if this compound treatment alters the rate of de novo fatty acid synthesis.

  • Cell Line: U87MG glioblastoma cells or other relevant cell line.[5]

  • Procedure:

    • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

    • Treatment: Incubate cells with this compound (e.g., 300 µM) or a vehicle control for 24 hours.[5]

    • Radiolabeling: Add [1-14C]acetate to the culture medium and incubate for 1 hour.[5]

    • Reaction Termination: Stop the reaction by adding 0.5 N NaOH.[5]

    • Saponification: Scrape the cells, transfer to test tubes, add ethanol, and subject the samples to saponification to hydrolyze lipids.[5]

    • Lipid Extraction: Extract the non-saponifiable lipids (like cholesterol) with petroleum ether. The fatty acids will remain in the aqueous layer as soaps.

    • Fatty Acid Isolation: Acidify the remaining aqueous layer to protonate the fatty acids and then extract them with petroleum ether.

    • Quantification: Measure the radioactivity of the fatty acid-containing extract using liquid scintillation counting to determine the rate of [1-14C]acetate incorporation into fatty acids.

Visualizations

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Fatty Acid Synthesis Assay a Animal Fasting & Dosing (Oral Gavage) b Serial Blood Sampling a->b c Plasma Separation (Centrifugation) b->c d Sample Extraction (LLE or PPT) c->d e LC-MS/MS or GC-MS Analysis d->e f Cell Culture & Treatment (this compound) g Radiolabeling ([1-14C]acetate) f->g h Saponification & Lipid Extraction g->h i Scintillation Counting h->i

Caption: Workflow for in vivo and in vitro this compound studies.

signaling_pathway cluster_cell Cellular Effects of this compound cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_cytosol Cytosol DA This compound (C10) beta_ox β-Oxidation DA->beta_ox Enters Mitochondria pparg PPARG Activation DA->pparg Binds & Activates fas Fatty Acid Synthesis (in some cell types) DA->fas Stimulates acetyl_coa Acetyl-CoA beta_ox->acetyl_coa ketones Ketone Bodies acetyl_coa->ketones gene_exp Gene Expression (Fatty Acid Metabolism) pparg->gene_exp

Caption: Key signaling and metabolic pathways of this compound.

References

Technical Support Center: Improving Mass Transfer in Decanoic Acid Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the liquid-liquid extraction (LLE) of decanoic acid, with a focus on enhancing mass transfer.

Frequently Asked Questions (FAQs)
Q1: What is mass transfer in liquid-liquid extraction and why is it important for this compound?

Mass transfer in LLE is the movement of a solute, such as this compound, from one liquid phase (typically an aqueous feed) to another immiscible liquid phase (an organic solvent).[1] This process is driven by a concentration gradient. Improving mass transfer is crucial because it directly impacts the rate and efficiency of the extraction, leading to higher recovery of this compound in a shorter amount of time and with potentially less solvent usage.[2][3]

Q2: What are the primary factors that control the rate of mass transfer?

The rate of mass transfer is influenced by several key factors:

  • Interfacial Area: A larger contact area between the two liquid phases allows for more rapid extraction. This is often achieved by creating smaller droplets of the dispersed phase through agitation.[4][5]

  • Concentration Gradient: The difference in this compound concentration between the aqueous and organic phases is the driving force for the extraction.[6]

  • Mass Transfer Coefficient (kL a): This parameter quantifies the rate of transfer across the interface and is affected by agitation, temperature, fluid properties (viscosity, density), and the diffusion coefficient of the solute.[7][8][9]

  • Temperature: Increasing the temperature can decrease viscosity and increase the diffusion coefficient, which generally enhances the mass transfer rate.[6][10]

  • pH of the Aqueous Phase: For carboxylic acids like this compound, pH is critical. The acid must be in its neutral, protonated form (RCOOH) to be soluble in the organic solvent. Adjusting the pH of the aqueous phase to be well below the pKa of this compound (~4.9) ensures it remains in this extractable form.[11][12][13]

Q3: How does the choice of solvent affect the extraction of this compound?

The ideal solvent should have high selectivity and a high distribution coefficient for this compound, meaning it preferentially dissolves the acid over other components in the feed.[14] It should also be immiscible with the feed phase (typically aqueous), have a density difference sufficient for easy separation, and have low viscosity to promote better mass transfer.[1][14] For this compound, solvents like 1-decanol are effective.[15]

Q4: What is a "third phase" and how is it different from an emulsion?

A third phase is a distinct, stable liquid layer that can form, typically at high solute and extractant concentrations.[16] It occurs when the extracted complex (e.g., this compound-extractant) becomes less soluble in the organic diluent. An emulsion, on the other hand, is a dispersion of fine droplets of one liquid within another, which is often unstable and caused by excessive mixing or the presence of surfactant-like molecules.[10][17] While both complicate phase separation, their underlying causes and remedies differ.

Troubleshooting Guide
Problem: Poor or Slow Extraction Efficiency
  • Symptoms: The concentration of this compound in the raffinate (aqueous phase) remains high after extraction, resulting in low yield.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Mixing/Agitation Increase the agitation speed to create smaller droplets and a larger interfacial area. Be cautious, as excessive agitation can lead to emulsification.[4][18][19]
Unfavorable pH Ensure the pH of the aqueous feed is at least 1-2 units below the pKa of this compound (~4.9). This keeps the acid in its neutral, organic-soluble form.[11][13]
Poor Solvent Choice The solvent may have a low distribution coefficient for this compound. Consider a solvent with higher selectivity or use a larger solvent-to-feed ratio.[1][14]
Insufficient Contact Time Increase the mixing time to allow the system to approach equilibrium.[10]
Low Temperature Increase the temperature of the system. This can lower the viscosity of the phases and increase the diffusion rate of the this compound.[6][10]
Problem: Emulsion Formation at the Interface
  • Symptoms: A cloudy or stable layer forms between the organic and aqueous phases, making separation in a separatory funnel difficult or impossible.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Agitation Speed Reduce the mixing intensity. Instead of vigorous shaking, use gentle swirling or a rocking motion to ensure phase contact without high shear forces.[10][17]
Presence of Impurities Feed stream impurities can act as surfactants. Pre-filtering the feed may help.
Low Interfacial Tension Increase the ionic strength of the aqueous phase by adding a neutral salt like NaCl or (NH4)2SO4. This technique, known as "salting out," can help break emulsions.[10][17][20][21]
Similar Phase Densities Changing the temperature can alter the densities of the two phases, which may promote better separation.[10]
Persistent Emulsion If other methods fail, consider centrifugation to physically force the separation of the phases.[10]
Problem: Formation of a Third Phase
  • Symptoms: A third, distinct liquid layer appears, often when the organic phase is heavily loaded with extracted this compound.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
High Solute/Extractant Loading The extracted complex has limited solubility in the primary organic solvent (diluent).
Need for a Phase Modifier Add a "modifier" to the organic phase. Modifiers are typically long-chain alcohols (like 1-octanol or 1-decanol) that solvate the extracted complex, increasing its solubility in the organic phase and preventing the formation of a third phase.[16][22][23]
Data Presentation

Table 1: Summary of Factors Influencing Mass Transfer in this compound LLE

ParameterEffect on Mass Transfer RateNotes
Agitation Speed Increases up to a point, then may cause emulsificationOptimizing speed is key to maximizing interfacial area without creating a stable emulsion.[19]
Temperature Generally increasesReduces viscosity and increases diffusivity, but can also affect partition coefficients.[6]
pH (Aqueous Phase) Critical for efficiencyMust be kept low (e.g., < 3) to ensure this compound is in its extractable, non-ionized form.[11]
Solvent-to-Feed Ratio Increases extraction efficiencyA higher ratio can improve the concentration gradient but requires more solvent.[1]
Salt Addition ("Salting Out") Can increase extraction and break emulsionsIncreases the ionic strength of the aqueous phase, making nonpolar solutes less soluble.[20][24]
Phase Modifiers Prevents third phase formationImproves the solubility of the extracted acid-extractant complex in the organic phase.[16][23]
Ultrasonic Assistance Significantly increasesAcoustic cavitation creates intense mixing and high shear forces at the interface, accelerating mass transfer.[2][25]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound

This protocol outlines a standard procedure for extracting this compound from an aqueous solution.[12][26]

  • Preparation:

    • Prepare an aqueous solution containing this compound.

    • Adjust the pH of the aqueous solution to < 3.0 using an acid (e.g., 1M HCl) to ensure the this compound is protonated.[11]

    • Select an appropriate immiscible organic solvent (e.g., 1-decanol, diethyl ether).[15]

  • Extraction:

    • Place the pH-adjusted aqueous solution into a separatory funnel.

    • Add the organic solvent to the funnel, typically at a 1:1 volume ratio with the aqueous phase.

    • Stopper the funnel, invert it, and immediately vent to release pressure.

    • Mix the phases by gently swirling or inverting the funnel for 2-3 minutes, venting frequently. Avoid vigorous shaking to prevent emulsion formation.[17]

  • Phase Separation:

    • Place the funnel upright in a ring stand and remove the stopper.

    • Allow the layers to fully separate. The organic layer (e.g., ether) is typically less dense and will be on top.

    • Carefully drain the lower (aqueous) layer.

    • Pour the upper (organic) layer out from the top of the funnel to avoid contamination.

  • Isolation:

    • The this compound is now in the organic phase. The solvent can be removed using a rotary evaporator to isolate the product.[26]

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Enhanced Mass Transfer

This protocol uses high-power ultrasound to accelerate the extraction process.[2][25][27]

  • Setup:

    • Prepare the pH-adjusted aqueous feed and organic solvent as in Protocol 1.

    • Combine the two phases in a beaker or reaction vessel.

    • Insert a probe-type ultrasonic processor (sonicator) into the liquid mixture. Ensure the probe tip is submerged but not touching the vessel walls.[2]

  • Sonication:

    • Apply high-power, low-frequency (e.g., 20-30 kHz) ultrasound to the mixture for a short duration (e.g., 5-15 minutes).[27] The acoustic cavitation will create intense localized mixing, enhancing mass transfer.[2]

    • Monitor the temperature, as sonication can cause heating. Use a cooling bath if necessary.

  • Separation and Isolation:

    • After sonication, transfer the mixture to a separatory funnel.

    • Allow the phases to separate. The separation is often faster and cleaner after sonication.

    • Collect the organic phase and isolate the this compound as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: Low Decanoic Acid Yield check_ph Is Aqueous pH < 3? start->check_ph adjust_ph Adjust pH with Acid check_ph->adjust_ph No check_agitation Is Agitation Adequate? check_ph->check_agitation Yes adjust_ph->check_agitation increase_agitation Increase Mixing Speed or Time check_agitation->increase_agitation No check_solvent Is Solvent Ratio (O:A) > 1:1? check_agitation->check_solvent Yes check_emulsion Emulsion Formed? increase_agitation->check_emulsion reduce_agitation Reduce Agitation Intensity (Gentle Swirling) check_emulsion->reduce_agitation Yes check_emulsion->check_solvent No reduce_agitation->check_solvent increase_solvent Increase Solvent Volume check_solvent->increase_solvent No end_ok Extraction Improved check_solvent->end_ok Yes increase_solvent->end_ok

Mass_Transfer_Factors mass_transfer Mass Transfer Rate (kLa) interfacial_area Interfacial Area mass_transfer->interfacial_area mass_transfer_coeff Mass Transfer Coefficient mass_transfer->mass_transfer_coeff driving_force Concentration Driving Force mass_transfer->driving_force droplet_size Droplet Size interfacial_area->droplet_size agitation Agitation Speed droplet_size->agitation temperature Temperature mass_transfer_coeff->temperature viscosity Viscosity mass_transfer_coeff->viscosity ph pH driving_force->ph solvent_ratio Solvent Ratio driving_force->solvent_ratio

UAE_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation prep_aq Aqueous Phase (with this compound) adjust_ph Adjust pH to < 3 prep_aq->adjust_ph combine Combine Phases in Vessel adjust_ph->combine prep_org Organic Solvent prep_org->combine sonicate Apply Ultrasound (5-15 min, 20-30 kHz) combine->sonicate transfer Transfer to Separatory Funnel sonicate->transfer separate Allow Phases to Separate transfer->separate collect Collect Organic (Extract) Phase separate->collect

References

Technical Support Center: Refining HPLC Separation of Decanoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of decanoic acid and its esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating this compound and its esters?

A1: The most prevalent method is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique typically employs a non-polar stationary phase, most commonly a C18 column, with a polar mobile phase. The separation is driven by the hydrophobicity of the analytes. In this system, this compound, being the most polar, will elute first, followed by its methyl and ethyl esters in order of increasing hydrophobicity.[1][2]

Q2: Why am I seeing poor peak shape (tailing) for my this compound peak?

A2: Peak tailing for this compound is a common issue in RP-HPLC and is often caused by interactions between the ionized carboxyl group of the acid and residual silanol groups on the silica-based stationary phase.[3] To mitigate this, it is crucial to control the mobile phase pH. The pH should be maintained at least 2 units below the pKa of this compound (approximately 4.9) to ensure it remains in its neutral, non-ionized form. Adding a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase is a standard practice to suppress this ionization and improve peak symmetry.[4][5]

Q3: How can I improve the resolution between this compound and its methyl or ethyl ester?

A3: Achieving good resolution between the free acid and its esters involves optimizing the mobile phase composition. Since the esters are significantly more non-polar, they will be retained longer on a C18 column.[2] If you are experiencing co-elution or poor separation, you can:

  • Decrease the organic solvent concentration (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of all compounds, but will have a more pronounced effect on the more hydrophobic esters, thereby increasing the separation from the this compound peak.

  • Employ a gradient elution. Starting with a higher percentage of the aqueous phase and gradually increasing the organic solvent concentration can effectively separate the more polar this compound from the later-eluting, more non-polar esters.[6]

Q4: Do I need to derivatize this compound and its esters for HPLC analysis?

A4: Derivatization is not always necessary for HPLC analysis.[7] However, this compound and its simple alkyl esters lack a strong chromophore, which makes them difficult to detect at low concentrations using a standard UV-Vis detector.[8][9]

  • For UV Detection: To enhance sensitivity, a pre-column derivatization step can be performed to attach a UV-absorbing tag to the this compound molecule.[9][10]

  • For other detectors: If you wish to avoid derivatization, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used, as they do not require the analyte to have a chromophore.[8] Mass spectrometry (MS) is also a highly sensitive detection method that does not require derivatization.

Q5: What are the best practices for sample preparation when analyzing this compound from a complex matrix?

A5: Proper sample preparation is critical to protect the HPLC column and reduce matrix interference. For complex samples, such as biological fluids or food matrices, a sample cleanup and extraction step is highly recommended. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous sample matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes of interest while the matrix components are washed away. A reversed-phase (e.g., C18) SPE cartridge is often suitable for extracting this compound and its esters.[11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC separation of this compound and its esters.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution Between Methyl and Ethyl Decanoate Insufficient difference in retention on the column.Decrease the organic solvent percentage in the mobile phase or use a shallower gradient to increase the separation between these two closely related hydrophobic compounds.[6]
This compound Peak is Broad or Tailing The mobile phase pH is too high, causing ionization of the carboxylic acid.Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to lower the pH and suppress ionization.[5]
Retention Time Drifting to Earlier Times Loss of stationary phase (column degradation) or "phase collapse" due to a highly aqueous mobile phase.Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8). If using a very high percentage of water, consider a column designed for aqueous mobile phases (e.g., with a polar-embedded or polar-endcapped stationary phase).[12][13][14]
Low Signal/Sensitivity for All Analytes Analytes lack a strong chromophore for UV detection.Use a more universal detector like an ELSD or MS. Alternatively, derivatize the this compound with a UV-active tag.[8][9]
High System Backpressure Blockage in the system, often from particulate matter in the sample or mobile phase.Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Use a guard column to protect the analytical column.[6]

Experimental Protocols

General Reversed-Phase HPLC Method

This protocol provides a starting point for the separation of this compound, methyl decanoate, and ethyl decanoate. Optimization will likely be required based on your specific system and sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • ELSD: Nebulizer Temperature: 40 °C, Gas Flow: 1.5 L/min.

    • UV: 210 nm (for underivatized acids, sensitivity will be low).[15]

Quantitative Data Summary

The following table provides expected elution order and estimated retention times based on the principle that retention in RP-HPLC increases with hydrophobicity. The free acid is the most polar, and the ethyl ester is the most non-polar. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase conditions. The elution order is based on separations of similar fatty acids and their esters.[2]

Analyte Structure Expected Elution Order Estimated Retention Time (min)
This compoundCH₃(CH₂)₈COOH1~ 5-7
Methyl DecanoateCH₃(CH₂)₈COOCH₃2~ 10-12
Ethyl DecanoateCH₃(CH₂)₈COOCH₂CH₃3~ 12-14

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed q1 Which peaks are affected? start->q1 all_peaks All Peaks Show Poor Shape q1->all_peaks All acid_peak Only this compound Peak Tailing q1->acid_peak Acid Only check_system Check for System Issues: - Extra-column volume - Column void/contamination - Detector issues all_peaks->check_system check_ph Check Mobile Phase pH: - Is pH < pKa of this compound? - Is buffer concentration adequate? acid_peak->check_ph

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Experimental Workflow for HPLC Analysis

G sample Complex Sample Matrix prep Sample Preparation (e.g., LLE or SPE) sample->prep hplc RP-HPLC Separation (C18 Column, Gradient Elution) prep->hplc detection Detection (ELSD or MS) hplc->detection analysis Data Analysis and Quantification detection->analysis

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

Validation & Comparative

comparing the effects of decanoic acid and octanoic acid on mitochondrial function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoic acid (C10) and octanoic acid (C8), both medium-chain fatty acids (MCFAs), are increasingly recognized for their distinct and significant impacts on mitochondrial function. While structurally similar, emerging evidence reveals divergent effects on mitochondrial biogenesis, respiratory capacity, and substrate metabolism. This guide provides a comprehensive comparison of their actions, supported by experimental data, to inform research and therapeutic development.

Data Summary

The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and octanoic acid on mitochondrial function.

ParameterCell TypeTreatmentThis compound (C10) EffectOctanoic Acid (C8) EffectReference
Mitochondrial Biogenesis
Citrate Synthase ActivitySH-SY5Y (human neuroblastoma)250µM for 6 days~30% increase (p < 0.01)No significant change[1]
Complex I ActivitySH-SY5Y (human neuroblastoma)250µM for 6 days~42% increase (p < 0.01)No significant change[1][2]
Mitochondrial Respiration & Metabolism
β-oxidation RateSH-SY5Y (human neuroblastoma)Significantly lower, ~20% of C8 rateHigh[3][4]
Ketone Body ProductionU87MG (human glioblastoma)No significant increaseIncreased[5][6][7]
Mitochondrial Respiratory CapacityHuman endothelial cells and monocytesIncreasedIncreased[8]

Detailed Experimental Methodologies

Measurement of Citrate Synthase and Complex I Activity
  • Cell Culture and Treatment: Human neuroblastoma cells (SH-SY5Y) are cultured in standard media. For the experiment, cells are treated with either 250µM this compound or 250µM octanoic acid for a period of 6 days. A control group of cells is cultured without the addition of fatty acids.[9]

  • Mitochondrial Isolation: Following treatment, cells are harvested, and mitochondria are isolated using differential centrifugation.

  • Enzyme Activity Assays:

    • Citrate Synthase Activity: The activity is determined spectrophotometrically by measuring the rate of conversion of acetyl-CoA and oxaloacetate to citrate and Coenzyme A. The release of Coenzyme A is coupled to a colorimetric reagent, and the change in absorbance is measured over time.[1][2]

    • Complex I (NADH:ubiquinone oxidoreductase) Activity: Complex I activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH. The assay is performed in the presence and absence of a specific Complex I inhibitor, such as rotenone, to determine the specific activity.[1][2]

Measurement of Fatty Acid β-Oxidation Rate
  • Cell Culture and Labeling: Neuronal SH-SY5Y cells are cultured and incubated with ¹³C-labeled octanoic acid or ¹³C-labeled this compound.[3][4]

  • CO₂ Collection: The cells are placed in sealed flasks, and the ¹³CO₂ produced from the β-oxidation of the labeled fatty acids is collected over a specific period.

  • Isotope Ratio Mass Spectrometry: The amount of ¹³CO₂ is quantified using isotope-ratio mass spectrometry to determine the rate of fatty acid catabolism.[3][4] To investigate the role of carnitine palmitoyltransferase I (CPT1), the experiment can be repeated in the presence of a CPT1 inhibitor like etomoxir.[3][4]

Signaling Pathways and Experimental Workflows

This compound-Induced Mitochondrial Biogenesis Signaling Pathway

This compound is proposed to induce mitochondrial biogenesis through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][9][10][11] This signaling cascade leads to the increased expression of genes involved in mitochondrial proliferation.

C10 This compound (C10) PPARg PPARγ Receptor C10->PPARg Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds to MitoBiogenesis Mitochondrial Biogenesis Genes PPRE->MitoBiogenesis Upregulates Transcription Mitochondria Increased Mitochondrial Content MitoBiogenesis->Mitochondria Leads to

Caption: Proposed signaling pathway for this compound-induced mitochondrial biogenesis.

Experimental Workflow for Assessing Mitochondrial Respiration

The following diagram illustrates a typical workflow for measuring mitochondrial respiration in response to fatty acid treatment using high-resolution respirometry.

Start Cell Culture (e.g., endothelial cells) Treatment Incubation with This compound or Octanoic Acid Start->Treatment Harvest Cell Harvesting and Resuspension Treatment->Harvest Respirometry High-Resolution Respirometry (e.g., Oroboros) Harvest->Respirometry Analysis Measurement of Oxygen Consumption Rate (OCR) Respirometry->Analysis

Caption: Workflow for mitochondrial respiration analysis.

Discussion and Conclusion

The presented data highlights a clear divergence in the mitochondrial effects of decanoic and octanoic acid. This compound uniquely promotes mitochondrial biogenesis in neuronal cells, a phenomenon not observed with octanoic acid.[1][2][9] This effect is likely mediated through the activation of the PPARγ signaling pathway.[1][9][10][11]

Conversely, octanoic acid is more readily utilized as a fuel source through β-oxidation, particularly in the brain where the CPT1-dependent transport of this compound into the mitochondria is less efficient.[3][4] This leads to different metabolic fates, with octanoic acid contributing more directly to ketone body production.[5][6][7]

While both fatty acids can enhance mitochondrial respiratory capacity, their primary mechanisms of action on mitochondria appear distinct.[8][12] It is important to note that high concentrations of this compound have been reported to induce mitochondrial dysfunction and oxidative stress in some cell types, suggesting a dose-dependent effect.[13] However, other studies indicate a potential for this compound to reduce oxidative stress in the context of mitochondrial disease.[11]

These findings have significant implications for the development of therapeutic strategies targeting mitochondrial function. For conditions where enhancing mitochondrial content is desirable, such as in certain neurodegenerative diseases, this compound-based interventions may hold promise. In contrast, for applications requiring a readily available energy source for the brain, such as in ketogenic diet therapies for epilepsy, the metabolic properties of octanoic acid are of key interest.

Further research is warranted to fully elucidate the context-dependent effects of these medium-chain fatty acids and to translate these findings into effective clinical applications.

References

A Comparative Guide to Decanoic Acid Quantification: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of decanoic acid, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the experimental protocols, present comparative performance data, and offer insights to aid in selecting the most suitable technique for your research needs.

Method Comparison at a Glance

Both GC-MS and LC-MS are robust methods for the quantification of this compound, with the optimal choice depending on the specific application, sample matrix, and available instrumentation.[1] GC-MS is a well-established and cost-effective technique that offers high chromatographic resolution, while LC-MS provides high throughput and versatility with often simpler sample preparation.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for a wide range of polarities and volatilities.
Derivatization Mandatory for non-volatile fatty acids like this compound to increase volatility.[1]Often optional, but can enhance sensitivity and chromatographic retention.[1]
Sample Throughput Generally lower due to longer run times and the required derivatization step.[1]Typically higher, with faster analysis times.[1]
Sensitivity High, particularly when operating in Selected Ion Monitoring (SIM) mode.[1][2]High, especially with tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1]
Selectivity High, based on chromatographic separation and mass analysis.[1]Very high, particularly with MS/MS techniques.[1]
Instrumentation Cost Generally lower.[1]Generally higher.[1]
Key Advantage Robust, well-established technique with excellent chromatographic resolution for fatty acid analysis.[1]Versatile with simpler sample preparation for many analytes and high throughput.[1]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of medium-chain fatty acids, providing a reliable benchmark for this compound quantification.

ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.99[3]> 0.99
Limit of Detection (LOD) 0.4–112.6 pmol/mL[4]Typically in the low pmol/mL range
Limit of Quantification (LOQ) 1.2–375.3 pmol/mL[4]Typically in the low to mid pmol/mL range
Accuracy (% Recovery) 95-117%[3]85-115%
Precision (%RSD) 1-4.5%[3]< 15%

Experimental Workflows and Protocols

A crucial step in the GC-MS analysis of this compound is derivatization, which converts the non-volatile fatty acid into a more volatile form, typically a fatty acid methyl ester (FAME).[5][6] This is not always a mandatory step for LC-MS, but can be employed to improve performance.[1]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Addition of Internal Standard (e.g., this compound-d19) Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch Method) IS_Addition->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization FAME_Extraction FAME Extraction (e.g., with Hexane) Derivatization->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

GC-MS workflow for this compound quantification.
Detailed GC-MS Protocol

1. Sample Preparation and Lipid Extraction:

  • A known amount of biological sample (e.g., 50 µL of plasma) is placed in a glass tube.[5]

  • A precise volume of an internal standard solution, such as this compound-d19, is added.[5]

  • Lipids are extracted using a solvent mixture like chloroform-methanol (2:1, v/v) as per the Folch method.[7]

  • The mixture is vortexed, and phase separation is induced by adding a salt solution (e.g., 0.9% NaCl).[5]

  • The lower organic layer containing the lipids is collected.[5]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipids are dried under a stream of nitrogen.[6]

  • A derivatizing agent, such as 14% Boron Trifluoride-Methanol (BF3-Methanol), is added.[6]

  • The sample is heated at 60°C for 30 minutes to facilitate the conversion of fatty acids to FAMEs.[6]

  • After cooling, the FAMEs are extracted with hexane.[6]

3. GC-MS Analysis:

  • The hexane extract containing the FAMEs is injected into the GC-MS system.[1]

  • Injector: Splitless injection at 250°C.[1]

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[1]

  • MS Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity, monitoring characteristic ions for the methyl ester of this compound and its internal standard.[1]

4. Quantification:

  • A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard.[5]

  • The peak area ratio of the this compound FAME to the internal standard is plotted against the concentration.[5]

  • The concentration of this compound in the unknown samples is calculated from the calibration curve.[5]

Comparative LC-MS Protocol Outline

1. Sample Preparation:

  • A known amount of biological sample is mixed with an internal standard.[1]

  • Protein precipitation is often performed, followed by centrifugation to clear the sample.

2. Optional Derivatization:

  • While not always necessary, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and ionization efficiency.[1]

3. LC-MS/MS Analysis:

  • The prepared sample is injected into the LC-MS/MS system.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is commonly used.[1]

  • Flow Rate: A typical flow rate is 0.4 mL/min.[1]

  • MS Ionization: Electrospray Ionization (ESI) is commonly used.[1]

  • MS Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity.[1]

4. Quantification:

  • Similar to GC-MS, a calibration curve is constructed using standards to quantify the this compound in the samples.

Conclusion

The validation of this compound quantification by GC-MS demonstrates a robust, sensitive, and reliable method.[2][8] While it requires a derivatization step, the resulting chromatographic resolution is excellent for complex matrices.[1] For routine, high-throughput analysis, LC-MS/MS may be the preferred method due to its speed and often simpler sample preparation.[1] For in-depth metabolic studies requiring high-resolution separation of various fatty acid isomers, GC-MS remains an excellent choice.[1] The ultimate decision will depend on a careful consideration of the analytical goals, sample matrix, and available resources.

References

A Comparative Analysis of Decanoic Acid and Perampanel on AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of decanoic acid and perampanel, two non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both compounds have garnered significant interest for their roles in modulating excitatory neurotransmission and their therapeutic potential, particularly in the context of epilepsy. This document synthesizes experimental data to objectively compare their performance, provides detailed experimental methodologies, and visualizes key pathways and workflows.

Introduction

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Their over-activation is implicated in various neurological disorders, including epilepsy, making them a critical target for therapeutic intervention.[1][3] Perampanel is an approved anti-epileptic drug, while this compound, a medium-chain fatty acid, is a key component of the medium-chain triglyceride (MCT) ketogenic diet used to treat drug-resistant epilepsy.[4][5] Both compounds exert their anticonvulsant effects at least in part by inhibiting AMPA receptors, albeit through different mechanisms and binding sites.[4][5][6] This guide explores the nuances of their interaction with AMPA receptors, supported by experimental evidence.

Mechanism of Action

Both this compound and perampanel are non-competitive antagonists of AMPA receptors, meaning they do not directly compete with glutamate for its binding site.[4][7][8] Instead, they bind to allosteric sites on the receptor, inducing conformational changes that inhibit ion channel function.[7][8]

This compound: Studies have shown that this compound's inhibitory effect is voltage- and subunit-dependent.[4][9] It is proposed to bind to sites on the M3 helix of the AMPA-GluA2 transmembrane domain.[4][6][10] This binding is independent of the perampanel binding site.[4][6]

Perampanel: Perampanel is a selective, non-competitive AMPA receptor antagonist.[7][8] Radioligand binding studies suggest its binding site is distinct from the glutamate recognition site and may coincide with that of the non-competitive antagonist GYKI 52466, which is believed to be on linker peptide segments of AMPA receptor subunits that transduce agonist binding into channel opening.[7]

A noteworthy finding is the synergistic interaction between this compound and perampanel.[5][11] Their distinct binding sites allow for a combined, enhanced inhibition of AMPA receptors and seizure activity, suggesting a potential for combination therapy.[5][12]

Quantitative Data Comparison

The following tables summarize the inhibitory potency of this compound and perampanel on AMPA receptors as determined by various in vitro studies.

CompoundPreparationAMPA Receptor SubunitsIC50Reference
This compound Xenopus oocytesGluA2/30.52 ± 0.02 mM[9][13]
Xenopus oocytesGluA12.09 mM[9]
Xenopus oocytesGluA1/21.16 mM[14]
Xenopus oocytes (at -40mV)GluA2/30.43 ± 0.09 mM[9][14]
Xenopus oocytes (at -80mV)GluA2/31.11 ± 0.05 mM[9][14]
Perampanel Cultured rat cortical neuronsNative93 nM[15]
Cultured hippocampal neuronsNative692 ± 94 nM[15]
Xenopus oocytesHuman epileptic tissue2.6 - 7.0 µM[16]
Xenopus oocytesGluA2/38.11 µmol/L[12]
Striatal and hippocampal neuronsNative335 nM[17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to agonists and the inhibitory effects of this compound and perampanel.

Objective: To characterize the inhibitory effects of this compound and perampanel on AMPA receptor-mediated currents in cultured neurons or Xenopus oocytes expressing specific AMPA receptor subunits.

Materials:

  • Cultured neurons (e.g., rat hippocampal or cortical neurons) or Xenopus laevis oocytes injected with cRNA for AMPA receptor subunits.

  • External (recording) solution (aCSF for neurons, ND96 for oocytes).

  • Internal (pipette) solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Glass micropipettes.

  • Agonists (e.g., glutamate, kainate, AMPA).

  • Antagonists (this compound, perampanel).

Procedure:

  • Cell/Oocyte Preparation: Prepare cultured neurons or harvest and prepare Xenopus oocytes for injection with AMPA receptor subunit cRNA. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place the cell or oocyte in a recording chamber continuously perfused with the external solution.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach the cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV or -70 mV) to record inward currents.[18]

  • Agonist Application: Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate) to evoke an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound or perampanel to determine the concentration-dependent inhibition of the agonist-evoked current.

  • Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[18]

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the binding affinity (Ki) of perampanel to AMPA receptors.

Materials:

  • Cell membranes prepared from cells or tissues expressing AMPA receptors.

  • Radiolabeled ligand (e.g., [3H]-AMPA or a specific radiolabeled antagonist).

  • Unlabeled perampanel.

  • Assay buffer.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[19]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled perampanel.[19][20]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[19]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[19]

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled perampanel concentration. The concentration of perampanel that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[21]

In Vivo Seizure Models

Animal models of seizures are used to assess the anticonvulsant efficacy of compounds.

Objective: To evaluate the ability of this compound and perampanel to protect against seizures in animal models.

Models:

  • Maximal Electroshock Seizure (MES) Test: Induces tonic-clonic seizures via corneal or auricular electrical stimulation.[3][22]

  • Pentylenetetrazol (PTZ) Test: Induces clonic seizures via subcutaneous injection of the chemoconvulsant PTZ.[3][22]

  • 6 Hz Seizure Test: A model of therapy-resistant partial seizures induced by low-frequency electrical stimulation.[7][22]

  • Audiogenic Seizures: Seizures induced by a high-intensity sound stimulus in susceptible mouse strains (e.g., DBA/2).[3][7]

General Procedure:

  • Animal Preparation: Acclimate animals (typically mice or rats) to the laboratory environment.

  • Drug Administration: Administer this compound, perampanel, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and pre-treatment times.

  • Seizure Induction: At the designated time after drug administration, induce seizures using one of the models described above.

  • Observation: Observe the animals for the presence and severity of seizures (e.g., tonic hindlimb extension in the MES test, clonic convulsions in the PTZ test).

  • Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Channel Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII PKC PKC Activation Na_Ca_Influx->PKC LTP LTP Depolarization->LTP MAPK MAPK Pathway PKC->MAPK Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression Gene_Expression->LTP Decanoic_Acid This compound Decanoic_Acid->AMPA_R Inhibits (M3 Helix) Perampanel Perampanel Perampanel->AMPA_R Inhibits (Linker Peptide)

Caption: AMPA receptor signaling and points of inhibition.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow A Prepare Cultured Neurons or Xenopus Oocytes B Achieve Whole-Cell Patch-Clamp Configuration A->B C Apply AMPA Receptor Agonist (e.g., Glutamate) B->C D Record Baseline AMPA-Mediated Current C->D E Co-apply Agonist with Test Compound (this compound or Perampanel) D->E F Record Inhibited Current E->F G Repeat with Varying Compound Concentrations F->G H Data Analysis: Calculate IC50 G->H

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Logical Relationship: Synergistic Inhibition

Synergistic_Inhibition cluster_compounds Antagonists cluster_receptor AMPA Receptor DA This compound Site_DA Binding Site 1 (M3 Helix) DA->Site_DA PER Perampanel Site_PER Binding Site 2 (Linker Peptide) PER->Site_PER Inhibition AMPA Receptor Inhibition Site_DA->Inhibition Site_PER->Inhibition Synergy Synergistic Effect (Enhanced Inhibition) Inhibition->Synergy

References

Evaluating the Efficacy of Decanoic Acid as an Anticonvulsant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of decanoic acid against established antiepileptic drugs (AEDs), perampanel and valproic acid. We delve into their mechanisms of action, present quantitative efficacy data from preclinical models, and provide detailed experimental protocols for key assays.

At a Glance: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in key preclinical assays.

CompoundTargetIC50 (AMPA Receptor Inhibition)Reference
This compoundAMPA Receptor~0.52 mM[1]
PerampanelAMPA Receptor~93 nM - 0.23 µM[1]
Valproic AcidMultipleNot Applicable[1]
CompoundMaximal Electroshock (MES) Model ED506-Hz Psychomotor Seizure Model ED50Reference
This compoundEffective, specific ED50 not consistently reportedEffective, specific ED50 not consistently reported[1]
Perampanel~1.6 mg/kg~2.1 mg/kg[1]
Valproic Acid~196 - 261.2 mg/kg~92.89 mg/kg[2][3]

Mechanisms of Action: A Tale of Two Pathways

This compound exhibits a unique dual mechanism of action, distinguishing it from many conventional AEDs.

Direct AMPA Receptor Antagonism

Similar to the newer AED, perampanel, this compound directly inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key component of excitatory glutamatergic neurotransmission.[1] Overactivation of these receptors is a critical factor in seizure generation and spread. By non-competitively antagonizing AMPA receptors, this compound reduces excessive excitatory signaling in the brain, thereby raising the seizure threshold.

dot

cluster_synapse Glutamatergic Synapse Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron AMPAR->Postsynaptic Excitatory Signal Decanoic_Acid This compound Decanoic_Acid->AMPAR Inhibits Perampanel Perampanel Perampanel->AMPAR Inhibits

Fig. 1: AMPA Receptor Antagonism by this compound and Perampanel.
Enhancement of Mitochondrial Biogenesis

A distinct and equally important mechanism of this compound is its ability to promote mitochondrial biogenesis, the process of generating new mitochondria. This compound acts as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of mitochondrial production.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] This leads to an increase in the number and function of mitochondria within neuronal cells. Studies have shown that treatment with this compound can increase the activity of citrate synthase, a key enzyme in the Krebs cycle and a marker of mitochondrial content, by approximately 30% in neuronal cell lines.[7][8] Enhanced mitochondrial function can improve cellular energy metabolism and resilience, which may contribute to its anticonvulsant effects.

dot

cluster_cell Neuronal Cell Decanoic_Acid This compound PPARg PPARγ Receptor Decanoic_Acid->PPARg Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PPARg->Mitochondrial_Biogenesis Promotes Increased_Mitochondria Increased Mitochondrial Number & Function Mitochondrial_Biogenesis->Increased_Mitochondria Citrate_Synthase Citrate Synthase Activity (+30%) Increased_Mitochondria->Citrate_Synthase

Fig. 2: this compound-Induced Mitochondrial Biogenesis Pathway.

In contrast, perampanel 's primary mechanism is its selective, non-competitive antagonism of AMPA receptors.[4][5][6] Valproic acid has a broader and less defined mechanism of action, which is thought to involve the enhancement of GABAergic inhibition, modulation of voltage-gated ion channels, and inhibition of histone deacetylases.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive device capable of delivering a constant current.

  • Corneal or ear-clip electrodes.

  • Animal restraining device.

Procedure:

  • Administer the test compound (e.g., this compound, perampanel, valproic acid) or vehicle to a cohort of mice (typically 8-10 per group) at various doses.

  • At the time of predicted peak effect, place the electrodes on the cornea (after application of a topical anesthetic and saline) or on the ears.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by a rigid, extended posture of the hindlimbs.

  • An animal is considered protected if it does not exhibit tonic hindlimb extension.

  • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, using a probit analysis.

dot

cluster_workflow MES Seizure Model Workflow start Start drug_admin Administer Test Compound or Vehicle start->drug_admin peak_effect Wait for Peak Effect drug_admin->peak_effect stimulus Apply Suprathreshold Electrical Stimulus peak_effect->stimulus observation Observe for Tonic Hindlimb Extension stimulus->observation endpoint Protection (No Extension) or Seizure (Extension) observation->endpoint calculate_ed50 Calculate ED50 endpoint->calculate_ed50 Data from multiple doses end End calculate_ed50->end

Fig. 3: Experimental Workflow for the Maximal Electroshock (MES) Test.
6-Hz Psychomotor Seizure Model

Objective: To identify compounds effective against partial seizures, particularly those that may be resistant to traditional AEDs.

Apparatus:

  • A constant-current stimulator capable of delivering a 6 Hz sine-wave stimulus.

  • Corneal electrodes.

  • Observation chamber.

Procedure:

  • Administer the test compound or vehicle to cohorts of mice.

  • At the time of predicted peak effect, apply a drop of topical anesthetic and saline to the corneas.

  • Deliver a 6 Hz electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA for 3 seconds in mice) via the corneal electrodes.

  • Immediately after the stimulus, place the animal in an observation chamber and observe for seizure behavior for a set period (e.g., 2 minutes).

  • Seizure activity is characterized by a "stunned" posture, forelimb clonus, and stereotyped, repetitive movements. An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.

  • Determine the ED50 for protection against the seizure endpoint.

In Vitro Assessment of AMPA Receptor Antagonism

Objective: To quantify the direct inhibitory effect of a compound on AMPA receptor function.

Method: Two-electrode voltage-clamp recording in Xenopus oocytes expressing AMPA receptors.

Procedure:

  • Prepare Xenopus oocytes and inject them with cRNA encoding specific AMPA receptor subunits (e.g., GluA1, GluA2/3).

  • After 2-4 days of expression, place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).

  • Apply a known concentration of glutamate or AMPA to elicit an inward current mediated by the expressed AMPA receptors.

  • Co-apply the agonist with varying concentrations of the test compound (e.g., this compound, perampanel).

  • Measure the reduction in the agonist-induced current in the presence of the test compound.

  • Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Assessment of Mitochondrial Biogenesis

Objective: To quantify the effect of a compound on the number and function of mitochondria in neuronal cells.

Method: Measurement of citrate synthase activity in cultured neuronal cells.

Procedure:

  • Culture a neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Treat the cells with the test compound (e.g., this compound) or vehicle for a specified period (e.g., 6 days).

  • Harvest the cells and prepare a cell lysate.

  • Measure the total protein concentration of the lysate.

  • Determine the citrate synthase activity in the lysate using a spectrophotometric assay that measures the rate of conversion of acetyl-CoA and oxaloacetate to citrate and CoA-SH, which then reacts with DTNB to produce a colored product.

  • Normalize the citrate synthase activity to the total protein concentration to determine the specific activity.

  • Compare the specific activity of treated cells to that of control cells. An increase in citrate synthase activity is indicative of an increase in mitochondrial content.

Conclusion

This compound presents a compelling profile as a potential anticonvulsant with a novel, dual mechanism of action. Its ability to both dampen excessive excitatory neurotransmission via AMPA receptor antagonism and enhance neuronal energy metabolism through the promotion of mitochondrial biogenesis offers a multi-faceted approach to seizure control. While direct head-to-head comparisons of in vivo potency with established drugs like perampanel and valproic acid require further clarification with precise ED50 values, the existing data strongly support its continued investigation as a therapeutic candidate for epilepsy. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the efficacy and mechanisms of this promising fatty acid.

References

Decanoic Acid Demonstrates Potent Inhibition of c-Met Signaling Compared to Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature indicates that decanoic acid, a medium-chain fatty acid, exhibits a significant inhibitory effect on the c-Met signaling pathway, a key regulator of cell growth and proliferation. This targeted action distinguishes it from other fatty acids such as palmitic acid, oleic acid, lauric acid, and butyrate, for which direct, potent inhibition of c-Met has not been clearly established. The findings position this compound as a noteworthy candidate for further investigation in therapeutic strategies targeting c-Met-driven pathologies, particularly in oncology.

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that play crucial roles in cell proliferation, migration, and survival. Dysregulation of the HGF/c-Met axis is implicated in the development and progression of various cancers, making it a prime target for drug development.

This compound: A Direct Inhibitor of c-Met Phosphorylation

Recent studies have elucidated the direct impact of this compound on the c-Met signaling cascade. Research has shown that this compound effectively suppresses both the baseline and HGF-induced phosphorylation of the c-Met receptor in hepatocellular carcinoma (HCC) cells.[1][2][3] This inhibition of c-Met activation consequently leads to the downregulation of its downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in reduced tumor cell viability and the induction of apoptosis.[1][2][3]

Comparative Effects of Other Fatty Acids on c-Met and Related Pathways

In contrast to the well-documented inhibitory action of this compound on c-Met, the effects of other fatty acids on this specific pathway are less direct and not as potent.

  • Palmitic Acid: This long-chain saturated fatty acid has been shown to influence downstream components of the c-Met pathway, such as the PI3K/Akt and STAT3 signaling pathways.[4][5] However, direct quantitative evidence of palmitic acid inhibiting c-Met phosphorylation is not well-documented.

  • Oleic Acid: A monounsaturated fatty acid, oleic acid has been reported to influence signaling pathways that can be associated with c-Met, such as the TGFβ-Smad3 signaling cascade.[6] However, its direct interaction with and inhibition of the c-Met receptor itself is not a primary reported mechanism of its action.

  • Lauric Acid: This medium-chain fatty acid has been observed to stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK), which are components of pathways that can be downstream of or crosstalk with the c-Met pathway.[7][8] This indicates an activating, rather than inhibitory, effect on related signaling cascades.

  • Butyrate: A short-chain fatty acid, butyrate is known to modulate various signaling pathways, including those involved in cell proliferation and apoptosis.[9][10] However, its specific and direct inhibitory effect on c-Met phosphorylation has not been a major finding in the available research.

Quantitative Comparison of Fatty Acid Effects on c-Met Signaling

The following table summarizes the available quantitative data on the effects of this compound and other fatty acids on c-Met signaling and cell viability. It is important to note the lack of direct comparative data for other fatty acids specifically on c-Met phosphorylation.

Fatty AcidTargetEffectCell Line(s)Concentration/IC50Reference
This compound p-c-Met Inhibition HCCLM3, HepG2 Effective at 20-80 µM [1][2][3]
Cell ViabilityInhibitionHCCLM3, HepG2IC50 ~60-80 µM[1][2][3]
Palmitic Acidp-AktInhibitionMultipleNot specified[4]
p-STAT3InhibitionGastric Cancer CellsNot specified[4]
Lauric Acidp-EGFR, p-ERKStimulationSkBr3, Ishikawa100 µM[7][8]
ButyrateCell ProliferationInhibitionCholangiocarcinoma cells1-5 mM[11]

Experimental Methodologies

The findings reported are based on a range of established experimental protocols designed to assess cellular signaling and viability.

Western Blotting for c-Met Phosphorylation

This technique is crucial for determining the phosphorylation status of the c-Met receptor and its downstream signaling proteins.

  • Cell Culture and Treatment: Human cancer cell lines (e.g., HCCLM3, HepG2) are cultured to approximately 80% confluency. The cells are then serum-starved for a specified period before being pre-treated with various concentrations of the fatty acid of interest (e.g., this compound at 0, 20, 40, 60, 80 µM) for 2 hours. Subsequently, cells are stimulated with HGF (e.g., 50 ng/mL) for a short duration (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK), as well as a loading control (e.g., β-actin or GAPDH). Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the fatty acids for a specified period (e.g., 24-48 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Signaling Pathways and Experimental Workflow

To further illustrate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_decanoic This compound HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation p_cMet p-c-Met cMet->p_cMet Phosphorylation DA This compound DA_effect Inhibition DA_effect->p_cMet GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Akt Phosphorylation Akt Akt p_Akt->Proliferation

Caption: c-Met Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Acquisition arrow arrow start Seed Cells treatment Treat with Fatty Acids (e.g., this compound) start->treatment hgf_stimulation Stimulate with HGF treatment->hgf_stimulation mtt_assay MTT Assay for Cell Viability treatment->mtt_assay lysis Cell Lysis hgf_stimulation->lysis western_blot Western Blot for p-c-Met & Downstream Proteins lysis->western_blot quantification Densitometry & Absorbance Reading western_blot->quantification mtt_assay->quantification results Comparative Analysis of Signaling Inhibition & Viability quantification->results

Caption: General Experimental Workflow for Assessing Fatty Acid Effects.

Conclusion

The available evidence strongly suggests that this compound is a direct and effective inhibitor of the c-Met signaling pathway. Its ability to suppress c-Met phosphorylation sets it apart from other fatty acids, where the effects on this specific receptor are either indirect or not well-characterized. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents targeting c-Met-dependent cancers and other diseases. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of various fatty acids on c-Met signaling in diverse biological contexts.

References

A Researcher's Guide to Assessing the Purity of Commercially Available Decanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available decanoic acid. We present supporting experimental data and detailed protocols to aid in the selection of appropriate analytical techniques and the evaluation of suppliers.

Comparative Purity Analysis

The purity of this compound from three fictional commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Purity by GC-FID (%) 99.598.899.9
Major Impurity (GC-FID) Octanoic Acid (0.3%)Dothis compound (0.7%)Not Detected
Purity by ¹H-NMR (%) >99>98>99
Purity by HPLC (%) 99.698.9>99.9
Water Content (Karl Fischer, %) 0.050.120.02
Appearance White Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial this compound sample.

G cluster_0 Sample Receipt and Initial Inspection cluster_1 Primary Purity Analysis cluster_2 Specific Impurity and Residuals Analysis cluster_3 Data Interpretation and Reporting Sample Receive Commercial this compound Visual Visual Inspection (Color, Form) Sample->Visual GC_FID GC-FID Analysis (as FAME) Visual->GC_FID NMR ¹H-NMR Analysis Visual->NMR HPLC HPLC Analysis Visual->HPLC KF Karl Fischer Titration (Water Content) Visual->KF Data Data Compilation and Comparison GC_FID->Data NMR->Data HPLC->Data KF->Data Report Final Purity Report Data->Report

comparative analysis of decanoic acid in different ketogenic diet formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Decanoic Acid in Ketogenic Diet Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound (C10), a medium-chain fatty acid, across different ketogenic diet (KD) formulations. This compound is increasingly recognized not merely as a component of medium-chain triglyceride (MCT) ketogenic diets but as an active therapeutic agent with distinct neuroprotective and metabolic effects.[1][2][3] This document synthesizes experimental data on its concentration, efficacy, and mechanisms of action, offering a resource for research and development in neurology and metabolic science.

Comparative Analysis of Diet Formulations

The concentration of this compound varies significantly between classic ketogenic diets and newer formulations specifically enriched with C10. These differences in composition directly impact the therapeutic potential and patient tolerability of the diet.

Composition of Ketogenic Diets

The primary distinction lies in the source and percentage of fats. Classic KDs rely on long-chain triglycerides (LCTs), resulting in minimal this compound content. In contrast, C10-enriched formulations utilize MCT oil with a high proportion of this compound.[1][3]

Diet Formulation This compound (% of Total Fat) MCT (% of Total Fat) This compound (% of Total Energy) Primary Fat Source Reference
Classic Ketonia 0.4%4.2%Not SpecifiedLong-Chain Triglycerides[1]
C10-Enriched Ketonia 33.3%83.3%28.7%Medium-Chain Triglycerides[1][3]
K. Vita 72.1%Not Specified15-24%Medium-Chain Triglycerides[1][3]
Clinical Efficacy in Refractory Epilepsy

Studies directly comparing classic KD with C10-enriched versions show promising results for the latter, suggesting that this compound itself contributes significantly to the diet's anticonvulsant effects.[1][4]

Study Focus Diet Formulations Compared Study Design Key Clinical Finding Reference
Therapeutic Efficacy Classic Ketonia vs. C10-Enriched KetoniaRandomized, controlled, crossover trialInitial treatment with C10-enriched KD led to seizure reduction in all 5 patients (2 seizure-free). Initial classic KD was effective in 2 of 5 patients. Patients switching from classic to C10-enriched KD showed additional seizure reduction.[1][4]

Cellular and Metabolic Effects: this compound vs. Octanoic Acid

This compound (C10) and octanoic acid (C8) are the two primary medium-chain fatty acids in MCT ketogenic diets. However, experimental data reveals they have distinct metabolic fates and cellular effects. C10 appears to be a more potent modulator of key signaling pathways and mitochondrial function, while C8 is more readily metabolized for energy.[2][5][6]

Parameter / Effect This compound (C10) Octanoic Acid (C8) Cell/Animal Model Reference
Mitochondrial Biogenesis Markedly increases mitochondrial content and enzyme activity.No significant effect observed.SH-SY5Y Neuronal Cells[5][7]
Citrate Synthase Activity Significant increase (~30%) after 6-day treatment with 250µM.No significant effect.SH-SY5Y Neuronal Cells[5][7]
Complex I Activity Significant increase (~42%) after 6-day treatment with 250µM.No significant effect.SH-SY5Y Neuronal Cells[5][7]
Neuronal β-Oxidation Rate Significantly lower rate (20% that of C8); dependent on CPT1.High rate of β-oxidation; largely independent of CPT1.SH-SY5Y Neuronal Cells[6]
AMPA Receptor Inhibition Directly inhibits AMPA receptors, contributing to anticonvulsant effect.No comparable effect.In vitro / Animal Models[8][9]
mTORC1 Activity Reduces mTORC1 activity independent of glucose and insulin.Not specified.Dictyostelium, Rat Hippocampus, Human Astrocytes[9]
Autophagy Induction Stimulates autophagic flux and increases expression of autophagy genes.No significant effect at similar concentrations.Dictyostelium[10]

Signaling Pathways and Experimental Workflows

This compound exerts its effects through multiple signaling pathways. Its ability to modulate these pathways provides a mechanistic explanation for the clinical observations associated with C10-enriched ketogenic diets.

Key Signaling Pathways

This compound has been shown to directly interact with several key cellular regulators. It activates PPARγ to promote the generation of new mitochondria, directly inhibits excitatory AMPA receptors, and reduces the activity of the mTORC1 signaling pathway, which is a central regulator of cell growth and autophagy.[5][8][9]

PPARG_Pathway C10 This compound (C10) PPARG PPARγ Receptor Activation C10->PPARG MitoBio Increased Mitochondrial Biogenesis PPARG->MitoBio Effects Therapeutic Effects: • Increased Complex I Activity • Increased Citrate Synthase • Enhanced Antioxidant Status MitoBio->Effects

Caption: this compound activation of the PPARγ pathway.[5][8]

AMPA_mTORC1_Pathways cluster_AMPA Direct Receptor Inhibition cluster_mTORC1 Metabolic Pathway Inhibition C10_AMPA This compound (C10) AMPA AMPA Receptor C10_AMPA->AMPA Inhibits Seizure Reduced Neuronal Excitability (Anticonvulsant Effect) AMPA->Seizure C10_mTOR This compound (C10) mTORC1 mTORC1 Complex C10_mTOR->mTORC1 Inhibits Autophagy Increased Autophagy mTORC1->Autophagy

Caption: Dual inhibitory mechanisms of this compound.[3][9]

Common Experimental Workflow

The investigation of this compound's effects typically involves treating neuronal cell lines and subsequently measuring changes in mitochondrial content, enzyme activity, and gene expression.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Chronic Treatment (e.g., 250µM this compound for 6 days) Start->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Mito Mitochondrial Function (Citrate Synthase, Complex I Activity) Harvest->Mito Microscopy Electron Microscopy (Mitochondrial Number/Morphology) Harvest->Microscopy Gene Gene Expression (RT-qPCR, Microarray) Harvest->Gene Analysis Data Analysis & Comparison (vs. Control and Octanoic Acid) Mito->Analysis Microscopy->Analysis Gene->Analysis

Caption: A typical workflow for in-vitro analysis.[5][7]

Key Experimental Protocols

Reproducibility and validation are paramount in scientific research. Below are summaries of methodologies used in key studies cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neuronal studies.[5][7]

  • Culture Conditions: Cells are typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. For experiments simulating a ketogenic environment, glucose concentrations may be lowered from a standard 4.5 g/L to 1 g/L.[11]

  • Fatty Acid Treatment: this compound and octanoic acid are prepared as stock solutions (e.g., in ethanol) and added to the culture medium to achieve final concentrations, typically around 250 µM, which corresponds to therapeutic levels observed in patients.[5][12] Treatment duration can range from hours for acute effects to several days (e.g., 6 days) for chronic effects like mitochondrial biogenesis.[5]

Measurement of Mitochondrial Function
  • Citrate Synthase (CS) Assay: CS activity is used as a marker for mitochondrial content. The assay measures the conversion of acetyl-CoA and oxaloacetate to citrate and CoA-SH. The rate of reaction is monitored spectrophotometrically by measuring the reduction of DTNB by CoA-SH at 412 nm.[5][11]

  • Mitochondrial Respiratory Chain (MRC) Complex Activity: The activities of MRC complexes (e.g., Complex I, Complex IV) are measured using spectrophotometric assays on isolated mitochondria or whole-cell lysates. These assays follow the oxidation or reduction of specific substrates (e.g., NADH for Complex I).[7][11]

  • Oxygen Consumption Rate (OCR): Real-time OCR is measured using instruments like the Seahorse XF Analyzer. This protocol involves seeding cells in a microplate and treating them with the fatty acid of interest. Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) allow for the determination of basal respiration, maximal respiration, and ATP-linked respiration.[13]

Measurement of Fatty Acid β-Oxidation
  • Isotope-Ratio Mass Spectrometry: To determine the rate of fatty acid catabolism, cells are incubated with 13C-labeled fatty acids (e.g., 13C-C8 or 13C-C10). The rate of β-oxidation is quantified by measuring the amount of 13CO2 released into the headspace of the culture flask using an isotope-ratio mass spectrometer.[6]

Conclusion

The evidence strongly indicates that this compound is a key bioactive component of the MCT ketogenic diet, with distinct mechanisms of action that are not shared by octanoic acid. Formulations enriched with this compound demonstrate enhanced therapeutic efficacy in preclinical and clinical settings, particularly for refractory epilepsy.[1][4] The ability of this compound to promote mitochondrial biogenesis via PPARγ, inhibit AMPA receptors, and modulate the mTORC1 pathway highlights its potential as a targeted therapeutic agent.[5][8][9] This suggests that developing simplified, more palatable C10-based dietary therapies could offer the benefits of a strict ketogenic diet with fewer restrictions and better patient compliance.[5][14]

References

A Comparative Guide to Decanoic Acid-Based Deep Eutectic Solvents for Enhanced Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deep eutectic solvents (DESs) are emerging as green and efficient alternatives to conventional organic solvents in various scientific applications, including extraction processes. This guide provides a comparative analysis of the extraction efficiency of several decanoic acid-based DESs, supported by experimental data. This compound, a fatty acid, acts as a hydrogen bond donor (HBD) and is combined with various hydrogen bond acceptors (HBAs) to form these versatile solvents.

Performance Comparison of this compound-Based DESs

The extraction efficiency of a DES is highly dependent on its composition and the nature of the target analyte. Below is a summary of the performance of different this compound-based DESs in the extraction of various compounds.

Hydrogen Bond Acceptor (HBA)Molar Ratio (HBA:this compound)Target Analyte(s)Extraction Efficiency (%)Reference(s)
Thymol1:1Malachite Green99%[1][2]
Thymol1:1Brilliant Blue G89%[1][2]
Thymol1:1Acid Yellow 7394%[1][2]
Thymol1:1Pb(II) ions98%[3]
L-Menthol1:1Pb(II) ions94.3%[3]
L-Menthol1:1Fungicides71.75-109.40% (relative recovery)[4]
L-Proline1:4.2Phenol62%[5]
Tetrabutylammonium Chloride1:2Volatile Fatty AcidsNot specified[6][7]
Lidocaine1:2Riboflavin81%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the general procedures for the synthesis of this compound-based DESs and the subsequent extraction processes.

Synthesis of this compound-Based Deep Eutectic Solvents

The synthesis of this compound-based DESs is typically achieved through the heating and stirring method.[8]

  • Materials: this compound (Hydrogen Bond Donor), selected Hydrogen Bond Acceptor (e.g., Thymol, L-Menthol, L-Proline).

  • Procedure:

    • The HBA and this compound are mixed in a sealed glass vial at a specific molar ratio.

    • The mixture is heated (typically between 60-80°C) and stirred using a magnetic stirrer until a clear, homogeneous liquid is formed.[8][9]

    • The resulting DES is then cooled down to room temperature before use.

Liquid-Liquid Extraction (LLE)

This is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases.

  • Procedure:

    • An aqueous solution containing the target analyte is mixed with the prepared this compound-based DES in a specific aqueous:organic phase ratio (e.g., 5:1 v/v).[1][2]

    • The mixture is vigorously stirred for a defined period (e.g., 30 minutes) to ensure thorough mixing and mass transfer.[1][2]

    • The two phases are then separated by centrifugation for a set time (e.g., 15 minutes).[1][2]

    • The concentration of the analyte in the aqueous phase is measured before and after extraction to determine the extraction efficiency.

Ultrasound-Assisted Extraction (UAE)

Ultrasound waves are used to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the sample matrix and accelerates the extraction process.[10]

  • Procedure:

    • The sample containing the target analyte is mixed with the this compound-based DES.

    • The mixture is placed in an ultrasonic bath and subjected to sonication for a specific duration and at a controlled temperature.[4][11]

    • Following ultrasonication, the mixture is centrifuged to separate the solid residue from the DES phase containing the extracted analyte.

    • The extract is then analyzed to determine the concentration of the target compound.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process.[12]

  • Procedure:

    • The sample is mixed with the this compound-based DES in a microwave-safe vessel.

    • The vessel is placed in a microwave extractor and subjected to a specific microwave power for a set time and at a controlled temperature.[13]

    • After extraction, the mixture is filtered or centrifuged to separate the extract from the solid residue.

    • The concentration of the target analyte in the extract is then determined.

Visualizing the Extraction Workflow

The following diagram illustrates the general workflow of a DES-based extraction process, from solvent synthesis to the final analysis.

DES_Extraction_Workflow cluster_synthesis DES Synthesis cluster_extraction Extraction Process cluster_analysis Analysis HBA Hydrogen Bond Acceptor (HBA) Mix Mixing at Molar Ratio HBA->Mix HBD This compound (HBD) HBD->Mix HeatStir Heating & Stirring Mix->HeatStir DES This compound-Based DES HeatStir->DES Extraction Extraction (LLE, UAE, or MAE) DES->Extraction Sample Sample with Target Analyte Sample->Extraction Separation Phase Separation (Centrifugation/Filtration) Extraction->Separation DES_Extract DES with Extracted Analyte Separation->DES_Extract Residue Solid Residue Separation->Residue Analysis Analytical Quantification (e.g., HPLC, UV-Vis) DES_Extract->Analysis Efficiency Calculation of Extraction Efficiency Analysis->Efficiency

Caption: General workflow for DES synthesis and subsequent analyte extraction.

References

Safety Operating Guide

Navigating the Safe Disposal of Decanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of decanoic acid are critical for ensuring laboratory safety and environmental protection. As a substance classified with potential hazards, including skin and eye irritation and long-term harm to aquatic life, adherence to established protocols is essential for researchers, scientists, and drug development professionals.[1][2][3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste streams.

Hazard Profile and Safety Summary

This compound, also known as capric acid, presents several hazards that demand careful management. It is crucial that this chemical waste is not disposed of down the drain or in regular trash without appropriate treatment.[1][3]

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2)Causes skin irritation.[1][2][5]Wash hands and skin thoroughly after handling. Wear protective gloves and clothing.[2]
Eye Irritation (Category 2A)Causes serious eye irritation.[1][2][5]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Aquatic Chronic (Category 3)Harmful to aquatic life with long-lasting effects.[1][2][3]Avoid release to the environment. This material and its container must be disposed of as hazardous waste.[1][2]
Essential Personal Protective Equipment (PPE)

Before handling this compound in any form, including its waste, ensure the following PPE is worn to minimize exposure risk:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are suitable.[6]

  • Safety goggles and/or face shield: To protect against splashes.[6]

  • Laboratory coat: To protect skin and clothing.[7]

  • Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

Primary Disposal Protocol: Hazardous Waste Collection

The most secure and universally recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor.[1][10]

Step 1: Waste Segregation and Collection

Properly segregate waste at the point of generation.

  • Solid Waste: Place solid this compound or materials contaminated with it (e.g., absorbent pads, contaminated gloves) into a clearly labeled container designated for solid chemical waste.[1][11]

  • Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container.[1]

Step 2: Container Selection and Labeling
  • Compatibility: Use containers made of materials compatible with organic acids, such as glass or high-density polyethylene (HDPE). Avoid metal containers, which can corrode over time.[1]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other hazards present in the mixture.[10]

Step 3: Safe Storage
  • Closure: Keep waste containers tightly sealed except when adding waste.[1]

  • Location: Store containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][8]

  • Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[1]

  • Incompatibilities: Store this compound waste away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[5][9]

Step 4: Arranging for Disposal

Once the waste container is full or has reached the storage time limit set by your institution (often six months to a year), contact your EHS office to schedule a pickup.[1] Do not attempt to treat or dispose of the waste on-site unless you are following a specifically approved laboratory procedure.[1]

Alternative Disposal Method: In-Lab Neutralization (Restricted Use)

In some cases, institutional and local regulations may permit the in-lab neutralization of small quantities of simple acidic waste for sewer disposal.[12] However, this method is subject to strict limitations and should only be performed if explicitly allowed by your institution's EHS guidelines.

Crucial Limitations:

  • This procedure is only for small quantities (e.g., under 25 mL of concentrated acid, which must first be diluted).[12]

  • Do not use this method for this compound solutions that contain heavy metals or other hazardous chemicals.[12]

  • Given that this compound is classified as harmful to aquatic life, disposal via EHS is the more environmentally responsible choice.[1][4]

Experimental Protocol for Neutralization
ParameterSpecificationRationale
Location Chemical Fume HoodTo control vapor and potential off-gassing.[6]
Dilution Slowly add acid to cold water (1:10 ratio).To safely dissipate the heat of dilution. Never add water to acid. [6]
Neutralizing Agent Sodium Bicarbonate or 5-10% Sodium CarbonateWeak bases are used to ensure a controlled, less exothermic reaction.[6]
Procedure Add base slowly while stirring continuously.To manage the rate of reaction and prevent splashing or boil-over.
Monitoring Use pH paper or a calibrated pH meter.To accurately determine the endpoint of the neutralization.[6]
Target pH 6.0 - 8.0To comply with typical wastewater discharge regulations.[6][12]
Final Disposal Flush to sanitary sewer with copious water ( >20 parts).To ensure the neutralized salt solution is highly diluted.[6][12]

Operational Plans for Spills and Empty Containers

Accidental Spill Response
  • Evacuate and Ventilate: Ensure the immediate area is clear and well-ventilated.[7]

  • Contain Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the material.[2][7] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[8]

  • Collect Waste: Place all contaminated materials into a suitable, sealable container for hazardous waste disposal.[5][11]

  • Clean Area: After the bulk of the spill is removed, decontaminate the area.[7]

  • Prevent Entry to Drains: Do not allow spilled material to enter drains or waterways.[2][11]

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[1]

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled liquid waste container for EHS pickup.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_spill Emergency Procedures cluster_empty Container Management start This compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate container Select Compatible Container (HDPE or Glass) segregate->container label Label Container Clearly 'Hazardous Waste, this compound' container->label store Store Safely in Secondary Containment Away from Incompatibles label->store full Container Full or Storage Time Limit Reached? store->full full->store No ehs Contact EHS for Professional Disposal full->ehs Yes spill Accidental Spill Occurs spill_proc Follow Spill Cleanup Protocol: 1. Contain 2. Absorb/Sweep 3. Collect as Hazardous Waste spill->spill_proc empty_cont Empty this compound Container rinse Triple-Rinse with Solvent empty_cont->rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->container

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Decanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of decanoic acid, a compound that, while valuable in many applications, requires careful management. Adherence to these protocols is critical for ensuring personal safety and environmental protection.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as an irritant to the skin, eyes, and respiratory tract.[1][2][3] It can be harmful if absorbed through the skin and may cause gastrointestinal upset if ingested.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]To prevent eye contact, which can cause serious irritation.[1][2]
Skin Protection Appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][5][6][7]To avoid direct skin contact, which can cause irritation.[1][2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1][5] Use in a well-ventilated area or under a chemical fume hood.[2][5]To prevent the inhalation of dust or fumes, which may cause respiratory tract irritation.[1][2][3][6]

Operational Plan: From Handling to Storage

A systematic approach to handling this compound minimizes risks. The following operational workflow should be strictly followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials handle_dispense Carefully Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_avoid Avoid Dust and Vapor Generation handle_dispense->handle_avoid handle_contact Prevent Contact with Skin and Eyes handle_avoid->handle_contact post_wash Wash Hands Thoroughly handle_contact->post_wash Proceed to Post-Handling post_clean Clean Work Area post_wash->post_clean post_store Store in a Tightly Closed Container post_clean->post_store

Diagram 1: Workflow for Handling this compound

Experimental Protocols:

  • Preparation:

    • Before handling, ensure you are wearing the specified PPE: chemical safety goggles, nitrile or butyl rubber gloves, and a lab coat.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • Have an eyewash station and safety shower readily accessible.[1]

    • Gather all necessary equipment and reagents before starting your work to minimize movement with the chemical.

  • Handling:

    • When handling solid this compound, minimize the generation of dust.[1]

    • Avoid all direct contact with the eyes, skin, and clothing.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid ingestion and inhalation.[1]

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

    • Keep it away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[2]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including unused material, contaminated solutions, and rinsates, in a designated and clearly labeled hazardous waste container.[4]

    • Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE).[4]

  • Container Management:

    • Keep the waste container securely closed except when adding waste.[4]

    • Store the waste container in a secondary containment bin in a designated, well-ventilated area.[4]

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4]

    • The first rinsate must be collected as hazardous waste.[4] Subsequent rinses may be disposed of down the drain, depending on local regulations.

    • After thorough rinsing, deface or remove the original label and dispose of the container as non-hazardous waste according to your institution's guidelines.[4]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

cluster_spill Spill Response cluster_exposure Exposure Response spill_evacuate Evacuate and Ventilate the Area spill_ppe Wear Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Place in Waste Container spill_absorb->spill_collect spill_clean Clean the Spill Area spill_collect->spill_clean exposure_skin Skin Contact: Flush with Water for 15 mins exposure_medical Seek Medical Attention exposure_skin->exposure_medical exposure_eye Eye Contact: Flush with Water for 15 mins exposure_eye->exposure_medical exposure_inhalation Inhalation: Move to Fresh Air exposure_inhalation->exposure_medical exposure_ingestion Ingestion: Do NOT Induce Vomiting exposure_ingestion->exposure_medical

Diagram 2: Emergency Response for this compound Incidents

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decanoic Acid
Reactant of Route 2
Decanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.